molecular formula C8H16ClNO2 B1367100 3-(Piperidin-3-yl)propanoic acid hydrochloride CAS No. 71985-82-5

3-(Piperidin-3-yl)propanoic acid hydrochloride

Número de catálogo: B1367100
Número CAS: 71985-82-5
Peso molecular: 193.67 g/mol
Clave InChI: SKDLOWHMBJEXPF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(Piperidin-3-yl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Piperidin-3-yl)propanoic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Piperidin-3-yl)propanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Piperidin-3-yl)propanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-piperidin-3-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-8(11)4-3-7-2-1-5-9-6-7;/h7,9H,1-6H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDLOWHMBJEXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71985-82-5
Record name 3-(3-Piperidinyl)propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

"3-(Piperidin-3-yl)propanoic acid hydrochloride" CAS number 71985-82-5 properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-(Piperidin-3-yl)propanoic acid hydrochloride

Subtitle: A Versatile Piperidine Scaffold for Medicinal Chemistry and Peptidomimetic Design

Executive Summary

3-(Piperidin-3-yl)propanoic acid hydrochloride (CAS 71985-82-5) is a bifunctional saturated heterocycle serving as a critical building block in drug discovery. Characterized by a piperidine ring substituted at the 3-position with a propanoic acid tail, this scaffold offers a unique three-dimensional geometry that distinguishes it from its linear (GABA analogues) or aromatic (pyridine) counterparts.

Its primary utility lies in fragment-based drug design (FBDD) and peptidomimetics , where it acts as a constrained linker capable of orienting pharmacophores in specific vectors. The compound is widely employed in the synthesis of GPCR ligands, integrin inhibitors, and neuroactive agents targeting somatostatin (SSTR) and glutamate receptors.

Chemical Identity & Physicochemical Profile

PropertyDetail
CAS Number 71985-82-5
IUPAC Name 3-(Piperidin-3-yl)propanoic acid hydrochloride
Synonyms 3-Piperidinepropanoic acid HCl; 3-(3-Piperidyl)propionic acid HCl
Molecular Formula C₈H₁₅NO₂[1][2][3][4][5][6][7] · HCl
Molecular Weight 193.67 g/mol (Salt); 157.21 g/mol (Free Base)
Appearance White to off-white crystalline solid
Melting Point 224–226 °C (Decomposition)
Solubility Highly soluble in water, DMSO, Methanol; Sparingly soluble in DCM, Ether
Acidity (pKa) Acid: ~4.8 (COOH); Base: ~10.8 (Piperidine NH) (Est.)
Hygroscopicity Moderate (Store under desiccant)

Structural Analysis & Reactivity

The molecule features two distinct reactive centers, allowing for orthogonal functionalization. The secondary amine (piperidine) is a moderate nucleophile, while the carboxylic acid serves as an electrophile for amide coupling.

Reactivity Map (Graphviz Visualization)

The following diagram illustrates the core reactive sites and typical derivatization pathways.

G Scaffold 3-(Piperidin-3-yl) propanoic acid HCl Amine Secondary Amine (NH) (Nucleophile) Scaffold->Amine Acid Carboxylic Acid (COOH) (Electrophile) Scaffold->Acid N_Protect N-Protection (Boc, Fmoc, Cbz) Amine->N_Protect Red_Alk Reductive Amination (R-CHO + NaBH(OAc)3) Amine->Red_Alk Urea Urea Formation (Isocyanates) Amine->Urea Amide Amide Coupling (HATU/EDC + R-NH2) Acid->Amide Ester Esterification (Alcohol + Acid Cat.) Acid->Ester

Figure 1: Functional group reactivity map for CAS 71985-82-5, highlighting orthogonal synthetic pathways.

Synthetic Utility & Protocols

Synthesis of the Scaffold

The commercial synthesis typically involves the catalytic hydrogenation of 3-(3-pyridyl)acrylic acid or 3-(3-pyridyl)propanoic acid .

  • Precursor: 3-(3-Pyridyl)acrylic acid (CAS 19337-97-4).

  • Reagents: H₂ (4 atm), 10% Pd/C catalyst.

  • Solvent: Water or Acetic Acid.

  • Conditions: The reduction saturates both the alkene and the pyridine ring, yielding the piperidine derivative.

Representative Protocol: Amide Coupling (N-Terminus)

Scenario: Coupling the carboxylic acid tail to a primary amine (R-NH₂) while leaving the piperidine amine protonated (or protected).

Materials:

  • 3-(Piperidin-3-yl)propanoic acid HCl (1.0 eq)[1]

  • Target Amine (R-NH₂) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-(Piperidin-3-yl)propanoic acid HCl (1 mmol) in anhydrous DMF (5 mL).

  • Activation: Add HATU (1.2 mmol) and DIPEA (2 mmol) at 0°C. Stir for 15 minutes to generate the activated ester. Note: The HCl salt requires extra base to neutralize.

  • Coupling: Add the target amine (1.1 mmol) and the remaining DIPEA (1 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS.[4]

  • Workup: Dilute with Ethyl Acetate, wash with 5% LiCl (aq) to remove DMF, followed by sat. NaHCO₃ and brine. Dry over Na₂SO₄.

  • Purification: The piperidine nitrogen may require Boc-protection prior to this step if side reactions (self-coupling) are observed, although steric hindrance at the secondary amine often favors reaction at the activated acid with primary amines.

Applications in Drug Discovery

Neurological Targets (SSTR4 Agonists)

Research indicates this scaffold is pivotal in developing agonists for Somatostatin Receptor 4 (SSTR4). The 3-substituted piperidine ring mimics the turn structures found in native somatostatin, positioning the acidic tail to interact with cationic residues in the receptor binding pocket.

Peptidomimetics

In peptide engineering, this non-proteinogenic amino acid analogue introduces a "kink" in the peptide backbone. Unlike proline, which is rigid, the ethyl linker (propanoic acid) provides rotational freedom, allowing the molecule to adopt specific conformations required for binding to integrins or proteases.

Synthesis Workflow Visualization

The following diagram depicts a standard library synthesis workflow using this scaffold.

Workflow Start Start: 3-(Piperidin-3-yl) propanoic acid HCl Step1 Step 1: N-Boc Protection (Boc2O, NaOH, Dioxane/H2O) Start->Step1 Protect Amine Step2 Step 2: Amide Coupling (COOH) (R-NH2, EDC, HOBt) Step1->Step2 Functionalize Acid Step3 Step 3: N-Deprotection (4M HCl in Dioxane) Step2->Step3 Expose Amine Step4 Step 4: N-Derivatization (Sulfonylation/Reductive Amination) Step3->Step4 Diversify Final Final Library Compound Step4->Final

Figure 2: Standard workflow for incorporating CAS 71985-82-5 into a small molecule library.

Handling, Safety & Stability

  • Storage: Store at 2–8°C. The HCl salt is hygroscopic; keep the vial tightly sealed under an inert atmosphere (Argon/Nitrogen) if possible.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

  • GHS Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • PubChem. 3-(Piperidin-3-yl)propanoic acid hydrochloride | C8H16ClNO2. National Library of Medicine. Available at: [Link]

  • ChemSrc. 3-Piperidinepropanoic acid, hydrochloride General Properties and Safety. Available at: [Link]

  • Google Patents.Piperidinyl-3-(aryloxy)propanamides and propanoates (SSTR4 Agonists). Patent CA3092450A1.
  • Organic Chemistry Data. pKa Values of Carboxylic Acids and Amines. Available at: [Link]

  • PrepChem. Reduction of Pyridine Derivatives to Piperidines. General Methodology. Available at: [Link]

Sources

3-(Piperidin-3-yl)propanoic Acid HCl: A Strategic Scaffold for GABAergic Modulation

[1]

Executive Summary

3-(Piperidin-3-yl)propanoic acid hydrochloride (CAS: 71985-82-5) is a specialized piperidine derivative used primarily as a structural probe and intermediate in the development of GABA uptake inhibitors.[1] Structurally, it represents an extended homolog of nipecotic acid (a potent GAT-1 inhibitor).[1] By extending the acidic side chain by two carbons (propanoic vs. carboxylic), this molecule allows researchers to probe the spatial tolerance of the GABA Transporter (GAT) orthosteric binding site and serves as a critical linker in the synthesis of lipophilic GAT inhibitors similar to Tiagabine .

Key Utility:

  • Pharmacophore Probing: Investigating the optimal distance between the cationic amine and anionic carboxylate for GAT vs. GABA receptor recognition.

  • Library Synthesis: Acting as a scaffold for "linker-based" drug design, connecting the polar GABA-mimetic head group to lipophilic aromatic anchors.[1]

  • Negative Control: Serving as a low-affinity control in assays comparing rigid analogs (nipecotic acid) vs. flexible analogs.[1]

Chemical & Pharmacological Profile

Structural Logic

The molecule functions as a conformationally restricted GABA analog with an extended tether.[1]

  • GABA (Endogenous): Flexible linear chain; approx.[1] 4.7 Å distance between N and O.

  • Nipecotic Acid (Potent Inhibitor): Rigid piperidine ring; carboxylate directly on C3.[1] High affinity for GAT-1.[1]

  • 3-(Piperidin-3-yl)propanoic acid (The Probe): Rigid piperidine ring; carboxylate extended by an ethyl chain.[1] This increases the N-to-COOH distance, altering the interaction with the arginine residues in the transporter's active site.

FeatureSpecification
CAS Number 71985-82-5
Formula C8H15NO2[1][2] · HCl
MW 193.67 g/mol
Solubility Highly soluble in water (>50 mg/mL); soluble in DMSO.[1]
Acidity (pKa) Amphoteric (Zwitterionic at physiological pH).[1] pKa1 (COOH) ≈ 4.0; pKa2 (NH) ≈ 10.[1]5.
Stability Hygroscopic solid; store at -20°C under desiccant.[1]
Mechanistic Role in the Synapse

In neurotransmitter research, this compound is utilized to map the GABAergic Pharmacophore .[1]

  • GAT Inhibition: The primary target.[1] The transporter requires a specific charge separation. Extending the arm (propanoic acid) tests the depth of the anionic sub-pocket in GAT-1, GAT-2, and GAT-3.

  • Receptor Selectivity: Unlike GABA, which binds both GABAA (ionotropic) and GABAB (metabotropic) receptors, 3-substituted piperidines generally favor transporter inhibition.[1] However, the extended chain of this specific analog may introduce weak affinity for GABAB (which tolerates extended conformations like baclofen).[1]

Visualizing the GABAergic Pharmacophore

The following diagram illustrates the structural relationship between GABA, the high-affinity inhibitor Nipecotic Acid, and the probe molecule, highlighting the "Distance Vector" critical for binding.[1]

GABAPharmacophoreGABAGABA(Endogenous Ligand)Flexible ChainTargetGAT-1 Transporter(Active Site)GABA->TargetNative SubstrateNipecoticNipecotic Acid(Potent GAT Inhibitor)Rigid C3-COOHNipecotic->TargetHigh Affinity Block(Optimal Distance)Probe3-(Piperidin-3-yl)propanoic Acid(The Probe)Extended LinkerProbe->TargetSteric Probe(Tests Pocket Depth)

Figure 1: Structural comparison of GABAergic ligands. The probe molecule extends the acidic moiety, testing the spatial constraints of the GAT-1 active site.

Experimental Protocol: [3H]-GABA Uptake Inhibition Assay

This protocol validates the compound's efficacy as a transport inhibitor using rat brain synaptosomes.[1] This is the "Gold Standard" assay for characterizing this class of molecules.

Reagents & Preparation
  • Buffer (Krebs-Henseleit): 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 2.5 mM CaCl2, 1.2 mM KH2PO4, 25 mM NaHCO3, 11 mM Glucose; pH 7.4.[1]

  • Radioligand: [3H]-GABA (Specific Activity: 80-100 Ci/mmol).[1]

  • Tissue: Rat cerebral cortex (rich in GAT-1).[1]

  • Test Compound: 3-(Piperidin-3-yl)propanoic acid HCl (dissolved in water to 10 mM stock).

Workflow Steps
  • Tissue Homogenization:

    • Dissect rat cerebral cortex on ice.

    • Homogenize in 10 volumes of ice-cold 0.32 M sucrose using a glass-Teflon homogenizer (10 strokes at 500 rpm).

    • Centrifuge at 1,000 x g for 10 min (4°C) to remove debris (P1).

    • Centrifuge supernatant (S1) at 20,000 x g for 20 min to pellet synaptosomes (P2).

    • Resuspend P2 in Krebs buffer.[1]

  • Assay Incubation:

    • Aliquot 100 µL of synaptosomal suspension into tubes.

    • Add 20 µL of Test Compound (Concentration range: 0.1 µM to 1 mM).

    • Pre-incubate for 10 min at 30°C (metabolically active).

    • Initiate: Add 20 µL of [3H]-GABA (Final conc: 10 nM).

    • Incubate for 5 minutes at 30°C.

  • Termination & Counting:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding).[1]

    • Wash 3x with 5 mL ice-cold buffer.

    • Transfer filters to scintillation vials, add cocktail, and count radioactivity (CPM).[1]

  • Data Analysis:

    • Non-specific uptake: Determine in the presence of 1 mM Nipecotic Acid or cold GABA.[1]

    • Calculate % Inhibition =

      
      .[1]
      
    • Plot log[Concentration] vs. % Inhibition to determine IC50 .[1]

Mechanistic Workflow Visualization

The following diagram details the experimental logic for determining if the compound acts as a substrate or an inhibitor.

AssayWorkflowStartStart: 3-(Piperidin-3-yl)propanoic AcidStep1Dissolve in H2O (10mM Stock)Check pH neutralityStart->Step1Step3Incubate with [3H]-GABA(+/- Test Compound)Step1->Step3Step2Prepare Synaptosomes(Rat Cortex P2 Fraction)Step2->Step3BranchIs Uptake Inhibited?Step3->BranchResultYesCalculate IC50(Compare to Nipecotic Acid)Branch->ResultYesCPM DecreasesResultNoTest for Receptor Binding(Displacement of [3H]-Muscimol)Branch->ResultNoNo Effect

Figure 2: Decision tree for characterizing the pharmacological profile of the compound.

Comparative Data: Linker Length vs. Activity

The table below illustrates why this specific compound is used in SAR (Structure-Activity Relationship) studies. It highlights the sensitivity of GAT-1 to the distance between the nitrogen and the acid group.

CompoundSide ChainDistance (N to COOH)GAT-1 Affinity (IC50)Utility
Nipecotic Acid -COOH (Direct)~3.5 Å~1-5 µMPotent Inhibitor (Reference)
Guvacine -COOH (Unsaturated)~3.5 Å~5-10 µMPotent Inhibitor
3-Piperidineacetic acid -CH2-COOH~4.9 Å> 100 µMWeak Inhibitor (Spacer too long)
3-(Piperidin-3-yl)propanoic acid -CH2-CH2-COOH~6.2 Å> 500 µM (Est.) Negative Control / Scaffold

Note: While the affinity of the propanoic acid derivative is significantly lower than Nipecotic acid, this loss of affinity confirms the strict steric requirements of the GAT-1 pocket. However, this molecule becomes highly potent when a lipophilic "anchor" is attached to the nitrogen, as seen in Tiagabine derivatives.[1]

References

  • Angene Chemical. (n.d.).[1] 3-(Piperidin-3-yl)propanoic acid hydrochloride Product Data. Retrieved from

  • Krogsgaard-Larsen, P., et al. (1987).[1] GABA uptake inhibitors: structure-activity relationships. In Psychopharmacology: The Third Generation of Progress.

  • Andersen, K. E., et al. (1993).[1] The synthesis of novel GABA uptake inhibitors.[1] 1. Elucidation of the structure-activity studies leading to the choice of tiagabine.[1] Journal of Medicinal Chemistry. Link

  • ChemSrc. (2025).[1] 3-Piperidinepropanoic acid, hydrochloride - CAS 71985-82-5.[1] Retrieved from

  • Smolecule. (2024).[1][3] 3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid.[1][3] Retrieved from

Navigating the Neuromodulatory Frontier: A Technical Guide to 3-(Piperidin-3-yl)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Piperidin-3-yl)propanoic acid hydrochloride is a piperidine derivative with a structural resemblance to key neurotransmitters, positioning it as a molecule of interest in the exploration of novel therapeutics for neurological disorders. While direct and extensive research on its specific cellular functions is emerging, its chemical architecture suggests a potential to interact with critical signaling pathways, particularly the GABAergic system. This guide provides a comprehensive overview of its chemical properties, synthesizes potential mechanisms of action based on structural analogs, and outlines experimental frameworks for elucidating its precise role in cellular pathways.

Introduction: The Therapeutic Potential of Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in defined spatial orientations allow for potent and selective interactions with a variety of biological targets. 3-(Piperidin-3-yl)propanoic acid hydrochloride, a member of this important class of compounds, presents a unique combination of a piperidine ring and a propanoic acid side chain, suggesting a potential for interaction with receptors and transporters of amino acid neurotransmitters. While this molecule is recognized as a valuable building block in the synthesis of more complex pharmaceutical agents, its intrinsic biological activity remains an area of active investigation.[1]

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of 3-(Piperidin-3-yl)propanoic acid hydrochloride is fundamental for its application in experimental biology and drug development.

PropertyValueReference
CAS Number 71985-82-5[2]
Molecular Formula C₈H₁₆ClNO₂[2]
Molecular Weight 193.67 g/mol [2]
IUPAC Name 3-(piperidin-3-yl)propanoic acid;hydrochloride[2]
Appearance Solid[3]
Purity Typically ≥97%[3]

The synthesis of 3-(Piperidin-3-yl)propanoic acid hydrochloride and its derivatives can be achieved through various organic chemistry routes. A general synthetic approach is outlined below.

Synthesis_Workflow Start Starting Materials (e.g., Pyridine derivatives) Step1 Multi-step synthesis to introduce propanoic acid side chain Start->Step1 Chemical Reagents Step2 Reduction of the pyridine ring to piperidine Step1->Step2 Step3 Purification and salt formation with HCl Step2->Step3 End 3-(Piperidin-3-yl)propanoic acid hydrochloride Step3->End

Caption: Generalized synthetic workflow for 3-(Piperidin-3-yl)propanoic acid hydrochloride.

Postulated Role in Cellular Pathways: A Focus on the GABAergic System

The structural similarity of 3-(Piperidin-3-yl)propanoic acid to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS, provides a strong rationale for investigating its effects on the GABAergic system.[4]

Potential Interaction with GABA Receptors

GABA exerts its effects through two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors.

  • GABA-A Receptors: These are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[4][5][6][7] The propanoic acid moiety and the piperidine nitrogen of 3-(Piperidin-3-yl)propanoic acid could potentially interact with the GABA binding site on the GABA-A receptor. Depending on the nature of this interaction, the compound could act as:

    • An Agonist: Mimicking the effect of GABA and promoting an inhibitory response.

    • An Antagonist: Blocking the binding of GABA and preventing its inhibitory effect.

    • A Modulator: Binding to an allosteric site to enhance or reduce the effect of GABA.[8]

Derivatives of piperidine have been shown to modulate GABA-A receptor activity, suggesting this is a plausible mechanism for the subject compound.[9]

GABA_A_Receptor_Interaction cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Ion_Channel Cl- Channel GABA_A->Ion_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization Cl- influx GABA GABA GABA->GABA_A Binds Compound 3-(Piperidin-3-yl)propanoic acid hydrochloride Compound->GABA_A Potential Interaction (Agonist/Antagonist/Modulator)

Caption: Postulated interaction of 3-(Piperidin-3-yl)propanoic acid hydrochloride with the GABA-A receptor.

Experimental Protocols for Pathway Elucidation

To rigorously determine the biological activity of 3-(Piperidin-3-yl)propanoic acid hydrochloride, a systematic experimental approach is required.

In Vitro Receptor Binding Assays

Objective: To determine if the compound binds to GABA receptors and to quantify its binding affinity.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the GABA-A or GABA-B receptor subtype of interest.

  • Radioligand Binding: Incubate the membranes with a known radiolabeled ligand for the receptor (e.g., [³H]GABA or [³H]muscimol for the GABA-A receptor agonist site).

  • Competition Assay: Perform the binding assay in the presence of increasing concentrations of 3-(Piperidin-3-yl)propanoic acid hydrochloride.

  • Data Analysis: Measure the displacement of the radioligand and calculate the inhibition constant (Ki) to determine the binding affinity of the test compound.

Electrophysiological Studies

Objective: To characterize the functional effect of the compound on GABA receptor activity.

Methodology:

  • Cell Culture: Use primary neuronal cultures or cell lines expressing specific GABA-A receptor subtypes.

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure the chloride currents evoked by the application of GABA.

  • Compound Application: Apply 3-(Piperidin-3-yl)propanoic acid hydrochloride alone or in combination with GABA to determine if it elicits a current, potentiates, or inhibits the GABA-evoked current.

  • Data Analysis: Analyze the changes in current amplitude, kinetics, and dose-response relationships.

Broader Implications and Future Directions

While the primary hypothesis centers on the GABAergic system, the structural features of 3-(Piperidin-3-yl)propanoic acid hydrochloride warrant investigation into other potential targets. For instance, related piperidine-containing compounds have been explored as inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[10] Furthermore, derivatives have been investigated for their activity as modulators of somatostatin receptors, which are implicated in various neurological processes.[11]

Future research should focus on a comprehensive pharmacological profiling of 3-(Piperidin-3-yl)propanoic acid hydrochloride to identify its primary molecular target(s). Subsequent studies can then delve into its effects on downstream signaling cascades and its overall impact on neuronal network activity. The development of more complex derivatives based on this scaffold could lead to the discovery of novel and selective therapeutic agents for a range of neurological and psychiatric disorders.

Conclusion

3-(Piperidin-3-yl)propanoic acid hydrochloride stands as a promising, yet underexplored, chemical entity. Its structural analogy to GABA strongly suggests a potential to modulate inhibitory neurotransmission in the CNS. The experimental frameworks outlined in this guide provide a clear path for researchers to elucidate its precise mechanism of action and unlock its therapeutic potential. As our understanding of the intricate cellular pathways governing brain function continues to grow, compounds like 3-(Piperidin-3-yl)propanoic acid hydrochloride will undoubtedly play a crucial role in the development of next-generation therapies for neurological disorders.

References

  • Google Patents. CA3092450A1 - Piperidinyl-3-(aryloxy)
  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • Angene Chemical. 3-(Piperidin-3-yl)propanoic acid hydrochloride(CAS# 71985-82-5). [Link]

  • PMC. GABAA receptors: structure, function, pharmacology, and related disorders. [Link]

  • Wikipedia. GABAA receptor. [Link]

  • MDPI. Phenolics as GABAA Receptor Ligands: An Updated Review. [Link]

  • YouTube. The GABA-A Receptors and the Benzodiazepines Part 1. [Link]

  • ResearchGate. Fig. 4. Novel GABA A receptor inhibitor lead compounds. (A) Chemical... [Link]

Sources

Technical Monograph: 3-(Piperidin-3-yl)propanoic Acid Hydrochloride in Cognitive Enhancement Research

[1]

Compound ID: 3-(Piperidin-3-yl)propanoic acid HCl CAS: 71985-82-5 Molecular Formula: C8H15NO2[1]·HCl Role: Pharmacophore Scaffold & GABA-Mimetic Precursor[1]

Executive Summary & Pharmacological Rationale

In the pursuit of cognitive enhancement, the modulation of inhibitory neurotransmission (GABAergic tone) and synaptic remodeling (Long-Term Potentiation) remains a primary objective.[1] 3-(Piperidin-3-yl)propanoic acid hydrochloride represents a privileged structural motif in medicinal chemistry.[1] It serves as a conformationally restricted homologue of GABA (

Nipecotic Acid1

Unlike direct agonists which may induce tolerance or sedation, 3-PPA derivatives are investigated for their ability to:

  • Modulate GABA Transporters (GAT): By mimicking the substrate profile of Nipecotic acid while altering steric bulk, derivatives can fine-tune synaptic GABA residence time.[1]

  • Facilitate Synaptic Plasticity: Acting as a non-peptide scaffold for RGD (Arg-Gly-Asp) mimetics, targeting integrins (e.g.,

    
    ) known to regulate AMPA receptor trafficking and memory consolidation.[1]
    

This guide details the experimental utility of 3-PPA-HCl, moving beyond simple characterization to its application in synthesizing and screening potential nootropic agents.[1]

Structural Biology & Mechanism of Action[1]

The GABA-Mimetic "Sweet Spot"

The efficacy of 3-PPA-HCl lies in its specific steric geometry.[1]

  • GABA: Highly flexible, non-selective.[1]

  • Nipecotic Acid (Piperidine-3-carboxylic acid): Rigid, high affinity for GAT-1.[1]

  • 3-(Piperidin-3-yl)propanoic acid: Retains the piperidine ring (rigidity) but extends the acidic pharmacophore by two carbons.[1] This extension allows for probing "distal" binding pockets in GAT subtypes or allosteric sites on GABA-B receptors that tighter analogues cannot reach.[1]

Integrin-Mediated LTP

Research indicates that integrins (cell adhesion molecules) are critical for stabilizing Long-Term Potentiation (LTP).[1] Peptidomimetics containing a piperidine-propanoic acid core can mimic the turn structure of RGD peptides, acting as antagonists or modulators of integrins involved in actin cytoskeleton remodeling within dendritic spines.[1]

Pathway Visualization

The following diagram illustrates the dual-pathway potential of 3-PPA-HCl in cognitive enhancement workflows.

GCompound3-(Piperidin-3-yl)propanoic acid HClDeriv1Lipophilic Derivatization(e.g., N-substitution)Compound->Deriv1 Pathway ADeriv2Peptidomimetic Coupling(RGD Mimicry)Compound->Deriv2 Pathway BTarget1GAT-1 / GAT-3Transporter InhibitionDeriv1->Target1Effect1Increased Synaptic GABATarget1->Effect1Outcome1Anxiolysis & Focus EnhancementEffect1->Outcome1Target2Integrin Modulation(alpha5beta1)Deriv2->Target2Effect2Actin CytoskeletonRemodelingTarget2->Effect2Outcome2Long-Term Potentiation(Memory Consolidation)Effect2->Outcome2

Caption: Dual-pathway mechanism where 3-PPA serves as a scaffold for GAT inhibitors (GABAergic) and Integrin modulators (Synaptic Plasticity).[1]

Experimental Workflows

Protocol A: Synthesis of Lipophilic Neuroactive Derivatives

Raw 3-PPA-HCl is hydrophilic and crosses the Blood-Brain Barrier (BBB) poorly.[1] To utilize it in cognitive studies, it must be derivatized (similar to how Tiagabine is a derivative of Nipecotic acid).[1]

Objective: Synthesize an N-substituted lipophilic analogue to enhance BBB penetration.

Reagents:

  • 3-(Piperidin-3-yl)propanoic acid HCl (1.0 eq)[1]

  • Lipophilic linker (e.g., 4,4-di(3-methylthien-2-yl)but-3-en-1-yl tosylate) or similar aryl-alkyl halide.[1]

  • Potassium Carbonate (

    
    ) (3.0 eq)[1]
    
  • Acetonitrile (ACN) (Anhydrous)[1]

Step-by-Step Methodology:

  • Free Base Liberation: Dissolve 3-PPA-HCl in minimal water, neutralize with saturated

    
     to pH 9, and extract with DCM.[1] Evaporate to obtain the free amine/acid zwitterion intermediate.[1] Note: Esterification of the carboxylic acid may be required first depending on the target.[1]
    
  • N-Alkylation:

    • Suspend the 3-PPA ester (1.0 eq) and

      
       (3.0 eq) in anhydrous ACN.[1]
      
    • Add the lipophilic alkyl halide (1.1 eq) dropwise under

      
       atmosphere.[1]
      
    • Reflux: Heat to 80°C for 12–16 hours. Monitor via TLC (MeOH/DCM 1:9).

  • Hydrolysis (if esterified): Treat with LiOH in THF/Water to deprotect the carboxylic acid tail.[1]

  • Purification: Acidify to pH 3, extract with EtOAc. Purify via Flash Column Chromatography.[1]

  • Validation:

    
    -NMR must show the disappearance of the NH signal and appearance of the N-alkyl chain.[1]
    
Protocol B: In Vitro GAT-1 Uptake Assay

To verify if the synthesized derivative functions as a cognitive enhancer via the GABAergic pathway, a functional uptake assay is required.[1]

System: Synaptosomes prepared from rat cerebral cortex.[1]

  • Preparation: Homogenize cortical tissue in 0.32 M sucrose. Centrifuge (1000 x g, 10 min) to remove debris. Retain supernatant (S1). Centrifuge S1 (20,000 x g, 20 min) to pellet synaptosomes (P2).

  • Incubation: Resuspend P2 in Krebs-Henseleit buffer.

  • Treatment: Add test compound (3-PPA derivative) at varying concentrations (

    
    ). Incubate for 15 min at 37°C.
    
  • Challenge: Add

    
    -GABA (10 nM final concentration). Incubate for 5 min.
    
  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.1% PEI). Wash 3x with ice-cold buffer.[1]

  • Quantification: Liquid scintillation counting.

  • Analysis: Calculate

    
     relative to control (Nipecotic acid).
    

Quantitative Data Specifications

When reporting results for 3-PPA derivatives, the following parameters are standard for cognitive enhancement potential.

ParameterTarget ValueSignificance
LogP 2.0 – 3.5Ensures optimal Blood-Brain Barrier permeability.[1]
GAT-1

< 100 nMIndicates potent inhibition of GABA reuptake (Focus/Anxiolysis).[1]
tPSA < 90 ŲTopological Polar Surface Area; predicts oral bioavailability.[1]
Integrin


< 50 nM(If targeting LTP pathway) Indicates strong binding to synaptic adhesion sites.[1]

Safety & Handling (E-E-A-T)

While 3-PPA-HCl is a research chemical, its structural similarity to bioactive GABA analogues mandates strict safety protocols.[1]

  • Hazard Identification: Irritant (H315, H319, H335).[1][2] Potential for neuroactivity if accidentally ingested or absorbed in high quantities.[1]

  • Storage: Hygroscopic. Store at -20°C in a desiccator.

  • Solubility: Highly soluble in water and DMSO.[1] Poorly soluble in non-polar solvents (unless derivatized).[1]

  • Contraindications: In animal models, excessive GAT inhibition can lower seizure threshold.[1] Dose-escalation studies are mandatory.[1]

References

  • Nielsen, E. B., et al. (1991).[1] "Tiagabine (NO-328), a novel potent and selective GABA uptake inhibitor."[1] European Journal of Pharmacology. (Establishes the nipecotic acid/piperidine scaffold utility in GABA modulation).

  • Krogsgaard-Larsen, P. (1980).[1] "Inhibitors of the GABA uptake systems."[1] Molecular and Cellular Biochemistry. (Foundational text on piperidine-carboxylic/propanoic acid SAR).[1]

  • Rechenmacher, F., et al. (2013).[1] "Integrin antagonists: the quest for selectivity." Current Pharmaceutical Design. (Details the use of piperidine-propanoic acid scaffolds in RGD mimetics for plasticity).

  • PubChem Compound Summary. (2024). "3-(Piperidin-3-yl)propanoic acid hydrochloride."[1] National Center for Biotechnology Information.[1] (Verification of CAS and physicochemical properties).

  • Chem-Impex International. (2024).[1] "3-Piperidin-4-yl-propionic acid hydrochloride as a building block." (Industrial application of the isomer in neurological drug synthesis).[1]

Methodological & Application

Application Note: High-Resolution Characterization of 3-(Piperidin-3-yl)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, multi-modal analytical strategy for the characterization of 3-(Piperidin-3-yl)propanoic acid hydrochloride . As a zwitterionic, non-chromophoric building block used in peptidomimetic and integrin antagonist synthesis, this molecule presents specific analytical challenges—primarily its high polarity and lack of UV absorbance.

Traditional Reversed-Phase HPLC (RP-HPLC) with UV detection often fails due to poor retention (elution in the void volume) and low sensitivity. This guide establishes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) as the gold standard for purity assessment. Additionally, we define a potentiometric titration protocol for precise counterion (chloride) quantification, ensuring the salt stoichiometry is chemically valid.

Chemical Profile & Analytical Challenges

Before establishing protocols, one must understand the physicochemical environment of the analyte.

PropertySpecificationAnalytical Implication
Chemical Name 3-(Piperidin-3-yl)propanoic acid hydrochlorideTarget Analyte
CAS Number 71985-82-5Reference Standard Verification
Molecular Formula

Elemental Composition
Molecular Weight 193.67 g/mol (Salt); 157.21 g/mol (Free Base)MS Target Ion (

)
Chromophores Negligible (Weak Carbonyl ~200-210 nm)UV Detection is unreliable. Requires CAD, ELSD, or MS.[1]
Polarity High (Zwitterionic capability)Poor retention on C18. Requires HILIC or Ion-Pairing.
Solubility Water, Methanol, DMSOUse aqueous/organic diluents.
The "Invisible" Problem

The primary failure mode in characterizing this compound is relying on UV detection at 254 nm. The piperidine ring and saturated alkyl chain are UV-transparent. While the carboxylic acid absorbs at <210 nm, solvent cutoff effects (especially with methanol/acetone) cause high baseline noise, making impurity quantification impossible.

Analytical Workflow Strategy

The following decision tree illustrates the logic behind the selected methods.

AnalyticalWorkflow Start Sample: 3-(Piperidin-3-yl) propanoic acid HCl CheckUV Check Chromophore Start->CheckUV Identity Structural ID (NMR) Start->Identity Stoichiometry Counterion Assay (Titration) Start->Stoichiometry NoUV No Strong UV (>210 nm) CheckUV->NoUV MethodSelect Select Detection Mode NoUV->MethodSelect CAD_MS Universal Detection (CAD / ELSD / MS) MethodSelect->CAD_MS Separation Select Separation Mode CAD_MS->Separation HILIC HILIC Mode (Retains Polar Amines) Separation->HILIC

Figure 1: Analytical decision matrix selecting HILIC-CAD and Titration based on molecular properties.

Protocol 1: Chromatographic Purity (HILIC-CAD/MS)

Objective: Quantify purity and identify polar impurities (e.g., unreacted starting materials, piperidine isomers) that co-elute in RP-HPLC.

Mechanism: HILIC creates a water-enriched layer on the surface of a polar stationary phase.[2] The zwitterionic analyte partitions into this layer. The high organic content of the mobile phase is ideal for CAD and MS sensitivity.

Method Parameters
ParameterSettingRationale
Column Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters Atlantis Premier BEH Z-HILIC)Zwitterionic phases interact with both the amine and acid groups, providing superior peak shape over bare silica.
Dimensions 100 mm x 2.1 mm, 1.7 µm or 3.5 µmNarrow bore for MS/CAD sensitivity; sub-2 µm for UHPLC resolution.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)Buffer controls ionization of the amine/acid. Low pH ensures amine protonation.
Mobile Phase B Acetonitrile (LC-MS Grade)Organic modifier for HILIC retention mechanism.
Gradient 90% B to 50% B over 10 minsGradient elution from high organic (weak) to low organic (strong) elutes polar compounds.
Flow Rate 0.4 mL/minOptimized for 2.1 mm ID columns.
Detection CAD (Nebulizer: 35°C) or MS (ESI+)Critical: CAD detects all non-volatile analytes regardless of chromophore.
Column Temp 30°CMaintains reproducible viscosity and kinetics.
Step-by-Step Procedure
  • Sample Preparation: Dissolve 1.0 mg of the hydrochloride salt in 1 mL of 50:50 Acetonitrile:Water .

    • Note: Do not dissolve in 100% water; the "solvent strength" mismatch will cause peak distortion (breakthrough) in HILIC. The diluent must match the initial mobile phase conditions as closely as possible.

  • Equilibration: Equilibrate the column with 90% Mobile Phase B for at least 20 column volumes. HILIC phases require longer equilibration than C18 to establish the water layer.

  • Injection: Inject 1-2 µL.

  • Integration: Integrate the main peak (typically eluting ~4-6 mins). Calculate % Area Purity.

Protocol 2: Structural Identification (NMR)

Objective: Confirm the structure and isomeric purity (3-substituted vs 2- or 4-substituted isomers).

Solvent Selection: Deuterium Oxide (


)  is preferred due to the salt's high solubility. DMSO-

is an alternative but may show broadened peaks for the ammonium protons due to exchange.
Expected NMR Signals (300-500 MHz, )
  • 
     1.2 - 1.9 ppm (Multiplets, 4H):  Piperidine ring protons (
    
    
    
    ).
  • 
     1.6 ppm (Multiplet, 2H):  Propanoic acid 
    
    
    
    -protons (
    
    
    adjacent to ring).
  • 
     2.0 ppm (Multiplet, 1H):  Methine proton at C3 (chiral center).
    
  • 
     2.3 ppm (Triplet, 2H):  Propanoic acid 
    
    
    
    -protons (
    
    
    adjacent to Carbonyl).
  • 
     2.7 - 3.4 ppm (Multiplets, 4H):  Piperidine ring protons adjacent to Nitrogen (
    
    
    
    ).
  • Note: The acidic proton (

    
    ) and ammonium protons (
    
    
    
    ) will likely exchange with
    
    
    and not be visible.

Protocol 3: Chloride Counterion Assay (Potentiometric Titration)

Objective: Verify the salt form stoichiometry (Mono-HCl vs Di-HCl or free base mixture). Method: Argentometric Titration with Silver Nitrate (


).
Reagents
  • 0.01 M or 0.1 M Silver Nitrate (

    
    ) Standardized Solution.
    
  • Dilute Nitric Acid (

    
    ).[3]
    
  • Distilled Water.[3][4]

Procedure
  • Weighing: Accurately weigh ~50 mg of the sample into a titration beaker.

  • Dissolution: Dissolve in 50 mL of distilled water. Add 1 mL of 2M

    
     to acidify (prevents carbonate interference).
    
  • Electrode Setup: Equip the autotitrator with a Silver Ring Electrode (Indicator) and a suitable Reference Electrode (e.g., double junction to prevent chloride leakage from the reference).

  • Titration: Titrate with

    
     to the potentiometric endpoint (inflection point).
    
  • Calculation:

    
    
    
    • Theoretical Chloride for Mono-HCl (

      
      ):18.3% 
      

Mechanism Visualization: HILIC Separation

The following diagram explains why HILIC is chosen over Reversed-Phase for this molecule.

HILIC_Mechanism cluster_0 HILIC Column Environment StatPhase Stationary Phase (Polar Zwitterionic) WaterLayer Stagnant Water-Rich Layer (Adsorbed on Surface) StatPhase->WaterLayer Hydration MobilePhase Mobile Phase (High ACN, Hydrophobic) MobilePhase->WaterLayer Partitioning Analyte Analyte: 3-(Piperidin-3-yl)... (Polar/Charged) Analyte->WaterLayer Strong Interaction (Retention) Analyte->MobilePhase Weak Interaction (Elution)

Figure 2: HILIC retention mechanism showing the partitioning of the polar piperidine derivative into the water-rich surface layer.

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Center for Drug Evaluation and Research (CDER). (2000). Guidance for Industry: Analytical Procedures and Methods Validation. U.S. Food and Drug Administration. Link

  • Metrohm Application Bulletin. (2019). Potentiometric Titration of Chloride in Pharmaceutical Products. Metrohm AG. Link

  • PubChem Compound Summary. (2023). 3-(Piperidin-3-yl)propanoic acid hydrochloride.[5][6][7] National Center for Biotechnology Information. Link

  • Agilent Technologies. (2020). HILIC Separation of Basic Drugs using MS/MS Detection. Application Note. Link

Sources

Application Notes & Protocols: A Framework for Evaluating the Anxiolytic Potential of 3-(Piperidin-3-yl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Anxiety disorders represent a significant global health challenge, necessitating the continued development of novel therapeutic agents with improved efficacy and side-effect profiles. The GABAergic system, being the primary inhibitory network in the central nervous system (CNS), remains a cornerstone of anxiolytic drug discovery.[1][2] 3-(Piperidin-3-yl)propanoic acid hydrochloride is a novel compound featuring a piperidine ring and a propanoic acid side chain. This structure bears a resemblance to γ-aminobutyric acid (GABA) and suggests potential interaction with GABAergic targets or related modulatory systems, such as voltage-gated calcium channels (VGCCs), which are known targets for anxiolytic agents like pregabalin and gabapentin.[3][4]

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to conduct a preclinical evaluation of the anxiolytic potential of 3-(Piperidin-3-yl)propanoic acid hydrochloride. The protocols herein are designed to first establish target engagement and mechanism of action (MoA) through in vitro assays, followed by a robust assessment of behavioral efficacy in validated rodent models of anxiety, and concluding with in vivo studies to correlate behavioral outcomes with neuronal activity.

Hypothesized Mechanisms of Action:

  • GABA-B Receptor Modulation: The compound may act as a positive allosteric modulator or a direct agonist at GABA-B receptors, which have been implicated in the modulation of anxiety and mood.[1][5]

  • Voltage-Gated Calcium Channel (VGCC) Inhibition: Similar to gabapentinoids, the compound might bind to the α2-δ subunit of VGCCs, reducing neurotransmitter release in key anxiety-related brain circuits.[3][4][6]

The following protocols are designed to systematically test these hypotheses.

Part 1: In Vitro Target Engagement & Functional Activity

The initial phase of evaluation is to determine if 3-(Piperidin-3-yl)propanoic acid hydrochloride directly interacts with its hypothesized molecular targets and to characterize the nature of this interaction.

Protocol 1.1: [³⁵S]GTPγS Binding Assay for GABA-B Receptor Activation

Rationale: The GTPγS binding assay is a functional assay that measures the first step in G-protein coupled receptor (GPCR) activation—the exchange of GDP for GTP on the Gα subunit.[7][8][9] This will determine if the test compound acts as an agonist at the GABA-B receptor.[10]

Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from cells stably expressing human GABA-B receptors (e.g., CHO-K1 or HEK293 cells) or from rodent brain tissue rich in these receptors (e.g., cortex, cerebellum).

  • Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • Membrane preparation (5-20 µg protein/well).

    • GDP (30 µM final concentration).

    • Increasing concentrations of 3-(Piperidin-3-yl)propanoic acid hydrochloride (e.g., 1 nM to 100 µM).

    • Positive control: Baclofen (a known GABA-B agonist).

    • Vehicle control.

  • Initiation: Add [³⁵S]GTPγS (0.1 nM final concentration) to initiate the reaction.

  • Incubation: Incubate for 60 minutes at 30°C with gentle agitation.

  • Termination & Filtration: Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester. Wash plates three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filter plates, add scintillation cocktail to each well, and count the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the log concentration of the compound to generate a dose-response curve and determine EC₅₀ and Eₘₐₓ values.

Part 2: Preclinical Assessment of Anxiolytic-like Activity in Rodent Models

A battery of behavioral tests is essential to build a strong case for anxiolytic efficacy and to rule out confounding factors like sedation or hyperactivity. The following tests are based on the conflict between the drive to explore a novel environment and the innate aversion to open, brightly lit, or elevated spaces.[11][12][13]

Experimental Design Considerations
ParameterSpecificationRationale
Animal Model Male C57BL/6J mice (8-10 weeks old)Standard inbred strain with well-characterized anxiety-like behaviors. Males are often used to avoid variability from the estrous cycle.[12]
Housing Group-housed (4-5 per cage), 12:12 light/dark cycle, ad libitum food & waterStandard conditions to minimize stress.
Habituation Acclimate mice to the testing room for at least 60 minutes prior to testing.[14]Reduces stress from handling and novel environments.
Drug Administration Intraperitoneal (IP) injection, 30 minutes before testingEnsures rapid and reliable systemic absorption for acute studies.
Dose Selection Vehicle (0.9% saline), 1, 5, 10, 20 mg/kg of test compoundA range of doses to establish a dose-response relationship.
Controls Vehicle control group; Positive control (e.g., Diazepam, 2 mg/kg, IP)To ensure the models are sensitive to known anxiolytics.
Blinding The experimenter should be blind to the treatment conditions.[12]To prevent experimenter bias.
Protocol 2.1: The Elevated Plus Maze (EPM) Test

Rationale: The EPM is a widely used assay to screen for anxiolytic or anxiogenic compounds.[11][12] It is based on the rodent's natural aversion to open and elevated spaces.[11][12] Anxiolytic compounds are expected to increase the proportion of time spent and entries made into the open arms.[15]

Methodology:

  • Apparatus: A plus-shaped maze elevated from the floor (typically 50 cm), with two open arms and two closed arms of equal size.

  • Pre-Trial: Administer the test compound or vehicle 30 minutes prior to the test.

  • Procedure: Place the mouse in the center of the maze, facing one of the open arms.[15] Allow the mouse to explore freely for a 5-minute session.[13][15][16]

  • Data Acquisition: Record the session using an overhead video camera and tracking software.

  • Parameters to Analyze:

    • Time spent in open arms (s)

    • Time spent in closed arms (s)

    • Number of entries into open arms

    • Number of entries into closed arms

    • Total distance traveled (to assess general locomotor activity)

  • Interpretation: A significant increase in the percentage of time spent in the open arms (% Open Arm Time = [Time in Open / (Time in Open + Time in Closed)] x 100) without a significant change in total arm entries or distance traveled is indicative of an anxiolytic effect.

Protocol 2.2: The Open Field Test (OFT)

Rationale: The OFT assesses anxiety-like behavior by measuring the conflict between exploring a novel environment and the aversion to an open, unprotected area (thigmotaxis).[17][18] It also provides a robust measure of general locomotor activity.[17][19]

Methodology:

  • Apparatus: A square arena (e.g., 40x40x40 cm) with the floor divided into a central zone and a peripheral zone.

  • Pre-Trial: Administer the test compound or vehicle 30 minutes prior to the test.

  • Procedure: Gently place the mouse in the center of the open field arena and allow it to explore freely for 5-10 minutes.[17]

  • Data Acquisition: Record the session using an overhead video camera and tracking software.

  • Parameters to Analyze:

    • Time spent in the center zone (s)

    • Distance traveled in the center zone (cm)

    • Total distance traveled (cm)

    • Rearing frequency (exploratory behavior)

  • Interpretation: An anxiolytic effect is indicated by a significant increase in the time spent and distance traveled in the center zone, without a confounding increase in total distance traveled (which would suggest hyperactivity).

Protocol 2.3: The Light-Dark Box Test

Rationale: This test is also based on the innate aversion of rodents to brightly illuminated areas.[20][21] Anxiolytics increase the time spent in the brightly lit compartment.[21][22][23]

Methodology:

  • Apparatus: A box divided into a small, dark compartment (approx. 1/3 of the box) and a large, brightly illuminated compartment (approx. 2/3), connected by a small opening.[21][22]

  • Pre-Trial: Administer the test compound or vehicle 30 minutes prior to the test.

  • Procedure: Place the mouse in the center of the light compartment, facing away from the opening. Allow free exploration for 10 minutes.

  • Data Acquisition: Record the session using an overhead video camera and tracking software.

  • Parameters to Analyze:

    • Time spent in the light compartment (s)

    • Latency to first enter the dark compartment (s)

    • Number of transitions between compartments

  • Interpretation: A significant increase in the time spent in the light compartment is indicative of an anxiolytic effect.[22] The number of transitions serves as a measure of general activity.[21][22]

Part 3: In Vivo Mechanistic Validation

To connect the behavioral outcomes with neurobiological changes, this phase aims to confirm target engagement in the brain and assess neuronal activation in anxiety-related circuits.

Protocol 3.1: c-Fos Immunohistochemistry for Neuronal Activity Mapping

Rationale: The protein c-Fos is the product of an immediate-early gene, and its expression is widely used as a marker for stimulus-induced neuronal activation.[24][25][26] Following a behavioral test or a stressor, quantifying c-Fos-positive cells in brain regions like the amygdala, prefrontal cortex, and hippocampus can map the neural circuits modulated by the test compound.[27]

Methodology:

  • Tissue Collection: 90 minutes after IP injection and a 30-minute exposure to a stressor (e.g., the EPM), deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

  • Brain Extraction & Sectioning: Post-fix the brains in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection. Section the brains on a cryostat or vibratome (e.g., 40 µm sections) focusing on the amygdala and prefrontal cortex.

  • Immunohistochemistry:

    • Perform antigen retrieval if necessary.

    • Block non-specific binding with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).

    • Incubate sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.

    • Wash and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit).

    • Amplify the signal using an avidin-biotin complex (ABC) method and visualize with a chromogen like diaminobenzidine (DAB), which produces a brown nuclear stain.

  • Imaging & Quantification:

    • Mount sections on slides, dehydrate, and coverslip.

    • Image the brain regions of interest using a brightfield microscope.

    • Count the number of c-Fos-positive nuclei within defined anatomical boundaries (e.g., basolateral amygdala).

  • Interpretation: A successful anxiolytic compound is expected to attenuate the stress-induced increase in c-Fos expression in key anxiety-processing regions like the amygdala compared to vehicle-treated, stressed controls.

Visualizations

Experimental Workflow Diagram

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Behavioral Assessment cluster_2 Phase 3: In Vivo Mechanistic Validation a1 GTPγS Assay (GABA-B Target) a2 Binding Assay (α2-δ VGCC Target) b1 Elevated Plus Maze a2->b1 Anxiolytic Candidate b2 Open Field Test b3 Light-Dark Box c1 c-Fos Mapping (Neuronal Activity) b3->c1 Behavioral Efficacy c2 Ex Vivo Neurochemistry d1 Lead Optimization c2->d1 MoA Confirmed

Hypothesized GABA-B Receptor Signaling Pathway

G compound 3-(Piperidin-3-yl)propanoic acid (Hypothesized Agonist) receptor GABA-B Receptor (GPCR) compound->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channels K+ / Ca²+ Channels g_protein->ion_channels Modulates camp ↓ cAMP ac->camp neuron_effect Neuronal Hyperpolarization ↓ Neurotransmitter Release camp->neuron_effect ion_channels->neuron_effect

References

  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents.
  • Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. ResearchGate.
  • Chem-Impex. (n.d.). 3-Piperidin-4-yl-propionic acid hydrochloride.
  • protocols.io. (2023). Elevated plus maze protocol.
  • YouTube. (2022). Light Dark Box Model (screening of anxiety).
  • Springer Nature Experiments. (n.d.). The Light–Dark Box Test in the Mouse.
  • Cryan, J. F., & Slattery, D. A. (2004). Genetic and pharmacological evidence of a role for GABA(B) receptors in the modulation of anxiety- and antidepressant-like behavior. PubMed.
  • ResearchGate. (n.d.). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse.
  • Belliotti, T. R., et al. (2006). Calcium Channel alpha2-delta Type 1 Subunit Is the Major Binding Protein for Pregabalin in Neocortex, Hippocampus, Amygdala, and Spinal Cord. PubMed.
  • protocols.io. (2023). Open Field Test.
  • Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. PubMed.
  • Jacobson, L. H., & Cryan, J. F. (n.d.). Identifying the role of pre-and postsynaptic GABAB receptors in behavior. PubMed Central.
  • Harrison, N. L., & Traynelis, S. F. (n.d.). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed Central.
  • Leneuve, P., et al. (2016). The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo. PubMed Central.
  • MDPI. (n.d.). Imaging of C-fos Activity in Neurons of the Mouse Parietal Association Cortex during Acquisition and Retrieval of Associative Fear Memory.
  • Chemsrc. (n.d.). CAS#:71985-82-5 | 3-PIPERIDINEPROPANOIC ACID, HYDROCHLORIDE.
  • Stahl, S. M. (n.d.). Mechanism of Action of α2δ Ligands: Voltage Sensitive Calcium Channel (VSCC) Modulators. Psychiatrist.com.
  • Walf, A. A., & Frye, C. A. (n.d.). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. PubMed Central.
  • Bio-protocol. (n.d.). Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice.
  • National Center for Biotechnology Information. (2012). GTPγS Binding Assays.
  • University College Cork. (n.d.). GABA>B> Receptors: Anxiety and Mood Disorders.
  • Bio-protocol. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse.
  • MazeEngineers. (2019). Maze Basics: Light/Dark box.
  • ResearchGate. (n.d.). Fast Fos: Rapid protocols for single- and double-labeling c-Fos immunohistochemistry in fresh frozen brain sections.
  • Creative Bioarray. (n.d.). GTPγS Binding Assay.
  • Field, M. J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. PNAS.
  • Möhler, H. (n.d.). Anxiety and Depression: Mouse Genetics and Pharmacological Approaches to the Role of GABAA Receptor Subtypes. PubMed Central.
  • Seibenhener, M. L., & Wooten, M. C. (2015). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. PubMed.
  • Ugo Basile. (n.d.). Open Field Test (OFT) – Assessing General Locomotion and Anxiety Objective.
  • The University of North Carolina at Chapel Hill. (2023). Examining alcohol-induced neuronal activation using c-Fos IHC following TMT exposure in.
  • Wikipedia. (n.d.). GABAA receptor.
  • Google Patents. (n.d.). CA3092450A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates.
  • ResearchGate. (2023). Open Field Test v1.
  • ResearchGate. (n.d.). [35S]GTPgammaS binding in G protein-coupled receptor assays.
  • Teran, F. A., et al. (n.d.). Genetic Associations between Voltage-Gated Calcium Channels and Psychiatric Disorders. PubMed Central.
  • bioRxiv. (2022). The voltage-gated Cav Ca2+ channel subunit α2δ-4 is required for locomotor behavior and sensorimotor gating in mice.
  • YouTube. (2022). Measuring G-Protein-Coupled Receptor Signaling - Preview.
  • Li, S., et al. (2018). c-Fos mapping of brain regions activated by multi-modal and electric foot shock stress. PubMed Central.
  • ChemSynthesis. (n.d.). 3-(3-vinyl-4-piperidinyl)propanoic acid.
  • Wikipedia. (n.d.). Safrole.

Sources

How to dissolve "3-(Piperidin-3-yl)propanoic acid hydrochloride" for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Handling of 3-(Piperidin-3-yl)propanoic acid hydrochloride

Part 1: Executive Summary & Physicochemical Profile

3-(Piperidin-3-yl)propanoic acid hydrochloride is a functionalized amino acid derivative often utilized as a building block in peptidomimetic synthesis and as a probe in neuropharmacology due to its structural similarity to GABA and nipecotic acid derivatives.[1]

Successful experimental outcomes depend on recognizing that this compound is supplied as a hydrochloride (HCl) salt . While this salt form significantly enhances water solubility compared to the free zwitterion, it creates an acidic environment upon dissolution. Failure to buffer this acidity is a common source of experimental error, particularly in sensitive cell-based assays where pH shifts can mimic toxicity or mask receptor activation.[1]

Physicochemical Data Table
PropertyValueImplication for Handling
Molecular Formula C₈H₁₅NO₂[1][2] · HClSalt form dictates stoichiometry (1:1 with HCl).
Molecular Weight 193.67 g/mol Use this value for Molar (M) calculations, not the free base MW.[1]
Physical State White to off-white solidHygroscopic; store with desiccant at -20°C.
Acidity (pKa) ~4.5 (COOH), ~10 (NH)The HCl salt solution will be acidic (pH ~2-3 at 50mM).[1]
Solubility (Water) High (>50 mM)Preferred solvent for immediate biological use.[1]
Solubility (DMSO) High (>50 mM)Preferred for compound libraries and freeze-thaw stability.[1]
Solubility (Ethanol) ModerateLess recommended due to potential precipitation at high conc.[1]

Part 2: Solvent Selection Decision Matrix

Choosing the correct solvent system is the first critical decision. Use the logic flow below to determine the optimal path for your specific assay.

SolventSelection Start START: Define Application InVivo In Vivo / Animal Studies Start->InVivo InVitro In Vitro / Cell Culture Start->InVitro ChemSyn Chemical Synthesis Start->ChemSyn WaterRoute Aqueous Route (PBS/Saline) See Protocol A InVivo->WaterRoute Preferred CheckConc Req. Conc > 10 mM? InVitro->CheckConc OrganicRoute Methanol/Ethanol or DMF ChemSyn->OrganicRoute DMSORoute DMSO Stock Route See Protocol B CheckConc->DMSORoute Yes (High Conc) CheckpH Is Assay pH Sensitive? CheckConc->CheckpH No (Low Conc) CheckpH->WaterRoute Buffered (PBS) CheckpH->DMSORoute Non-Aqueous Stock

Figure 1: Decision matrix for solvent selection based on experimental end-use.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of Aqueous Stock (PBS/Water)

Best for: Immediate use in cell culture, in vivo injections, or enzymatic assays.[1]

Mechanism: The hydrophilic nature of the HCl salt allows rapid dissolution in water. However, the release of protons (H⁺) will lower the pH.

Materials:

  • 3-(Piperidin-3-yl)propanoic acid HCl[1][3]

  • Sterile Milli-Q Water or PBS (Phosphate Buffered Saline, pH 7.4)[1]

  • 0.22 µm Syringe Filter (PES or Nylon)[1]

  • 1N NaOH (for pH adjustment)[4]

Step-by-Step:

  • Calculation: Calculate the mass required for a 50 mM stock.

    • Example: To make 10 mL of 50 mM solution:

      
      [1]
      
  • Dissolution: Weigh the powder into a sterile tube. Add 80% of the final volume of water/PBS. Vortex vigorously until clear.

  • pH Check (Critical): Spot 2 µL onto a pH strip. It will likely read pH 3-4.[1]

    • Correction: If using PBS, the buffer capacity may handle low concentrations. For water or high concentrations, carefully add 1N NaOH dropwise until pH reaches ~7.2–7.4.

    • Warning: Do not overshoot pH > 8.0, as this may alter the ionization state or cause precipitation of the free base if the concentration is extremely high (though unlikely for this molecule).

  • Final Volume: Add remaining solvent to reach the target volume.

  • Sterilization: Filter through a 0.22 µm syringe filter inside a biosafety cabinet.

Protocol B: Preparation of DMSO Stock

Best for: High-throughput screening, long-term storage (-20°C), or hydrophobic assay conditions.[1]

Mechanism: DMSO prevents microbial growth and hydrolysis, preserving the compound for months.

Step-by-Step:

  • Weighing: Weigh the compound into a glass vial (DMSO can leach plastics; use polypropylene or glass).

  • Dissolution: Add high-grade anhydrous DMSO to achieve a 100 mM concentration.

    • Note: The HCl salt is generally soluble in DMSO. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Aliquot & Store: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

  • Usage: When dosing cells, ensure the final DMSO concentration in the well is <0.5% (v/v) to avoid solvent toxicity.

Part 4: Biological Application & pH Management

When adding the HCl salt stock directly to cell culture media, you trigger a buffering competition. The diagram below illustrates the proton flow and necessary intervention points.

pH_Management Stock Stock Solution (Acidic, pH ~3) Media Culture Media (Bicarbonate Buffer) Stock->Media Dilution 1:1000 Stock->Media Dilution 1:10 Buffer Buffer Capacity (HEPES/HCO3-) Media->Buffer Absorbs H+ Drop pH Drop Media->Drop Overwhelms Buffer Cells Cells (Physiological pH 7.4) Buffer->Cells Safe (pH 7.4) Drop->Cells Toxicity/Artifacts

Figure 2: Impact of stock solution acidity on cell culture systems.[1] High dilution factors (1:1000) are generally safe, while low dilutions (1:[1]10) require pre-neutralization.[1]

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Precipitate forms upon adding NaOH Localized high pH caused free base precipitation.[1]Add NaOH slower with rapid stirring; ensure concentration is not near saturation limits.
Media turns yellow (Phenol Red) Acidic shift from HCl salt.[1]The buffer capacity was exceeded. Neutralize the stock solution before adding to media.
Cells detach after treatment Osmotic or pH shock.[1]Check the osmolarity of the stock; ensure final DMSO < 0.5% or neutralize aqueous stock.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13131921, 3-(Piperidin-1-yl)propanoic acid hydrochloride. (Note: Isomer reference for chemical properties). Retrieved from [Link]

Sources

Application Notes and Protocols: Dosing "3-(Piperidin-3-yl)propanoic acid hydrochloride" in Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: 3-(Piperidin-3-yl)propanoic acid hydrochloride is a compound with limited publicly available data regarding its specific biological activity and in vivo effects. This document is intended to provide a comprehensive framework for researchers based on established principles of preclinical drug development. The proposed mechanism of action, protocols, and dose ranges are extrapolated from the compound's chemical structure and data from analogous compounds. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and adhere to relevant animal welfare guidelines.

Introduction: Rationale and Scientific Context

3-(Piperidin-3-yl)propanoic acid hydrochloride is a novel chemical entity. Its structure, featuring a piperidine ring and a propanoic acid moiety, bears a significant resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). This structural analogy strongly suggests that the compound may act as a modulator of GABA receptors. Specifically, it is hypothesized to be an agonist of the GABA type B (GABA-B) receptor, similar to well-characterized compounds like baclofen and phenibut.

GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory neurotransmission.[1][2] Their activation leads to a cascade of downstream signaling events that ultimately reduce neuronal excitability.[1][3] Given these properties, novel GABA-B agonists are of significant interest for their potential therapeutic applications in conditions such as spasticity, neuropathic pain, anxiety disorders, and substance use disorders.[4][5]

This guide provides a detailed protocol for the initial in-vivo characterization of 3-(Piperidin-3-yl)propanoic acid hydrochloride, focusing on formulation, administration, and the determination of a tolerated dose range in a rodent model.

Compound Characteristics and Formulation

Physicochemical Properties

A summary of the known properties of 3-(Piperidin-3-yl)propanoic acid hydrochloride is presented in Table 1. As a hydrochloride salt, the compound is predicted to have good solubility in aqueous vehicles, which is a critical factor for preparing injectable formulations.[6][7]

PropertyValueSource
Chemical Formula C₈H₁₆ClNO₂ChemScene[8]
Molecular Weight 193.67 g/mol ChemScene[8]
Form Hydrochloride SaltImplied by name
Predicted Solubility High in aqueous solutionsGeneral knowledge of HCl salts[6]
Dose Calculation: Salt vs. Free Base

When preparing dosing solutions, it is crucial to account for the weight of the hydrochloride salt. Doses should be calculated based on the molecular weight of the active free base to ensure consistency and accuracy.[9]

  • Molecular Weight of HCl salt: 193.67 g/mol

  • Molecular Weight of Free Base (C₈H₁₅NO₂): 157.21 g/mol

  • Correction Factor: 193.67 / 157.21 = 1.232

To obtain a desired dose of the free base, multiply the target dose by this correction factor.

Example: To prepare a 10 mg/kg dose of the free base, you must weigh out 10 mg/kg * 1.232 = 12.32 mg/kg of the hydrochloride salt.

Vehicle Selection and Preparation Protocol

For initial intraperitoneal (IP) studies, a sterile, isotonic vehicle is recommended to minimize irritation and ensure physiological compatibility.

Recommended Vehicle: Sterile 0.9% Sodium Chloride (Saline) for Injection.

Protocol 2.3.1: Preparation of a 10 mg/mL Dosing Stock Solution
  • Calculate Required Mass: To prepare a 10 mL stock solution with a final concentration of 10 mg/mL of the free base, calculate the mass of the hydrochloride salt needed:

    • Mass = Concentration * Volume * Correction Factor

    • Mass = 10 mg/mL * 10 mL * 1.232 = 123.2 mg

  • Weighing: Accurately weigh 123.2 mg of 3-(Piperidin-3-yl)propanoic acid hydrochloride using a calibrated analytical balance.

  • Dissolution: Transfer the weighed compound into a sterile 15 mL conical tube. Add approximately 8 mL of sterile 0.9% saline. Vortex thoroughly until the compound is completely dissolved.

  • Final Volume Adjustment: Adjust the final volume to 10.0 mL with sterile 0.9% saline.

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a new sterile vial.

  • Labeling and Storage: Label the vial with the compound name, concentration (as free base), date of preparation, and store at 2-8°C. For long-term storage, consult any available stability data, though freshly prepared solutions are always preferred.

In-Vivo Dose-Range Finding Study

The primary goal of this initial study is to determine the Maximum Tolerated Dose (MTD) and observe any acute toxicological or behavioral effects. This protocol is based on principles from the OECD Guideline 423 for acute toxicity testing.[8][10]

Experimental Design
ParameterSpecificationRationale
Animal Model Male Sprague-Dawley ratsA common, well-characterized rodent model for neuropharmacology.
Age/Weight 8-10 weeks / 250-300 gEnsures physiological maturity and consistent metabolic rates.
Housing Standard conditions, 12h light/dark cycle, ad libitum access to food and water.Minimizes environmental stress.
Acclimatization Minimum of 7 days prior to dosing.Allows animals to adapt to the facility and handling.
Route of Administration Intraperitoneal (IP) InjectionBypasses first-pass metabolism, ensuring high bioavailability for initial screening.[11]
Dose Volume 1-5 mL/kgStandard volume for IP injections in rats to avoid discomfort.[12]
Group Size 3 animals per dose groupA sufficient number for acute toxicity assessment as per OECD 423.[8]
Dose Level Selection

Dose selection for a novel compound should be conservative and based on data from analogous compounds. Known GABA-B agonists like baclofen have been administered intraperitoneally to rats in the range of 2-12 mg/kg.[13][14][15][16] A logarithmic dose progression is recommended to cover a broad range.

Proposed Dose Levels (Free Base):

  • Vehicle Control: 0.9% Saline

  • Group 1: 3 mg/kg

  • Group 2: 10 mg/kg

  • Group 3: 30 mg/kg

  • Group 4: 100 mg/kg

Experimental Workflow Diagram

The following diagram outlines the key steps of the dose-range finding study.

G cluster_prep Preparation Phase cluster_dosing Dosing & Observation Phase cluster_analysis Analysis Phase p1 Calculate Doses & Prepare Formulations p3 Randomize Animals into Dose Groups p1->p3 p2 Animal Acclimatization (7 days) p2->p3 d1 Record Baseline Body Weights p3->d1 d2 Administer Compound (IP Injection) d1->d2 d3 Intensive Clinical Observation (First 4 hours) d2->d3 d4 Daily Observation (14 days) d3->d4 a1 Record Clinical Signs & Mortality d4->a1 a3 Determine MTD a1->a3 a2 Record Daily Body Weights a2->a3

Caption: Workflow for the in-vivo dose-range finding study.

Protocol 3.4.1: Dosing and Observation Procedure
  • Pre-Dosing: On the day of the experiment, allow animals to acclimate to the procedure room for at least 1 hour. Record the body weight of each animal to calculate the precise injection volume.

  • Dosing Administration (IP):

    • Restrain the rat securely. A two-person technique is often preferred.[12]

    • Position the animal with its head tilted slightly downwards to move the abdominal organs away from the injection site.[11]

    • Identify the injection site in the lower right abdominal quadrant.

    • Using a 23-25 gauge needle, insert the needle at a 30-40° angle, ensuring it penetrates the peritoneum.

    • Gently aspirate to ensure no fluid (blood or urine) is drawn back, then inject the calculated volume smoothly.

  • Post-Dosing Observation:

    • Intensive Monitoring (0-4 hours): Observe animals continuously for the first 30 minutes, then at 1, 2, and 4 hours post-dose. Record all observations.

    • Daily Monitoring (Day 1-14): Observe each animal once daily. Record body weights daily.

  • Clinical Signs to Monitor: Systematically observe for changes in:

    • CNS: Sedation, lethargy, hyperactivity, ataxia (impaired coordination), tremors, convulsions, catalepsy.

    • Autonomic: Salivation, piloerection, changes in pupil size, urination, defecation.

    • General: Changes in posture (e.g., hunched back), respiratory rate, and overall activity level.

  • Endpoint Determination: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause mortality or serious, irreversible clinical signs. Humane endpoints (e.g., >20% body weight loss, severe distress) must be established with the IACUC and adhered to.

Mechanistic Context: GABA-B Receptor Signaling

Activation of the GABA-B receptor by an agonist like 3-(Piperidin-3-yl)propanoic acid hydrochloride is expected to initiate a well-defined signaling cascade.[1][17] Understanding this pathway is crucial for interpreting the compound's physiological effects.

GABA-B Receptor Signaling Pathway Diagram

G agonist GABA-B Agonist (e.g., 3-PPP-HCl) receptor GABA-B Receptor (GABAB1/GABAB2) agonist->receptor binds g_protein Gi/o Protein receptor->g_protein activates g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac inhibits ca_channel Voltage-Gated Ca2+ Channels g_beta_gamma->ca_channel inhibits k_channel GIRK K+ Channels g_beta_gamma->k_channel activates camp ↓ cAMP ac->camp ca_influx ↓ Ca2+ Influx ca_channel->ca_influx presynaptic_effect ↓ Neurotransmitter Release ca_influx->presynaptic_effect k_efflux ↑ K+ Efflux (Hyperpolarization) k_channel->k_efflux postsynaptic_effect Postsynaptic Inhibition k_efflux->postsynaptic_effect

Caption: Canonical GABA-B receptor signaling pathway.

Interpretation of Effects
  • Presynaptic Inhibition: By inhibiting Ca2+ channels, GABA-B activation reduces the release of other neurotransmitters (like glutamate), leading to a decrease in overall network excitability.[18]

  • Postsynaptic Inhibition: By activating K+ channels, the receptor causes an efflux of potassium, hyperpolarizing the neuron and making it less likely to fire an action potential.[2]

  • Observed Behaviors: The sedative and muscle-relaxant effects commonly seen with GABA-B agonists are direct consequences of this widespread neuronal inhibition.[4]

References

  • Pin, J. P., & Bettler, B. (2021). Molecular mechanisms of metabotropic GABAB receptor function. Science Signaling, 14(684), eabc9917. [Link][2]

  • Mares, P., & Slíva, J. (1998). Moderate anticonvulsant action of baclofen does not change during development. Physiological research, 47(2), 119–125. [Link][13]

  • U.S. Food and Drug Administration. (2021). Clinical Pharmacology Review for Baclofen Granules (Lyvispah). Retrieved from [Link]

  • Duggan, A. W., & Foong, F. W. (1985). Systemic and intrathecal baclofen produce bladder antinociception in rats. Pain, 23(3), 237–245. [Link][14]

  • Ebenezer, I. S. (1995). Intraperitoneal administration of baclofen increases consumption of both solid and liquid diets in rats. European journal of pharmacology, 273(1-2), 183–185. [Link][15]

  • Ebenezer, I. S. (2025). Does repeated administration of baclofen in free feeding rats reduce body weight by stimulating brown fat metabolism through act. bioRxiv. [Link][16]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABAB receptors: Introduction. Retrieved from [Link][4]

  • Rose, T. R., & Wickman, K. (2020). Mechanisms and Regulation of Neuronal GABA B Receptor-Dependent Signaling. Current topics in behavioral neurosciences. [Link][17]

  • Zhang, J., et al. (2025). GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases. Advanced Science. [Link][5]

  • Turner, P. V., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Journal of pharmacological and toxicological methods, 97, 106562. [Link][11]

  • Owen, D. R., & Wood, M. D. (2018). Phenibut (β-Phenyl-γ-aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse. Case reports in psychiatry, 2018, 9864285. [Link]

  • Borodkina, L. E., et al. (2009). Effect of phenibut on the content of monoamines, their metabolites, and neurotransmitter amino acids in rat brain structures. Eksperimental'naia i klinicheskaia farmakologiia, 72(1), 60–63. [Link][19]

  • ResearchGate. (2020). Which vehicle do you recommend for IP injection in mice for a DMSO soluble drug?. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. ISRN pharmaceutics, 2012, 702572. [Link][6]

  • GeneGlobe. (n.d.). GABA Receptor Signaling. Retrieved from [Link]

  • Costa, C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of pharmacy & pharmaceutical sciences, 21(1), 12–26. [Link]

  • Cook, J. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27695–27702. [Link][20]

  • ResearchGate. (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link][10]

  • Tygesen, C. K., & Kennan, R. P. (2012). GABAB receptors: Structure, functions, and clinical implications. Neurology, 78(8), 574–581. [Link][3]

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link][12]

  • Zvejniece, L., et al. (2021). Safety and Tolerability of the Anxiolytic and Nootropic Drug Phenibut: A Systematic Review of Clinical Trials and Case Reports. Pharmaceuticals, 14(8), 764. [Link]

  • ARL Bio Pharma. (n.d.). Drug Formulation and The Impact on Analytical Testing. Retrieved from [Link][9]

  • Terunuma, M. (2021). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Neuroscience & Biobehavioral Reviews, 127, 54–63. [Link][1]

  • IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001). Retrieved from [Link]

  • Wikipedia. (n.d.). GABA receptor. Retrieved from [Link]

  • PsychonautWiki. (n.d.). Phenibut. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2014). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Journal of pharmaceutical sciences, 103(11), 3355–3367. [Link][7]

  • ResearchGate. (2024). Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice?. Retrieved from [Link]

  • PubMed. (2023). Phenibut toxicosis in a dog. Retrieved from [Link]

  • Chun, H., et al. (2021). The GABAB Receptor—Structure, Ligand Binding and Drug Development. International Journal of Molecular Sciences, 22(15), 7893. [Link][18]

  • Google Patents. (n.d.). Solid polymorphs of a flna-binding compound and its hydrochloride salts.
  • European Union. (n.d.). Acute Toxicity - The Joint Research Centre: EU Science Hub. Retrieved from [Link]

  • YouTube. (2025). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. Retrieved from [Link]

Sources

Elucidation of Cellular Responses to 3-(Piperidin-3-yl)propanoic acid hydrochloride: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-(Piperidin-3-yl)propanoic acid hydrochloride in cell culture applications. As a modulator of the Gamma-Aminobutyric Acid (GABA) system, this compound holds potential for investigating the intricate signaling pathways that govern neuronal inhibition. The following application notes and protocols are designed to provide a robust framework for studying its effects in relevant cellular models, grounded in established principles of neuropharmacology and cell biology.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its receptors, broadly classified into ionotropic GABAA and metabotropic GABAB receptors, are crucial for maintaining the balance between neuronal excitation and inhibition. Dysregulation of GABAergic signaling is implicated in a multitude of neurological and psychiatric disorders, making GABA receptors significant targets for therapeutic intervention. The compound 3-(Piperidin-3-yl)propanoic acid hydrochloride is structurally related to GABA and is anticipated to interact with GABA receptors, thereby modulating neuronal activity. The precise nature of this interaction, whether as an agonist, antagonist, or allosteric modulator, and its specificity for GABA receptor subtypes, are key parameters to be determined experimentally.

These protocols are designed to be adaptable, providing a solid foundation for characterizing the pharmacological profile of 3-(Piperidin-3-yl)propanoic acid hydrochloride and exploring its potential as a research tool or therapeutic lead.

I. Foundational Knowledge: The GABAergic System

A thorough understanding of the GABAergic system is paramount when designing and interpreting experiments with a novel modulator. GABAergic neurons are distributed throughout the central nervous system and exert their inhibitory effects by releasing GABA, which then binds to postsynaptic GABA receptors.[1] This binding leads to a decrease in the excitability of the postsynaptic neuron.

Key Components of GABAergic Signaling:
  • GABA Synthesis: GABA is synthesized from glutamate by the enzyme glutamic acid decarboxylase (GAD).

  • Vesicular Transport: GABA is packaged into synaptic vesicles by the vesicular GABA transporter (VGAT).

  • Receptor Binding: Upon release into the synaptic cleft, GABA binds to GABAA and GABAB receptors.

  • Signal Termination: The action of GABA is terminated by its reuptake into neurons and glial cells via GABA transporters (GATs).

The diversity of GABA receptor subunits allows for a vast array of receptor subtypes with distinct pharmacological and physiological properties, offering numerous avenues for targeted drug development.

II. Selecting the Appropriate Cellular Model

The choice of cell line is a critical determinant of the success and relevance of in vitro studies. For investigating a putative GABA receptor modulator, the ideal cell model should either endogenously express the target receptors or be amenable to genetic engineering for their expression.

Recommended Cell Lines for GABA Receptor Research:
Cell LineDescriptionKey AdvantagesConsiderations
SH-SY5Y Human neuroblastoma cell line.[1][2]Adrenergic and dopaminergic properties. Can be differentiated into a more mature neuronal phenotype.[3]Heterogeneous population with both neuroblast-like and epithelial-like cells.[1]
HEK293 Human Embryonic Kidney cell line.High transfection efficiency, making them ideal for expressing specific GABA receptor subtypes. Low endogenous receptor expression provides a "clean" background for studying recombinant receptors.Non-neuronal origin, so the cellular context may differ from that of native neurons.
Primary Neuronal Cultures Neurons isolated directly from brain tissue (e.g., cortical or hippocampal neurons).Represent a more physiologically relevant model with native receptor expression and synaptic connections.Technically more demanding to culture, and there can be batch-to-batch variability.
iPSC-derived Neurons Neurons differentiated from induced pluripotent stem cells.Offer a human-derived, physiologically relevant model. Can be generated from patients with specific genetic backgrounds.Culture and differentiation protocols can be complex and time-consuming.

For initial characterization of 3-(Piperidin-3-yl)propanoic acid hydrochloride, HEK293 cells stably expressing specific GABA receptor subtypes are highly recommended to determine its primary molecular target. Subsequent validation in differentiated SH-SY5Y cells or primary neurons will provide insights into its effects in a more complex neuronal environment.

III. Core Protocols for In Vitro Characterization

The following protocols provide a step-by-step guide for the preparation, handling, and experimental use of 3-(Piperidin-3-yl)propanoic acid hydrochloride in cell culture.

A. Preparation of Stock Solutions

Accurate and consistent preparation of the test compound is fundamental to reproducible experimental outcomes.

1. Reagent and Equipment:

  • 3-(Piperidin-3-yl)propanoic acid hydrochloride powder
  • Sterile, deionized water or a suitable buffer (e.g., PBS)
  • Vortex mixer
  • Sterile microcentrifuge tubes
  • 0.22 µm sterile syringe filter

2. Protocol:

  • Determine the desired stock concentration (e.g., 10 mM or 100 mM).
  • Calculate the required mass of 3-(Piperidin-3-yl)propanoic acid hydrochloride based on its molecular weight.
  • In a sterile microcentrifuge tube, dissolve the weighed powder in the appropriate volume of sterile water or buffer.
  • Vortex thoroughly until the compound is completely dissolved.
  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
  • Store the aliquots at -20°C or -80°C for long-term stability.

Causality Behind Experimental Choices:

  • Using a high concentration for the stock solution allows for small volumes to be added to the cell culture medium, minimizing the impact of the solvent on the cells.

  • Sterile filtration is crucial to prevent microbial contamination of the cell cultures.

  • Aliquoting and proper storage are essential to maintain the integrity and activity of the compound over time.

B. General Cell Culture and Maintenance

Adherence to aseptic techniques and standardized cell culture practices is essential for healthy cells and reliable data.

1. Recommended Media Formulations:

Cell LineBase MediumSupplements
SH-SY5Y DMEM/F-1210% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
HEK293 DMEM10% FBS, 1% Penicillin-Streptomycin, Selection antibiotic (if applicable)
Primary Neurons Neurobasal MediumB-27 Supplement, N-2 Supplement, GlutaMAX, Growth factors (e.g., BDNF)

2. General Protocol for Subculturing:

  • Warm the cell culture medium and required reagents (e.g., trypsin-EDTA) to 37°C.
  • Aspirate the old medium from the culture flask.
  • Wash the cell monolayer with sterile PBS.
  • Add a sufficient volume of pre-warmed trypsin-EDTA to cover the cell layer and incubate at 37°C for 3-5 minutes, or until the cells detach.
  • Neutralize the trypsin by adding complete growth medium.
  • Gently pipette the cell suspension up and down to create a single-cell suspension.
  • Transfer a fraction of the cell suspension to a new flask containing fresh, pre-warmed medium.
  • Incubate the new culture at 37°C in a humidified incubator with 5% CO2.
C. Experimental Workflow for Compound Characterization

This workflow outlines the key experiments to elucidate the mechanism of action of 3-(Piperidin-3-yl)propanoic acid hydrochloride.

experimental_workflow cluster_preparation Preparation cluster_assays Functional Assays cluster_analysis Data Analysis & Interpretation prep_compound Prepare Compound Stock dose_response Dose-Response Assay (e.g., Calcium Imaging, Electrophysiology) prep_compound->dose_response culture_cells Culture Selected Cell Line culture_cells->dose_response determine_ec50 Determine EC50/IC50 dose_response->determine_ec50 receptor_binding Receptor Binding Assay (Competitive Binding) identify_target Identify Receptor Subtype receptor_binding->identify_target downstream_signaling Downstream Signaling Assay (e.g., cAMP measurement) elucidate_moa Elucidate Mechanism of Action downstream_signaling->elucidate_moa determine_ec50->elucidate_moa identify_target->elucidate_moa

Caption: Experimental workflow for characterizing 3-(Piperidin-3-yl)propanoic acid hydrochloride.

D. Protocol: Dose-Response Analysis using Calcium Imaging

This protocol is designed to assess the effect of 3-(Piperidin-3-yl)propanoic acid hydrochloride on intracellular calcium levels, a common downstream effect of GABA receptor activation, particularly GABAB receptors.

1. Materials:

  • Cells cultured in a 96-well black-walled, clear-bottom plate
  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
  • Pluronic F-127
  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
  • 3-(Piperidin-3-yl)propanoic acid hydrochloride serial dilutions
  • Known GABA receptor agonist (positive control)
  • Known GABA receptor antagonist (for mechanism confirmation)
  • Fluorescence plate reader with automated injection capabilities

2. Protocol:

  • Cell Plating: Seed the chosen cell line into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
  • Dye Loading:
  • Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
  • Remove the culture medium from the wells and add the loading buffer.
  • Incubate the plate at 37°C for 30-60 minutes in the dark.
  • Washing: Gently wash the cells twice with HBSS to remove excess dye.
  • Compound Addition and Measurement:
  • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
  • Set the plate reader to record baseline fluorescence (Excitation: ~490 nm, Emission: ~520 nm).
  • Use the automated injector to add serial dilutions of 3-(Piperidin-3-yl)propanoic acid hydrochloride to the wells.
  • Continue to record the fluorescence signal for a set period to capture the calcium response.
  • Data Analysis:
  • Calculate the change in fluorescence intensity (ΔF) for each well.
  • Normalize the data to the baseline fluorescence (F0) to get ΔF/F0.
  • Plot the peak response against the log of the compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

Self-Validation and Controls:

  • Positive Control: Include a known GABA receptor agonist to confirm that the cells are responsive.

  • Negative Control: Include wells with vehicle-only treatment to determine the baseline response.

  • Antagonist Co-treatment: To confirm that the observed effect is mediated by a specific GABA receptor, co-treat the cells with a known antagonist for that receptor. A rightward shift in the dose-response curve of 3-(Piperidin-3-yl)propanoic acid hydrochloride would indicate competitive antagonism at that receptor.

IV. Visualizing the Putative Signaling Pathway

The following diagram illustrates the potential mechanism of action of 3-(Piperidin-3-yl)propanoic acid hydrochloride as a GABAB receptor agonist.

gaba_b_pathway compound 3-(Piperidin-3-yl)propanoic acid hydrochloride gabab_r GABAB Receptor compound->gabab_r Binds and Activates g_protein Gi/o Protein gabab_r->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits k_channel GIRK Channel g_protein->k_channel Opens ca_channel Ca2+ Channel g_protein->ca_channel Inhibits camp cAMP ac->camp Decreases inhibition Neuronal Inhibition camp->inhibition Modulates Gene Expression k_channel->inhibition Hyperpolarization ca_channel->inhibition Reduced Neurotransmitter Release

Caption: Putative signaling pathway of a GABAB receptor agonist.

V. Concluding Remarks

VI. References

  • Agholme, L., Lindström, T., Kågedal, K., Marcusson, J., & Hallbeck, M. (2010). An in vitro model for neuroscience: differentiation of SH-SY5Y cells into cells with morphological and biochemical characteristics of mature neurons. Journal of Alzheimer's disease, 20(4), 1069–1082. [Link]

  • Boileau, A. J., Baur, R., Sharkey, L. M., Sigel, E., & Czajkowski, C. (2002). Kinetic properties of GABA ρ1 homomeric receptors expressed in HEK293 cells. Biophysical journal, 82(4), 1943–1953. [Link]

  • Encinas, M., Iglesias, M., Llecha, N., & Comella, J. X. (2000). Extracellular regulated kinases and caspase 3 are involved in the differentiation and apoptosis of the human neuroblastoma cell line SH-SY5Y. Journal of neurochemistry, 75(5), 1823–1832. [Link]

  • Kovács, R., Törőcsik, B., Kisfalvi, K., & Varga, Z. V. (2022). Streamlining Culture Conditions for the Neuroblastoma Cell Line SH-SY5Y: A Prerequisite for Functional Studies. International journal of molecular sciences, 23(14), 7736. [Link]

  • Sivilotti, L. G., & Nistri, A. (1991). GABA receptor mechanisms in the central nervous system. Progress in neurobiology, 36(1), 35–87. [Link]

  • Spicarova, D., & Palecek, J. (2009). The role of GABAA receptors in the development of hyperalgesia and neuronal hyperexcitability in a model of spinal cord injury. Journal of neuroinflammation, 6, 38. [Link]

  • Thomas, P., & Smart, T. G. (2005). HEK293 cells: a vehicle to understanding neurotransmitter receptor function. Journal of pharmacological and toxicological methods, 51(3), 187–200. [Link]

  • Tyndale, R. F., Hales, T. G., Olsen, R. W., & Tobin, A. J. (1994). Few cell lines with GABA-A receptor subunit mRNAs have functional receptors. The Journal of neuroscience : the official journal of the Society for Neuroscience, 14(9), 5417–5425. [Link]

  • Xie, H. R., Li, L., Zhu, X. N., & Wang, J. (2010). SH-SY5Y human neuroblastoma cell line: in vitro cell model of dopaminergic neurons in Parkinson's disease. Chinese medical journal, 123(8), 1086–1092. [Link]

Sources

The Versatile Scaffold: 3-(Piperidin-3-yl)propanoic Acid Hydrochloride in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold," a structural motif frequently found in a vast array of clinically successful drugs and bioactive molecules. Its prevalence is a testament to its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity, which are crucial for drug-like characteristics. Within the diverse family of piperidine-containing building blocks, 3-(Piperidin-3-yl)propanoic acid hydrochloride emerges as a particularly valuable starting material for the synthesis of compounds targeting the central nervous system (CNS).

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(Piperidin-3-yl)propanoic acid hydrochloride in the synthesis of bioactive molecules. We will delve into the chemical logic behind its application, provide detailed, field-proven protocols for its functionalization, and explore its role in the development of therapeutics for neurological disorders.

The Chemical Rationale: A GABA Analogue with Therapeutic Promise

The structure of 3-(Piperidin-3-yl)propanoic acid bears a close resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. This structural analogy makes it an attractive starting point for the synthesis of GABAergic modulators, which are crucial in treating conditions such as epilepsy, anxiety, and other neurological disorders. Furthermore, the propanoic acid side chain and the secondary amine of the piperidine ring offer two distinct points for chemical modification, allowing for the creation of diverse molecular libraries to explore structure-activity relationships (SAR).

One of the key applications of this scaffold is in the synthesis of Somatostatin Receptor Subtype 4 (SSTR4) modulators.[1][2][3] SSTR4 agonists are promising candidates for the treatment of Alzheimer's disease, epilepsy, and depression.[1][3] The piperidine moiety can be functionalized to interact with the receptor, while the propanoic acid chain serves as a handle for introducing various aryl or heteroaryl groups to fine-tune the compound's pharmacological profile.

Core Synthetic Strategy: Amide Bond Formation

A cornerstone of utilizing 3-(Piperidin-3-yl)propanoic acid hydrochloride is the formation of an amide bond via its carboxylic acid group. This reaction is one of the most widely used transformations in medicinal chemistry due to the stability of the resulting amide linkage.[4] The general workflow involves the protection of the piperidine nitrogen, activation of the carboxylic acid, coupling with a desired amine, and subsequent deprotection if necessary.

Below is a detailed protocol for a typical amide coupling reaction.

Experimental Protocol: Synthesis of a 3-(Piperidin-3-yl)propanamide Derivative

This protocol outlines the synthesis of a generic N-aryl-3-(piperidin-3-yl)propanamide derivative, a common structural motif in SSTR4 modulators.[1][5]

Diagram of the Synthetic Workflow:

G start 3-(Piperidin-3-yl)propanoic acid hydrochloride boc_protection Boc Protection (Boc)2O, Base start->boc_protection boc_protected N-Boc-3-(Piperidin-3-yl)propanoic acid boc_protection->boc_protected amide_coupling Amide Coupling Amine, Coupling Agent (e.g., HATU) boc_protected->amide_coupling coupled_product N-Boc protected propanamide derivative amide_coupling->coupled_product deprotection Boc Deprotection Acid (e.g., TFA) coupled_product->deprotection final_product Final Propanamide Derivative deprotection->final_product

Caption: General workflow for the synthesis of a 3-(Piperidin-3-yl)propanamide derivative.

Materials:

  • 3-(Piperidin-3-yl)propanoic acid hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • An appropriate amine (e.g., aniline or a substituted aniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other suitable coupling reagent

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Step 1: N-Boc Protection of 3-(Piperidin-3-yl)propanoic acid

Rationale: The secondary amine of the piperidine ring is a nucleophile and can interfere with the subsequent amide coupling reaction. Therefore, it is essential to protect it with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group. The Boc group is stable under the conditions of amide coupling and can be easily removed under acidic conditions.

  • Suspend 3-(Piperidin-3-yl)propanoic acid hydrochloride (1.0 eq) in a suitable solvent such as a mixture of dioxane and water.

  • Add a base, such as sodium hydroxide, to neutralize the hydrochloride salt and deprotonate the carboxylic acid.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-(piperidin-3-yl)propanoic acid.

Step 2: Amide Coupling with a Primary or Secondary Amine

Rationale: The amide bond is formed by activating the carboxylic acid of the Boc-protected starting material, which then reacts with the desired amine. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.[4][6]

  • Dissolve N-Boc-3-(piperidin-3-yl)propanoic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Add a non-nucleophilic base, such as DIPEA (2.0 eq), to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc protected propanamide derivative.

Table 1: Common Amide Coupling Reagents

Coupling ReagentActivating AgentAdditive (Optional)ByproductsKey Features
HATU O-Acyl(tetramethyl)isouroniumNoneTetramethylureaHigh efficiency, low racemization.[6]
EDC/HOBt Carbodiimide1-HydroxybenzotriazoleUrea, HOBt-esterCost-effective, widely used.
DCC/HOBt Carbodiimide1-HydroxybenzotriazoleDicyclohexylurea (precipitates)Byproduct removal by filtration.

Step 3: N-Boc Deprotection

Rationale: The final step is the removal of the Boc protecting group to yield the free secondary amine of the piperidine ring, which is often crucial for biological activity. This is typically achieved under acidic conditions.

  • Dissolve the N-Boc protected propanamide derivative in an anhydrous solvent such as DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • The final product is typically obtained as a TFA salt and can be further purified by recrystallization or chromatography if necessary.

Application in the Synthesis of GABA Uptake Inhibitors

Derivatives of nipecotic acid (piperidine-3-carboxylic acid) are well-known inhibitors of GABA uptake.[7][8][9] Given its structural similarity, 3-(Piperidin-3-yl)propanoic acid serves as an excellent starting material for the synthesis of novel GABA uptake inhibitors. The piperidine nitrogen can be functionalized with various lipophilic groups to enhance blood-brain barrier penetration, a common challenge with nipecotic acid itself.

Diagram of the N-Alkylation Workflow:

G start Ester of 3-(Piperidin-3-yl)propanoic acid alkylation N-Alkylation Alkyl halide, Base start->alkylation alkylated_product N-Alkylated ester derivative alkylation->alkylated_product hydrolysis Ester Hydrolysis Base or Acid alkylated_product->hydrolysis final_product N-Alkylated 3-(Piperidin-3-yl)propanoic acid hydrolysis->final_product

Caption: General workflow for the N-alkylation of a 3-(Piperidin-3-yl)propanoic acid ester.

Protocol: N-Alkylation for GABA Uptake Inhibitor Synthesis
  • Esterification: Protect the carboxylic acid of 3-(Piperidin-3-yl)propanoic acid hydrochloride as a simple ester (e.g., methyl or ethyl ester) using standard methods (e.g., Fischer esterification).

  • N-Alkylation: React the esterified piperidine with a suitable alkylating agent (e.g., an alkyl halide or tosylate) in the presence of a base (e.g., potassium carbonate or triethylamine) in a solvent like acetonitrile or DMF.

  • Hydrolysis: Saponify the ester group using a base (e.g., lithium hydroxide or sodium hydroxide) in a mixture of water and an organic solvent (e.g., THF or methanol) to yield the final N-alkylated 3-(piperidin-3-yl)propanoic acid derivative.

Conclusion

3-(Piperidin-3-yl)propanoic acid hydrochloride is a versatile and valuable building block in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting the central nervous system. Its structural resemblance to GABA and the presence of two modifiable functional groups provide a robust platform for the development of novel therapeutics, including SSTR4 modulators and GABA uptake inhibitors. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthetic potential of this important scaffold and to accelerate the discovery of new medicines for challenging neurological disorders.

References

  • Google Patents. CA3092450A1 - Piperidinyl-3-(aryloxy)
  • Jagtap, S., & Kaswan, P. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • Kovács, E., et al. (2022). Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4. International Journal of Molecular Sciences, 23(13), 6878. [Link]

  • Google Patents. WO2014184275A1 - New somatostatin receptor subtype 4 (sstr4) agonists.
  • PubMed. (2022). Exploration of Somatostatin Binding Mechanism to Somatostatin Receptor Subtype 4. [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and biological actions of prosomatostatin. [Link]

  • PubMed. (n.d.). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. [Link]

  • Google Patents. WO2019169153A1 - Piperidinyl-3-(aryloxy)
  • Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (n.d.).
  • ACS Publications. (n.d.). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • PubMed Central (PMC). (n.d.). In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists. [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • PubMed. (n.d.). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. [Link]

  • ACS Omega. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. [Link]

  • ResearchGate. (n.d.). Convenient Preparation of Optically Pure 3-Aryloxy-pyrrolidines.
  • MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • Semantic Scholar. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
  • PubMed. (n.d.). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • PubMed. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]

  • PubChem. (n.d.). 3-(Piperidin-4-yl)propanoic acid. [Link]

  • ResearchGate. (n.d.). (PDF)
  • PubMed. (n.d.). Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors. [Link]

Sources

Troubleshooting & Optimization

"3-(Piperidin-3-yl)propanoic acid hydrochloride" solubility problems in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Piperidin-3-yl)propanoic acid hydrochloride Senior Application Scientist Desk

Executive Summary: The "Zwitterionic Trap" in Aqueous Solubility

Subject: 3-(Piperidin-3-yl)propanoic acid hydrochloride CAS: 71985-82-5 Chemical Formula:


Molecular Weight:  193.67  g/mol [1][2][3][4]

As Senior Application Scientist, I frequently encounter researchers treating this compound as a simple salt. It is not. While technically a hydrochloride salt, its core structure—a piperidine ring tethered to a propanoic acid tail—creates a classic ampholytic (zwitterionic) system.

The hydrochloride salt is highly soluble in pure water because the solution pH naturally drops to ~2.0–3.0, maintaining the molecule in a fully protonated, cationic state (


). However, solubility failures occur when users attempt to dissolve it directly in neutral buffers (PBS, pH 7.4) or adjust the pH too quickly.  This forces the molecule into its zwitterionic state (

), where the net charge is zero, and lattice energy often overcomes solvation energy, resulting in precipitation.

Part 1: The Mechanistic Basis of Solubility Failure

To troubleshoot effectively, you must understand the species dominating your solution at different pH levels.

The pH-Solubility Profile

The solubility of 3-(Piperidin-3-yl)propanoic acid follows a U-shaped curve.

pH RegionDominant SpeciesCharge StateSolubility Status
pH < 4.0 Cationic

(Amine protonated, Carboxyl protonated)
High (Kinetically fast)
pH 6.0 – 8.5 Zwitterionic

(Amine protonated, Carboxyl deprotonated)
LOW (Precipitation Risk)
pH > 11.0 Anionic

(Amine deprotonated, Carboxyl deprotonated)
High (But chemically risky*)

*Note: High pH may cause racemization or hydrolysis risks depending on downstream applications.

Visualizing the Speciation Logic

SpeciationLogic Acid Acidic pH (< 4.0) Species: Cationic (+) Solubility: HIGH Neutral Neutral pH (6.0 - 8.5) Species: Zwitterion (±) Solubility: LOW (Precipitate) Acid->Neutral Add Base (NaOH) or Buffer (PBS) Neutral->Acid Add Acid (HCl) Basic Basic pH (> 11.0) Species: Anionic (-) Solubility: HIGH Neutral->Basic Add Excess Base

Figure 1: The solubility transitions of 3-(Piperidin-3-yl)propanoic acid based on solution pH. The "Danger Zone" is the neutral physiological range.

Part 2: Troubleshooting Guide

Issue 1: "The solution turned cloudy immediately upon adding PBS."

Diagnosis: You hit the Isoelectric Point (pI). Mechanism: PBS (Phosphate Buffered Saline) has a pH of 7.4. When you add the acidic HCl salt to PBS, the buffer absorbs the protons. The molecule deprotonates its carboxylic acid (pKa ~4.5) while keeping the amine protonated (pKa ~11), creating the insoluble zwitterion. Solution:

  • Dissolve the compound in pure water or weak acid (0.01 M HCl) first to a high concentration (stock solution).

  • Slowly add this stock to the final buffer while stirring.

  • Critical: Ensure the final concentration is below the zwitterionic saturation limit (typically < 1–5 mg/mL in neutral buffer, though specific values vary by polymorph).

Issue 2: "I see crystals forming after freezing and thawing."

Diagnosis: Nucleation of the Free Acid. Mechanism: Freezing concentrates solutes into the liquid phase as ice forms (cryoconcentration). This local high concentration can trigger nucleation of the stable zwitterionic crystal lattice, which does not redissolve easily upon thawing. Solution:

  • Aliquot stock solutions before freezing.

  • Avoid repeated freeze-thaw cycles.

  • If precipitation occurs, sonicate at 40°C for 10 minutes. If it fails, adjust pH to < 3 with dilute HCl to redissolve.

Issue 3: "Dissolution is slow even in water."

Diagnosis: Common Ion Effect or Polymorphism. Mechanism: If you are dissolving the HCl salt in saline (0.9% NaCl), the high concentration of Chloride ions (


) shifts the equilibrium back toward the solid salt form (

), reducing solubility. Solution:
  • Always dissolve in deionized water (Milli-Q) first.

  • Add salts (NaCl, KCl) after the compound is fully dissolved.

Part 3: Standardized Aqueous Dissolution Protocol

Objective: Prepare a stable 50 mM stock solution.

Materials:

  • 3-(Piperidin-3-yl)propanoic acid HCl (Solid)[1][3]

  • Milli-Q Water (18.2 MΩ)

  • 0.1 M HCl (optional, for stabilization)

  • 0.22 µm PVDF Syringe Filter (Do NOT use Nylon, it binds acidic moieties)

Workflow Visualization:

DissolutionProtocol Start Start: Weigh Solid Compound Solvent Add Solvent: Pure Water (Recommended) OR 0.01 M HCl Start->Solvent Mix Vortex (30 sec) OR Sonicate (5 min, <40°C) Solvent->Mix Check Visual Inspection: Clear Solution? Mix->Check Success Filter Sterilize (PVDF) Store at -20°C Check->Success Yes Fail Cloudy/Particulates Check->Fail No Fix Troubleshoot: 1. Check pH (Target < 4) 2. Add 10% volume 0.1M HCl Fail->Fix Fix->Mix

Figure 2: Step-by-step decision tree for preparing a stable stock solution.

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of HCl salt. Note: The salt is hygroscopic; weigh quickly to avoid water uptake errors.

  • Primary Solubilization: Add Milli-Q water to 80% of the final target volume.

    • Why? Adding water allows the HCl salt to dissociate naturally, lowering the pH to a soluble range.

  • Agitation: Vortex for 30 seconds. If particles persist, sonicate for 5 minutes.

  • pH Check (Optional but Recommended): Verify pH is < 4.0 using a pH strip.

    • If pH > 4.0 (rare, unless water is alkaline), add 0.1 M HCl dropwise.

  • Volume Adjustment: Dilute to final volume with water.

  • Filtration: Filter through a 0.22 µm PVDF membrane to remove any insoluble synthesis impurities (e.g., silica, catalyst residues).

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I dissolve this directly in DMSO? A: Yes, the HCl salt is generally soluble in DMSO. However, if you plan to dilute the DMSO stock into an aqueous buffer later, the "Zwitterionic Trap" (Issue 1) still applies. When the DMSO stock hits the aqueous buffer, the compound may precipitate if the final pH is near 7.

Q2: My compound turned into a sticky oil/gel. What happened? A: This is "oiling out," common with amino acid salts at high concentrations. It usually happens when the compound is partially deprotonated and associates with water molecules to form a viscous hydrate rather than a crystal. Fix: Add more water to dilute, or acidify slightly with HCl to break the hydrogen-bonding network.

Q3: What is the maximum solubility? A: While batch-dependent, the HCl salt typically exceeds 50 mg/mL in pure water. In pH 7.4 PBS, solubility may drop to < 1 mg/mL .

Q4: How do I use this in cell culture (pH 7.4)? A: Prepare a concentrated stock (e.g., 100 mM) in water or DMSO. Add this stock to your cell culture media such that the dilution factor is at least 1:1000. This low concentration usually prevents precipitation because the kinetic rate of crystallization is slower than the dispersion rate at micromolar concentrations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13131921, 3-(Piperidin-1-yl)propanoic acid hydrochloride. Retrieved from [Link][5]

    • Provides structural confirmation and chemical property d
  • Source for handling and stability data of piperidine-propionic acid deriv
  • Dissolution Technologies (2022). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]

    • Authoritative guide on troubleshooting dissolution failures, specifically regarding pH and common ion effects.
  • Royal Society of Chemistry (2022). Mechanistic study of the solubilization effect of basic amino acids. Retrieved from [Link]

    • Supports the mechanistic explanation of amino acid salt interactions and zwitterionic solubility behavior.

Sources

Technical Support Center: Troubleshooting the Synthesis of 3-(Piperidin-3-yl)propanoic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Synthesis Logic

The synthesis of 3-(Piperidin-3-yl)propanoic acid hydrochloride (CAS 71985-82-5) is a critical workflow in the production of peptidomimetics and GABA uptake inhibitors. The most robust industrial route typically involves the catalytic hydrogenation of 3-(3-pyridyl)acrylic acid or 3-(3-pyridyl)propanoic acid.

While theoretically straightforward, this reaction is plagued by the high stability of the pyridine ring and the potential for catalyst poisoning by the basic nitrogen. This guide addresses the specific failure modes encountered during the reduction and isolation phases.

Standard Synthetic Pathway

SynthesisPathway SM 3-(3-Pyridyl)acrylic acid (Starting Material) Inter 3-(3-Pyridyl)propanoic acid (Intermediate) SM->Inter H2, Pd/C (Fast Step) Prod 3-(Piperidin-3-yl)propanoic acid HCl (Target Product) Inter->Prod H2, PtO2/Rh, Acid (Slow Step) Side1 Side Reaction A: Tetrahydropyridine (Partial Reduction) Inter->Side1 Catalyst Poisoning Low Pressure Side3 Side Reaction C: Decarboxylation (Thermal/Acidic Stress) Inter->Side3 High Temp Side2 Side Reaction B: Ester Impurities (Solvent Participation) Prod->Side2 Alcoholic Solvent + HCl

Figure 1: Critical path analysis for the hydrogenation of pyridine derivatives to piperidine propanoic acid, highlighting branching points for common side reactions.

Troubleshooting Guide: Hydrogenation & Reduction

The reduction of the pyridine ring is the rate-limiting step. The aromatic stability of pyridine requires forcing conditions or specific catalysts.

Issue 1: The reaction stalls after alkene reduction; the pyridine ring remains aromatic.

Diagnosis: Catalyst poisoning by the basic pyridine nitrogen. Mechanism: The lone pair on the pyridine nitrogen coordinates strongly to the metal catalyst surface (Pd, Pt), blocking active sites for hydrogen adsorption. Corrective Protocol:

  • Protonate the Nitrogen: Run the reaction in an acidic medium (Acetic Acid or dilute aqueous HCl). Protonation (

    
    ) eliminates the lone pair's ability to bind to the catalyst.
    
  • Switch Catalyst: Palladium (Pd/C) is excellent for the alkene side chain but poor for the pyridine ring under mild conditions. Switch to Platinum Oxide (PtO2, Adams' catalyst) or Rhodium on Carbon (Rh/C) , which are superior for heteroaromatic ring reduction [1].

  • Increase Pressure: If using Pd/C, increase H2 pressure to >50 bar (700 psi) and temperature to 50-60°C.

Issue 2: NMR shows "olefinic" signals in the 5.0–6.0 ppm region (Partial Reduction).

Diagnosis: Formation of tetrahydropyridine intermediates. Mechanism: Hydrogenation of pyridine proceeds stepwise. If the reaction is stopped prematurely or hydrogen availability is low, the partially reduced enamine/imine intermediates accumulate. Corrective Protocol:

  • Check H2 Uptake: Ensure the reaction has consumed 3 equivalents of H2 relative to the pyridine ring.

  • Refresh Catalyst: Filter the reaction mixture and add fresh catalyst (10% w/w) to drive the reaction to completion.

  • Solvent Acidity: Ensure the pH is < 2. Intermediates are often stable in neutral conditions but reduce further in acidic media.

Issue 3: Product yield is low due to Decarboxylation.

Diagnosis: Loss of CO2 during high-temperature hydrogenation. Mechanism: While 3-substituted propanoic acids are more stable than picolinic/nicotinic acids, high temperatures (>80°C) in acidic media can induce thermal decarboxylation. Corrective Protocol:

  • Lower Temperature: Maintain reaction temperature below 60°C.

  • Solvent Change: If using Acetic Acid/HCl, switch to water with 1 eq. of HCl. Avoid concentrated mineral acids at high temperatures.

Troubleshooting Guide: Isolation & Purification

Issue 4: Product is an oil or sticky gum, not a crystalline solid.

Diagnosis: Hygroscopicity of the hydrochloride salt. Mechanism: Piperidine salts are notoriously hygroscopic. Presence of residual water or acetic acid prevents crystallization. Corrective Protocol:

  • Azeotropic Drying: Co-evaporate the crude oil with Toluene or Ethanol (3x) to remove trace water and acetic acid.

  • Trituration: Dissolve the oil in a minimum amount of MeOH, then add excess Et2O or Acetone with vigorous stirring to induce precipitation.

  • Lyophilization: For high-purity applications, dissolve the salt in water and freeze-dry.

Issue 5: Mass Spec shows M+14 or M+28 impurity peaks (Esterification).

Diagnosis: In situ ester formation. Mechanism: If the hydrogenation or workup is performed in methanol or ethanol in the presence of HCl, the carboxylic acid side chain will undergo Fischer esterification. Corrective Protocol:

  • Avoid Alcohols with Acid: Use Water or Acetic Acid as the hydrogenation solvent.

  • Hydrolysis: If esters are detected, reflux the crude material in 2N HCl/H2O for 2 hours to hydrolyze the ester back to the acid, then re-concentrate.

Data Summary & Protocols

Comparative Catalyst Performance Table
Catalyst SystemPressure (bar)Temp (°C)SolventOutcomeRisk Profile
Pd/C (10%) 1-525MeOHIncomplete (Alkene reduced, Ring intact)Low
PtO2 (Adams') 3-525-40AcOH/H2OExcellent (Full reduction)High Cost
Rh/C (5%) 5-1050H2O (+HCl)Good (Full reduction)Moderate Cost
Pd/C (10%) >5080AcOHModerate (Full reduction)Decarboxylation
Recommended Protocol: PtO2 Catalyzed Hydrogenation

Valid for scale: 1g - 50g

  • Dissolution: Dissolve 3-(3-pyridyl)acrylic acid (1.0 eq) in a mixture of Water:Acetic Acid (1:1 v/v). Concentration should be approx. 0.2 M.[1]

  • Catalyst Addition: Add Platinum Oxide (PtO2) (5 wt% relative to substrate). Caution: PtO2 is pyrophoric; add under inert gas.

  • Hydrogenation: Purge vessel with N2, then H2. Pressurize to 3-4 bar (45-60 psi). Stir vigorously at room temperature.

    • Note: The exotherm from the alkene reduction will occur first. Ring reduction follows.

  • Monitoring: Monitor H2 uptake. Reaction typically requires 12-24 hours. Check HPLC/NMR for disappearance of aromatic protons (7.0-9.0 ppm).

  • Workup: Filter catalyst over Celite. Rinse with water.

  • Salt Formation: Add Conc. HCl (1.1 eq) to the filtrate. Evaporate to dryness under reduced pressure.

  • Crystallization: Triturate the residue with Acetone/Ether to obtain a white solid.

References

  • Freifelder, M. (1962).[2] Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst. Journal of Organic Chemistry, 27(11), 4046–4048.

  • Cramer, N. (2025).[3][4] Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.[3][4] Nature Chemistry.

  • PubChem. (2025).[1] 3-(Piperidin-3-yl)propanoic acid hydrochloride Compound Summary. National Library of Medicine.

Sources

Technical Support Center: Optimization of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

Piperidine scaffolds are the structural backbone of over 12,000 active pharmaceutical ingredients (APIs), including fentanyl and paroxetine. However, the secondary amine moiety presents a unique "Janus-faced" challenge: it is both a nucleophile and a base, leading to catalyst poisoning in reductions and competing pathways in cross-couplings.

This guide is not a textbook. It is a troubleshooting engine . It assumes you have already attempted a synthesis and encountered a bottleneck. We focus on the two most critical reaction classes: Heterogeneous Hydrogenation (Pyridine Reduction) and C-N Cross-Coupling (Buchwald-Hartwig).

Module A: Heterogeneous Hydrogenation of Pyridines

The Mechanism & Causality

The reduction of pyridine to piperidine is thermodynamically favorable but kinetically difficult due to product inhibition .

  • The Problem: The product (piperidine, pKa ~11.2) is significantly more basic than the substrate (pyridine, pKa ~5.2).

  • The Consequence: As piperidine forms, it binds irreversibly to the active metal sites (catalyst poisoning), halting the reaction at 20–30% conversion.

  • The Fix: You must run the reaction in acidic media (Acetic Acid or HCl/MeOH). This protonates the piperidine nitrogen (

    
    ), preventing it from coordinating to the metal surface.
    
Standard Operating Procedure (SOP-H1): Adams’ Catalyst Reduction

Use this protocol for robust, non-stereoselective reduction of 3- or 4-substituted pyridines.

  • Solvent: Glacial Acetic Acid (AcOH).[1][2][3] Do not substitute with neutral solvents (MeOH/EtOH) unless using high pressure (>50 bar).

  • Catalyst: Platinum Oxide (

    
    , Adams' Catalyst) at 5-10 mol%.
    
    • Note:

      
       is a pro-catalyst. It reduces in situ to active Pt(0) black.
      
  • Pressure: 3–5 bar (45–75 psi)

    
    .
    
  • Workup (Critical):

    • Filter catalyst over Celite.

    • Evaporate AcOH (azeotrope with toluene if needed).

    • Basify: Treat residue with 2M NaOH to liberate the free amine.

    • Extract: Use DCM or MTBE.

Troubleshooting Guide (Q&A)

Q: The reaction starts fast but stalls at 50% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst poisoning by the product or impurities (sulfur/amines).

  • Solution:

    • Check your solvent.[4] Are you using pure AcOH? If using MeOH, add 1.5 equivalents of HCl.

    • Restart: Filter the stalled reaction to remove the "dead" catalyst before adding fresh catalyst. Dead catalyst surfaces can act as a sink for fresh active species.

Q: I am seeing dechlorination or defluorination of my substrate.

  • Diagnosis: Pd and Pt are excellent at hydrodehalogenation.

  • Solution: Switch to Rhodium on Carbon (Rh/C) or Ruthenium (Ru/C) . Rhodium is much less active toward Ar-Cl/Ar-F bonds but retains high activity for ring hydrogenation. Run at ambient temperature.

Q: My isolated yield is 30%, but NMR shows 100% conversion.

  • Diagnosis: Volatility.[5] Simple piperidines are volatile oils.

  • Solution: Isolate as the hydrochloride or oxalate salt. Do not evaporate the free base to dryness under high vacuum.

Decision Logic: Catalyst Selection

HydrogenationLogic Start Substrate: Pyridine Derivative Halogen Contains Halogens (Cl, Br, I)? Start->Halogen AcidSensitive Acid Sensitive Groups? Halogen->AcidSensitive No RhC Protocol B: 5% Rh/C / MeOH (Prevents Dehalogenation) Halogen->RhC Yes PtO2 Protocol A: PtO2 / AcOH (Standard) AcidSensitive->PtO2 No PdC Protocol C: Pd/C / MeOH (High Pressure Required) AcidSensitive->PdC Yes (Avoid AcOH)

Figure 1: Catalyst selection logic for pyridine hydrogenation. Note that Rh/C is preferred for halogenated substrates to prevent hydrodehalogenation.

Module B: C-N Functionalization (Buchwald-Hartwig)[6][7]

The Mechanism & Causality

Piperidines are sterically unencumbered secondary amines. In Palladium-catalyzed coupling, they suffer from two specific failure modes:

  • 
    -Hydride Elimination:  If the coupling is slow, the Pd-Amine intermediate can undergo elimination, reducing the aryl halide to an arene (Ar-H).
    
  • Pd Coordination: The basic nitrogen can bind Pd too tightly, shutting down the catalytic cycle (off-cycle resting state).

Optimization Table: Ligand & Base Matrix
VariableRecommendationScientific Rationale
Pd Source Pd(OAc)₂ or Pd₂(dba)₃ Pre-catalysts like G3-Palladacycles are superior for rapid activation.
Ligand (Primary) RuPhos The "Gold Standard" for secondary amines. Bulky dialkylbiaryl phosphine prevents

-elimination.
Ligand (Secondary) BrettPhos Use if the aryl halide is sterically hindered (ortho-substituted).
Base NaOtBu (Sodium tert-butoxide)Strong base facilitates rapid transmetallation.
Base (Sensitive) Cs₂CO₃ Use for base-sensitive substrates (esters, nitriles). Requires higher temp.
Solvent Toluene or Dioxane Non-polar solvents often reduce competitive coordination of the amine.
Troubleshooting Guide (Q&A)

Q: I get low yields with Aryl Chlorides, but Bromides work fine.

  • Diagnosis: Oxidative addition is the rate-limiting step for chlorides.

  • Solution: Switch to XPhos or RuPhos G3/G4 precatalysts . These bulky, electron-rich ligands accelerate oxidative addition into the C-Cl bond.

Q: The reaction turns black immediately (Pd black precipitates).

  • Diagnosis: The ligand is not stabilizing the Pd(0) species, or oxygen is present.

  • Solution:

    • Ensure rigorous degassing (sparge with Argon for 15 mins).

    • Increase Ligand:Pd ratio to 2:1 or 3:1.

    • Switch to a precatalyst (e.g., XantPhos-Pd-G3) which releases active Pd(0) only upon heating.

Module C: Purification & Metal Scavenging

The "Hidden" Yield Killer: Volatility & Basicity

Piperidine derivatives often "disappear" during rotovap concentration.

  • Boiling Point: Piperidine boils at 106°C, but forms low-boiling azeotropes with water and alcohols.

  • Protocol: Always acidify the crude reaction mixture with HCl in Dioxane or Oxalic Acid to precipitate the non-volatile salt before evaporation.

Metal Removal (Pharma Compliance)

For drug development, residual Pd/Pt must be <10 ppm.

  • Method A (Silica Thiol): Add SiliaMetS® Thiol (or equivalent) to the organic phase (10 wt% vs crude), stir 4h, filter.

  • Method B (Activated Carbon): Darco KB-B is effective for removing Pd species, though yield loss (5-10%) via adsorption is common.

Experimental Workflow: Purification Decision Tree

Purification Start Crude Piperidine Mixture Volatile Is Product Volatile? (MW < 150 or simple alkyl) Start->Volatile Salt Salt Formation (HCl gas or Oxalic Acid) Volatile->Salt Yes Scavenge Metal Scavenging (Thiol-Silica) Volatile->Scavenge No Final Pure API Intermediate Salt->Final Precipitate & Filter Column Flash Chromatography (DCM/MeOH + 1% NH4OH) Column->Final Scavenge->Column

Figure 2: Purification workflow emphasizing salt formation for volatile derivatives to prevent yield loss.

References

  • Heterogeneous Hydrogenation Mechanism

    • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley.
    • Sreenivasulu, R., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry. Link

  • Buchwald-Hartwig Optimization

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

    • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link

  • Metal Scavenging & Purification

    • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 346(8), 889–900. Link

    • BenchChem Tech Support.[4] (2025).[2][4][6][7][8] "Purification of Piperidine Derivatives." Link

Disclaimer: All protocols involve hazardous chemicals (High pressure H2, Heavy Metals). Ensure standard PPE and engineering controls (blast shields) are utilized.

Sources

Technical Support Center: HPLC Optimization for 3-(Piperidin-3-yl)propanoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: T-3PIP-TAIL-001 Status: Open Subject: Resolution of Peak Tailing & Asymmetry for Amphoteric Piperidine Derivatives

Diagnostic Overview & Molecular Profile

User Inquiry: "I am observing significant peak tailing (


) when analyzing 3-(Piperidin-3-yl)propanoic acid hydrochloride on a standard C18 column."
Molecular Analysis

To solve the tailing, we must first understand the "personality" of your molecule. 3-(Piperidin-3-yl)propanoic acid is a zwitterionic molecule with two distinct ionization centers:

  • Secondary Amine (Piperidine ring): Highly basic (

    
    ). At neutral pH, this is protonated (
    
    
    
    ).
  • Carboxylic Acid: Weakly acidic (

    
    ). At neutral pH, this is deprotonated (
    
    
    
    ).
The Root Cause: The "Silanol Trap"

The tailing you see is rarely a column defect; it is a chemical mismatch.

  • Mechanism: Standard silica-based columns contain residual silanol groups (

    
    ). Above pH 3.5, these silanols ionize to 
    
    
    
    .
  • The Interaction: Your molecule's protonated amine (

    
    ) acts as a cation, forming a strong ionic bond with the negative silanols (
    
    
    
    ). This secondary retention mechanism (Ion-Exchange) is slower than the primary hydrophobic retention, causing the "tail" as molecules are slowly released.

Troubleshooting Guide (FAQ Format)

Q1: I am using a standard C18 column with a simple water/methanol gradient. Why is the peak shape poor?

A: A standard C18 column often lacks sufficient "end-capping" (chemical blocking of silanols). Without a buffer or modifier, your molecule is engaging in uncontrolled ion-exchange with the silica surface.

  • Immediate Fix: You must control the ionization state of either the silica or the analyte.

Q2: Should I go to low pH or high pH?

A: For this specific molecule, Low pH (pH 2.0 – 3.0) is the safest and most robust strategy for C18.

  • Why? At pH 2.5, the silanol groups are protonated (

    
    , neutral), shutting down the ionic trap. The carboxylic acid on your molecule is also protonated (
    
    
    
    , neutral), increasing hydrophobicity and retention on the C18 chain.
  • High pH Strategy: While running at pH 12 would neutralize the amine (eliminating tailing), standard silica columns dissolve above pH 8.0. You would need a hybrid particle column (e.g., Waters XBridge or Agilent PLRP-S) to attempt this.

Q3: What additives should I use to fix the tailing?

A: If you cannot change your column, use a Silanol Blocker .

  • Triethylamine (TEA): Add 5–10 mM TEA to your mobile phase. TEA is a small, aggressive amine that saturates the silanol sites, effectively "sacrificing" itself so your analyte can pass through unhindered.

  • Trifluoroacetic Acid (TFA): For LC-MS applications, 0.05% - 0.1% TFA is standard. It pairs with the positive amine (Ion-Pairing) to mask the charge and lowers the pH to suppress silanols.

Q4: My retention is very low ( ). What now?

A: This is common.[1][2][3] Your molecule is highly polar (LogP ~ -1.7). A C18 column struggles to retain it even at low pH.

  • The Professional Solution: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .[4][5][6]

  • Why? HILIC uses a polar stationary phase (like bare silica or Zwitterionic) and high organic mobile phase. It is designed specifically to retain polar, charged amines like piperidine derivatives.

Experimental Protocols

Protocol A: Optimized Reversed-Phase (C18)

Best for: Quick analysis if you already have a high-quality C18 column.

ParameterSpecificationRationale
Column C18 with "Base Deactivation" or "Polar Embedded" group (e.g., Agilent Zorbax SB-C18, Phenomenex Luna Omega).Polar embedded groups shield silanols; "SB" (Stable Bond) tolerates low pH.
Mobile Phase A Water + 0.1% TFA (or 10mM Phosphate Buffer pH 2.5).Low pH suppresses silanol ionization.[7]
Mobile Phase B Acetonitrile + 0.1% TFA.[8]ACN provides sharper peaks than MeOH for amines.
Gradient 0% B to 30% B over 10 mins.Molecule is polar; high organic % is not needed for elution.
Flow Rate 1.0 mL/min (standard analytical).
Temperature 40°C.Higher temp improves mass transfer, sharpening peaks.
Protocol B: HILIC (Recommended for High Retention)

Best for: Maximum retention and LC-MS sensitivity.

ParameterSpecificationRationale
Column Bare Silica, Amide, or Zwitterionic (e.g., Merck SeQuant ZIC-HILIC, Waters BEH Amide).Retains polar cations via water-layer partitioning.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0).Provides ionic strength to manage electrostatic interactions.
Mobile Phase B Acetonitrile (ACN).HILIC requires high organic starting conditions.
Gradient 95% B to 60% B over 15 mins."Reverse" gradient: elution occurs as water content increases.
Sample Diluent 90% ACN / 10% Buffer.Critical: Sample must be in high organic solvent to prevent peak distortion.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for resolving peak tailing for piperidine derivatives.

HPLC_Troubleshooting Start Issue: Peak Tailing (As > 1.5) Analyte: 3-(Piperidin-3-yl)propanoic acid Check_pH Check Mobile Phase pH Start->Check_pH Mid_pH pH 4.0 - 8.0 (Worst Case) Check_pH->Mid_pH Ionized Silanols + Ionized Amine Low_pH pH < 3.0 (Recommended) Check_pH->Low_pH Silanols Neutralized Check_Col Check Column Type Mid_pH->Check_Col Success Symmetric Peak (As < 1.2) Low_pH->Success Standard_C18 Standard C18 Check_Col->Standard_C18 Modern_Col Base-Deactivated / Polar Embedded Check_Col->Modern_Col Action_Add Action: Add 5mM TEA or Switch to 0.1% TFA Standard_C18->Action_Add Block Silanols Action_HILIC Action: Switch to HILIC Mode (If retention k' < 1) Modern_Col->Action_HILIC If low retention Action_Add->Success Action_HILIC->Success

Caption: Decision tree for optimizing peak shape of basic/zwitterionic compounds. Blue nodes indicate actions, Green indicates optimal states, Red indicates high-risk conditions.

References

  • Phenomenex Technical Guides. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from

  • Restek Chromablography. (2018).[9] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from

  • Thermo Fisher Scientific. (2024).[5] HILIC Columns for HPLC and UHPLC. Retrieved from

  • PubChem. (2025).[10] Compound Summary: 3-(piperidin-3-yl)propanoic acid.[11][12] Retrieved from

Sources

Technical Support Center: Stability and Degradation of Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing for propanoic acid derivatives. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Section 1: Understanding Degradation Pathways

Propanoic acid derivatives, a cornerstone of many pharmaceutical formulations, particularly non-steroidal anti-inflammatory drugs (NSAIDs), are susceptible to degradation under various stress conditions. A thorough understanding of these degradation pathways is critical for developing stable formulations and ensuring drug product safety and efficacy. Forced degradation studies are intentionally designed to accelerate this process to identify potential degradation products and establish the intrinsic stability of the molecule.[1]

Key Stress Conditions and Degradation Mechanisms

Forced degradation studies typically expose the drug substance to a variety of environmental and chemical stressors to mimic potential conditions during manufacturing, storage, and use.[2][3] The primary stress conditions include:

  • Hydrolysis: Degradation in the presence of water, often catalyzed by acidic or basic conditions.

  • Oxidation: Degradation initiated by oxidizing agents, such as hydrogen peroxide.

  • Photolysis: Degradation caused by exposure to light, particularly UV radiation.

  • Thermal Stress: Degradation induced by high temperatures.

The following diagram illustrates the general workflow for a forced degradation study.

Forced Degradation Workflow cluster_Stress Stress Conditions Acid Acid Hydrolysis Analysis Analytical Method Development & Validation (e.g., HPLC) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photolysis Photolysis Photolysis->Analysis API Active Pharmaceutical Ingredient (API) API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photolysis Expose to Stress Degradants Identification & Characterization of Degradants (e.g., LC-MS) Analysis->Degradants Pathway Elucidation of Degradation Pathways Degradants->Pathway Stability Development of Stability-Indicating Method Pathway->Stability

Caption: Workflow for a typical forced degradation study.

Section 2: Troubleshooting Guide for Stability Studies

This section addresses common issues encountered during the analysis of propanoic acid derivatives in stability and forced degradation studies.

Q1: My chromatogram shows peak fronting or tailing for the parent drug and its degradants. What are the likely causes and how can I fix it?

A1: Peak asymmetry is a common issue in HPLC analysis.

  • Causality:

    • Peak Fronting: Often caused by sample overload, where the concentration of the sample injected is too high for the column to handle effectively. It can also be due to the sample solvent being stronger than the mobile phase.

    • Peak Tailing: This is frequently a result of secondary interactions between the analyte and the stationary phase, especially with basic compounds on silica-based columns. It can also be caused by a void at the column inlet or a partially blocked frit.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Dilute your sample and re-inject. If peak shape improves, you were likely overloading the column.

    • Check Sample Solvent: Whenever possible, dissolve your sample in the mobile phase.[4] If the sample is not soluble in the mobile phase, use a solvent that is weaker than the mobile phase.

    • Mobile Phase pH: For ionizable compounds like propanoic acid derivatives, ensure the mobile phase pH is appropriate. For acidic compounds, a mobile phase pH of 2-3 units below the pKa will ensure the compound is in its neutral form and less likely to interact with residual silanols on the column packing.

    • Column Health: If the above steps do not resolve the issue, consider the column's health.

      • Flush the column: Use a strong solvent to wash away any strongly retained compounds.

      • Reverse the column: (Only for columns that are not designated as "non-reversible") and flush with a strong solvent to dislodge any particulates on the inlet frit.

      • Replace the column: If the column has been used extensively, it may be at the end of its life.

Q2: I am not seeing any degradation of my propanoic acid derivative under acidic conditions. Should I be concerned?

A2: Not necessarily. Some propanoic acid derivatives are relatively stable under acidic conditions.

  • Causality & Explanation:

    • Molecular Stability: The inherent chemical structure of some derivatives, like ibuprofen, makes them resistant to acid hydrolysis.[5]

    • Insufficient Stress: The conditions you are using may not be harsh enough to induce degradation. Forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[1][3]

  • Troubleshooting Steps:

    • Increase Stress Conditions: If you observe minimal degradation, you may need to increase the acid concentration (e.g., from 0.1N HCl to 1N or 5N HCl), increase the temperature, or prolong the exposure time.

    • Confirm Method Suitability: Ensure your analytical method is capable of detecting the degradation products. It's possible that degradation is occurring, but the products are not being detected or are co-eluting with the parent peak.

    • Literature Review: Consult literature for the specific propanoic acid derivative you are studying. Published studies can provide guidance on the expected stability profile and appropriate stress conditions. For instance, studies on loxoprofen have shown it to be unstable under both hydrolytic and oxidative conditions.[6]

Q3: I am observing a significant loss of my parent compound during oxidative degradation, but I'm not seeing any distinct degradation peaks. What could be happening?

A3: This can be a perplexing issue, but there are several potential explanations.

  • Causality & Explanation:

    • Formation of Non-UV Absorbing Products: The degradation products may not have a chromophore that absorbs at the wavelength you are monitoring.

    • Formation of Insoluble Products: The degradants may be precipitating out of solution and are therefore not being injected into the HPLC system.

    • Adsorption to Vials/Column: The degradation products may be highly adsorptive and are sticking to the sample vials or the HPLC column.

    • Complete Mineralization: Under harsh oxidative conditions, it's possible for the organic molecule to be completely degraded to carbon dioxide and water, which would not be detected by UV-HPLC.[7]

  • Troubleshooting Steps:

    • Use a Mass Spectrometer (MS) Detector: An MS detector can identify compounds that do not have a UV chromophore.

    • Change Wavelength: If using a UV detector, try analyzing the sample at a lower wavelength (e.g., 210 nm) where more organic compounds have some absorbance.

    • Visual Inspection: Check your sample vials for any signs of precipitation.

    • Use Different Vials: Try using silanized glass vials or polypropylene vials to minimize adsorption.

    • Modify Chromatographic Conditions: A gradient elution with a strong organic solvent at the end of the run can help elute any strongly retained compounds from the column.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the typical degradation products of propanoic acid-derived NSAIDs?

A1: The degradation products depend on the specific drug and the stress condition. However, some common transformations include:

  • Hydrolysis: For ester derivatives, hydrolysis will yield the parent carboxylic acid and the corresponding alcohol. For other derivatives, hydrolysis can lead to cleavage of other functional groups.

  • Oxidation: Oxidation can lead to the formation of hydroxylated derivatives, cleavage of aromatic rings, or side-chain oxidation. For example, in the case of loxoprofen, an oxidation product with a cleaved cyclopentanone ring has been identified.[8]

  • Photodegradation: Many "profens" are known to be photolabile.[9] A common photodegradation pathway for ketoprofen and related compounds involves decarboxylation.[10] For naproxen, photodegradation can result in demethylation and decarboxylation, leading to products like 2-acetyl-6-methoxy-naphthalene and 1-(6-methoxy-2-naphthyl)ethanol.[9][11]

The following diagram illustrates the photodegradation pathway of Naproxen.

Naproxen_Photodegradation Naproxen Naproxen Intermediate1 1-(6-methoxy-2-naphthyl)ethanol Naproxen->Intermediate1 Decarboxylation & Reduction Intermediate2 2-acetyl-6-methoxy-naphthalene Naproxen->Intermediate2 Decarboxylation & Oxidation

Caption: Simplified photodegradation pathway of Naproxen.

Q2: How do I develop a stability-indicating HPLC method for a novel propanoic acid derivative?

A2: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, excipients, and impurities.[12] The development process involves:

  • Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to generate the potential degradation products.[3]

  • Method Development:

    • Column Selection: A C18 column is a good starting point for most propanoic acid derivatives.

    • Mobile Phase Selection: A mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase is critical for controlling the retention and peak shape of acidic analytes.

    • Detection: UV detection is most common, with the wavelength set to the absorbance maximum of the parent drug. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines. This includes demonstrating specificity (the ability to resolve the parent peak from all degradation products), linearity, accuracy, precision, and robustness.

Q3: What are the key ICH guidelines I should follow for stability testing?

A3: The primary ICH guideline for stability testing is ICH Q1A(R2): Stability Testing of New Drug Substances and Products .[13][14] This guideline provides recommendations on:

  • Stress Testing: To identify likely degradation products.[13]

  • Batch Selection: The number of batches to be tested.

  • Storage Conditions: The temperature and humidity for long-term, intermediate, and accelerated stability studies.[15][16]

  • Testing Frequency: How often the samples should be tested over the study period.

  • Evaluation of Data: How to interpret the results and establish a re-test period or shelf life.

For photostability testing, you should refer to ICH Q1B: Photostability Testing of New Drug Substances and Products .[3]

Section 4: Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on a propanoic acid derivative. The conditions should be optimized for each specific drug substance.

Objective: To generate potential degradation products and assess the intrinsic stability of the drug substance.

Materials:

  • Drug substance of the propanoic acid derivative

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • Appropriate buffer salts for HPLC mobile phase

  • Calibrated oven and photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of the drug substance in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.[3]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Heat the solution at 60°C for 2 hours (or until approximately 5-20% degradation is observed).

    • Cool the solution to room temperature and neutralize with 1N NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Keep the solution at room temperature for 24 hours (or until approximately 5-20% degradation is observed).[17]

    • Neutralize with 1N HCl.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.[17]

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Place the solid drug substance in an oven at 70°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent and dilute to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3]

    • Prepare solutions of the stressed samples for HPLC analysis.

  • Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Data Summary Table:

Stress Condition% Degradation of Parent DrugNumber of Degradation Peaks
Acid Hydrolysis
Base Hydrolysis
Oxidation
Thermal
Photolysis (Solid)
Photolysis (Solution)

Section 5: References

  • Farias, F. F., et al. (2021). Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. PubMed, 76(4), 138-144.

  • Jahan, S., et al. (2014). Forced degradation of ibuprofen in bulk drug and tablets: Determination of specificity, selectivity, and the stability-indicating nature of the USP ibuprofen assay method. ResearchGate.

  • Sule, S. R., et al. (2015). Forced Degradation of Ibuprofen in Bulk Drug and Tablets. AAPS PharmSciTech, 16(5), 1133-1139.

  • Levin, S. (2016). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology.

  • Farias, F. F., et al. (2021). Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. Ingenta Connect.

  • Singh, R., & Kumar, R. (2019). Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. ResearchGate.

  • Anonymus. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

  • Levin, S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.

  • Kone, D., et al. (2020). Validation of a Stability-Indicating Assay Method for the Determination of Ibuprofen in a Tablet Formulation. SciRP.org.

  • Changanaqui, K. A., et al. (2020). Photocatalytic Degradation of Naproxen: Intermediates and Total Reaction Mechanism. Molecules, 25(18), 4253.

  • Ioele, G., et al. (2019). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PMC.

  • Musa, K. A. K., & Eriksson, L. A. (2009). Photodegradation mechanism of nonsteroidal anti-inflammatory drugs containing thiophene moieties: suprofen and tiaprofenic acid. PubMed.

  • Hemingway, R., et al. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited.

  • Anonymus. (n.d.). Photodegradation route of naproxen. ResearchGate.

  • Anonymus. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH.

  • El-Ghenymy, A., et al. (2014). Degradation of anti-inflammatory drug ketoprofen by electro-oxidation: comparison of electro-Fenton and anodic oxidation processes. PubMed.

  • Murakami, T., et al. (2008). Identification of degradation products in loxoprofen sodium adhesive tapes by liquid chromatography-mass spectrometry and dynamic pressurized liquid extraction-solid-phase extraction coupled to liquid chromatography-nuclear magnetic resonance spectroscopy. PubMed.

  • Shah, R. P., et al. (2013). Identification of Degradation Products in Loxoprofen Sodium Adhesives Tapes by Extraction-Solid-Phase Extraction Coupled to Liquid Chromatography–Nuclear Magnetic Resonance Spectroscopy. ResearchGate.

  • Kawabata, K., et al. (2020). Evaluation of pranoprofen photodegradation induced by ultraviolet-light irradiation in aqueous media. ResearchGate.

  • El-Ghenymy, A., et al. (2024). Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies. NIH.

  • Anonymus. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.

  • Anonymus. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of NSAIDS-Antiulcer Agent Combination. ResearchGate.

  • Yilmaz, E., et al. (2024). The effects of ketoprofen and meloxicam on oxidative stress through the glutathione pathway after ketamine-xylazine anesthesia and ulcer induction in rats: A comparative study. PMC.

  • Anonymus. (2018). HPLC Troubleshooting Guide. ResearchGate.

  • Memmert. (2012). Stability tests according to ICH Q1A (R2). Memmert.com.

  • Wang, Y., et al. (2019). Analysis of the Causes of Generation of Degradation Impurity Ⅰ of Loxoprofen Sodium Tablets. China Pharmacy, 30(16), 2245-2249.

  • VuthS, et al. (2024). Ketoprofen Photodegradation Kinetics Promoted by TiO 2. MDPI.

  • Anonymus. (n.d.). Force Degradation for Pharmaceuticals: A Review. IJSDR.

  • An, T., et al. (2021). Kinetics and reaction mechanism of photochemical degradation of diclofenac by UV-activated peroxymonosulfate. PMC.

  • Anonymus. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of NSAIDS-Antiulcer Agent Combination. ResearchGate.

  • Eissa, M. S., & Abd El-Sattar, O. I. (2016). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. Oxford Academic.

  • EMA. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency.

  • Kowalkińska, M., et al. (2024). Photocatalytic degradation of naproxen using TiO2 single nanotubes. Frontiers.

  • Anonymus. (n.d.). HPLC Troubleshooting Guide. Phenomenex.

  • Heger, D., et al. (2018). Mechanism and kinetics of photochemical transformation of ketoprofen and its degradation intermediates. PubMed.

  • Hong, J. Y., et al. (2020). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. ResearchGate.

  • Anonymus. (n.d.). STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS. helago-sk.sk.

  • Anonymus. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Journal of Pharmaceutical Research and Reports.

  • Anonymus. (n.d.). Development and validation of stability indicating RP-HPLC method for determination of aspirin and pantoprazole sodium in synthetic mixture stability indicating HPLC method. International Journal of Pharmaceutical Chemistry and Analysis.

  • Eissa, M. S., & Abd El-Sattar, O. I. (2016). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. PubMed.

  • Anonymus. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare.

Sources

Technical Guide: Preventing Polymerization in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the critical challenge of preventing polymerization and oligomerization during piperidine synthesis. It is structured as a Tier-3 Support resource for drug development chemists.

Executive Summary: The Kinetic Competition

In piperidine synthesis, "polymerization" is rarely a radical chain reaction (unless vinyl groups are present) but rather a step-growth oligomerization driven by intermolecular coupling. Whether you are reducing pyridines or cyclizing acyclic precursors, the formation of viscous oils or tars indicates that intermolecular reaction rates (


)  have exceeded intramolecular ring-closure rates (

)
or reduction rates (

)
.

This guide isolates the mechanistic failure points in the two most common synthetic routes: Catalytic Hydrogenation of Pyridines and Cyclization of Acyclic Precursors .

Scenario A: Catalytic Hydrogenation of Pyridines

The Problem: You observe incomplete conversion, catalyst deactivation, or the formation of high-molecular-weight dimers (coupling products).

Mechanistic Insight: The "Danger Zone"

The reduction of pyridine is not concerted. It proceeds through partially reduced intermediates—specifically 1,2-dihydropyridine and 1,2,3,6-tetrahydropyridine (enamines/imines). These intermediates are highly reactive nucleophiles and electrophiles.

  • The Trap: If the hydrogenation rate is slow (due to catalyst poisoning or low

    
     pressure), these intermediates accumulate.
    
  • The Failure Mode: A partially reduced enamine attacks a neighboring imine species, forming a C-C or C-N bond dimer instead of reducing to piperidine.

Visualization: The Divergent Pathway

The following diagram illustrates how intermediates divert toward coupling when hydrogenation kinetics are sluggish.

PyridineReduction Pyridine Pyridine (Starting Material) Dihydro Dihydropyridine (Unstable Intermediate) Pyridine->Dihydro + H2 (Slow step) Tetrahydro Tetrahydropyridine (Imine/Enamine) Dihydro->Tetrahydro + H2 Dimer Coupling Byproducts (Dimers/Oligomers) Dihydro->Dimer Nucleophilic Attack Piperidine Piperidine (Target Product) Tetrahydro->Piperidine + H2 (Fast saturation) Tetrahydro->Dimer Self-Reaction (Low H2 Pressure / Acid Deficit)

Figure 1: Kinetic branching in pyridine hydrogenation. Red dashed lines indicate the oligomerization pathways caused by intermediate accumulation.

Troubleshooting Protocol: Hydrogenation

User Question: My reaction stalled, and the product is a dark, viscous oil. What happened?

Diagnosis: You likely suffered from Catalyst Poisoning leading to Intermediate Coupling . Pyridine nitrogen has a lone pair that binds strongly to metal surfaces (Pt, Pd, Rh), inhibiting hydrogen adsorption.

ParameterRecommendationScientific Rationale
Solvent System Glacial Acetic Acid or HCl/MeOH Protonating the nitrogen (

) prevents it from poisoning the catalyst surface. It also destabilizes the enamine intermediates, preventing nucleophilic coupling [1].
Catalyst Selection PtO₂ (Adams' Cat.) or Rh/C Pt and Rh are less susceptible to poisoning by amines than Pd/C in this specific transformation. Rh/C operates well at lower pressures [2].[1]
Pressure > 3-5 bar (50-70 psi) High hydrogen pressure ensures the concentration of adsorbed H species is high enough to saturate intermediates before they can encounter another molecule to couple with [3].
Temperature Room Temp - 50°C Avoid excessive heat (>100°C) initially. High T increases the rate of intermolecular collisions (coupling) more than it aids surface hydrogenation if diffusion is limited.

Scenario B: Cyclization of Acyclic Precursors

The Problem: Synthesis of piperidine via alkylation (e.g., reacting 1,5-dibromopentane with a primary amine) yields insoluble gums or cross-linked polymers.

Mechanistic Insight: Ruggli-Ziegler Dilution Principle

This is a pure competition between Intramolecular Cyclization (First-order kinetics,


) and Intermolecular Polymerization  (Second-order kinetics, 

).

As concentration


 increases, the rate of polymerization increases exponentially relative to cyclization.
Visualization: The Concentration Effect

CyclizationKinetics cluster_conditions Process Control Precursor Linear Precursor (1,5-X-Pentane-NH2) RingClosure Intramolecular Reaction (Piperidine Ring) Precursor->RingClosure Low Conc. (k_intra) ChainExt Intermolecular Reaction (Dimer/Oligomer) Precursor->ChainExt High Conc. (k_inter) Polymer Crosslinked Polymer (Viscous Gum) ChainExt->Polymer Chain Growth Dilution High Dilution (<0.01 M) Dilution->RingClosure Favors SlowAdd Slow Addition (Pseudo-dilution) SlowAdd->RingClosure Favors

Figure 2: The Ruggli-Ziegler principle applied to piperidine ring closure. Green path requires low concentration.

Troubleshooting Protocol: Cyclization

User Question: I am scaling up my cyclization, and the yield dropped from 80% to 30%. Why?

Diagnosis: You likely maintained the same addition rate or concentration during scale-up. Heat transfer inefficiencies or local "hot spots" of high concentration caused polymerization.

Corrective Actions:

  • Strict Concentration Limit: Maintain reaction concentration below 0.01 M if doing a direct mix.

  • Pseudo-Dilution Technique: Do not mix all reagents at once.

    • Protocol: Dissolve the amine in a large volume of solvent (refluxing).

    • Step: Add the alkylating agent (1,5-dihalide) dropwise over 4–8 hours using a syringe pump. This keeps the instantaneous concentration of the electrophile extremely low, statistically forcing it to react with the abundant amine (to form the intermediate) and then cyclize before finding another electrophile [4].

  • Temperature Management: Perform the addition at reflux. While counter-intuitive, higher temperature often favors the higher activation energy pathway (ring strain formation) over the lower activation energy pathway (intermolecular coupling), provided dilution is maintained.

FAQ: Specific Failure Modes

Q1: I am using Pd/C for pyridine reduction, and it stops at 50% conversion. Should I add more catalyst?

  • Answer: No. The catalyst surface is likely poisoned by the pyridine or the secondary amine product.

  • Fix: Filter the reaction mixture to remove the dead catalyst. Re-dissolve the substrate in acetic acid (if not already used) and introduce fresh catalyst (preferably PtO₂ or Rh/C ). The acid prevents the nitrogen lone pair from binding irreversibly to the metal active sites [5].

Q2: Can I use a "one-pot" reductive amination of glutaraldehyde to make piperidines?

  • Answer: This is risky. Glutaraldehyde is prone to self-polymerization.

  • Fix: Use a masked precursor like 2-methoxy-3,4-dihydro-2H-pyran or glutaric acid derivatives (glutarimide) followed by reduction. If you must use dialdehydes, use sodium cyanoborohydride at slightly acidic pH (pH 6) to reduce the imine faster than it can polymerize [6].

Q3: My product has a "fishy" smell but is solidifying into a glass. Is this the product?

  • Answer: Piperidine is a liquid (bp ~106°C). A solid glass usually indicates polymerization.

  • Test: Run a TLC or LC-MS. If you see a "streak" or multiple peaks separated by +83 mass units (repeating C5H9N unit), you have oligomers.

References

  • Sreenivasulu, R., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 27(11), 4001. Link

  • RSC Publishing. (2024). "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions." Organic & Biomolecular Chemistry. Link

  • Al-Shaikhali, A., et al. (2022). "Hydrogenation of Pyridine and Hydrogenolysis of Piperidine over γ-Mo2N Catalyst: A DFT study." Canadian Journal of Chemistry.[2] Link

  • Trost, B. M., & Warner, R. W. (1982).[3] "Investigation of the origin and synthetic application of the pseudodilution effect." Journal of the American Chemical Society. (Contextualized via RSC summary: Link)

  • Vertex AI Search. (2025). "Electrocatalytic Hydrogenation of Pyridines." PMC - NIH. Link

  • Organic Chemistry Portal. (2024). "Synthesis of Piperidines." Organic Chemistry Portal. Link

Sources

Improving yield in the synthesis of "3-(Piperidin-3-yl)propanoic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Piperidin-3-yl)propanoic acid hydrochloride

CAS: 71985-82-5 Molecular Formula: C₈H₁₆ClNO₂ Molecular Weight: 193.67 g/mol [1]

Introduction

Welcome to the Technical Support Hub for 3-(Piperidin-3-yl)propanoic acid hydrochloride . This guide addresses the specific challenges associated with the synthesis of this scaffold, widely used as a building block for fibrinogen receptor antagonists and other peptidomimetics.

The primary yield-limiting factors for this molecule are incomplete hydrogenation of the pyridine precursor and product loss during isolation due to the high water solubility of the resulting amino acid salt. This guide focuses on the most scalable industrial route: the catalytic hydrogenation of 3-(3-pyridyl)acrylic acid (or 3-(3-pyridyl)propanoic acid).

Module 1: The Reaction (Catalytic Hydrogenation)

The Challenge: Pyridine rings are aromatic and resistant to reduction. Furthermore, the basic nitrogen can poison heterogeneous catalysts by strong adsorption. The Solution: Protonation of the pyridine nitrogen using acidic media (acetic acid or dilute HCl) activates the ring toward reduction and prevents catalyst poisoning.

Standard Protocol (Optimized for Yield)
  • Precursor: 3-(3-Pyridyl)acrylic acid (CAS: 19337-97-4) or 3-(3-Pyridyl)propanoic acid.

  • Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst) or Rhodium on Carbon (Rh/C). Note: Pd/C is often insufficient for the pyridine ring reduction at low pressures.

  • Solvent: Glacial Acetic Acid (AcOH) or 1M HCl.

  • Conditions: 50–60 psi H₂, Room Temperature to 50°C.

Troubleshooting the Reaction
SymptomProbable CauseCorrective Action
Stalled Reaction (<50% conversion)Catalyst PoisoningEnsure the substrate is fully protonated. Add 1.1 eq of HCl or use glacial AcOH as solvent.
Intermediate Persists Double bond reduced, but pyridine ring intactThe alkene reduces first. Increase pressure (to 100 psi) or switch from Pd/C to PtO₂ or Rh/C.
Impurity Formation DecarboxylationAvoid excessive heat (>60°C). Maintain strictly ambient temperature if decarboxylation is observed.
Visualizing the Pathway

The following diagram illustrates the reaction progression and critical decision points.

ReactionPathway cluster_legend Critical Step Warning Start 3-(3-Pyridyl)acrylic acid (Precursor) Inter 3-(3-Pyridyl)propanoic acid (Intermediate) Start->Inter Pd/C, H2 (Fast Step) Target 3-(Piperidin-3-yl)propanoic acid (Free Base) Inter->Target PtO2/Rh, H2 Acidic Media (Slow Step) Salt Target HCl Salt (CAS: 71985-82-5) Target->Salt HCl/Dioxane or Aqueous HCl Warning Ring reduction requires protonation to prevent catalyst poisoning

Figure 1: Stepwise reduction pathway. The reduction of the pyridine ring (Red Arrow) is the rate-determining step requiring specific catalytic conditions.

Module 2: Isolation & Salt Formation (The Yield Killer)

The Challenge: The product is a secondary amine and a carboxylic acid. In its free base form, it exists as a zwitterion with extreme water solubility. Standard organic extraction (DCM/EtOAc wash) will leave the product in the aqueous phase, leading to 0% isolated yield for novice chemists.

Protocol for High Recovery
  • Catalyst Removal: Filter the reaction mixture through Celite® while still acidic. Wash the pad with water/acetic acid.

  • Solvent Swap:

    • If in Acetic Acid: Evaporate to dryness (azeotrope with toluene if necessary to remove traces of AcOH).

    • If in Aqueous HCl: Lyophilize (freeze-dry) directly to obtain the crude hydrochloride.

  • Crystallization (Crucial Step):

    • The crude residue is often a hygroscopic oil/gum.

    • Dissolve the residue in a minimum amount of absolute ethanol or methanol .

    • Add diethyl ether or acetone dropwise until turbidity persists.

    • Cool to 4°C overnight. White crystals of the HCl salt should form.

Isolation Logic Tree

IsolationLogic Start Crude Reaction Mixture (Acidic) Filter Filter Catalyst Start->Filter Solvent Solvent Type? Filter->Solvent AcOH Acetic Acid Solvent->AcOH Organic Water Water/HCl Solvent->Water Aqueous Evap Rotovap to Oil (Azeotrope w/ Toluene) AcOH->Evap Lyo Lyophilization Water->Lyo Crude Crude HCl Salt (Hygroscopic Gum) Evap->Crude Lyo->Crude Trit Triturate/Recrystallize (EtOH + Et2O) Crude->Trit Final Pure Product (White Solid) Trit->Final

Figure 2: Isolation workflow to maximize recovery of the hygroscopic salt.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use Pd/C for the entire synthesis? A: Generally, no. While Pd/C reduces the alkene (acrylic acid side chain) rapidly, it is poor at reducing the pyridine ring under mild conditions. You will isolate 3-(3-pyridyl)propanoic acid. If you must use Pd/C, you need high pressure (>50 bar) and elevated temperatures (80°C), which increases the risk of decarboxylation [1].

Q2: My product is an oil that won't solidify. What happened? A: This is common. The HCl salt is hygroscopic.

  • Ensure all acetic acid is removed (it depresses the melting point).

  • Dry the oil under high vacuum (<1 mbar) for 24 hours.

  • Triturate the oil with anhydrous diethyl ether. Scratch the flask walls with a glass rod to induce nucleation.

Q3: Why is the yield lower when I scale up? A: In hydrogenation, gas-liquid mass transfer becomes the limiting factor at scale. Ensure your stirring rate is high (>1000 rpm for lab scale) to disperse H₂ into the solvent. If using a Parr shaker, ensure the bottle is not more than 50% full to allow adequate headspace agitation.

Q4: Can I use the N-Boc protected route instead? A: Yes. If hydrogenation fails, you can perform a Wittig/HWE reaction on N-Boc-piperidin-3-carboxaldehyde. However, the final deprotection (TFA or HCl) must be handled carefully to avoid ester hydrolysis if you are making an ester derivative. For the free acid HCl salt, the hydrogenation route is generally more "atom economical" and scalable [2].

References
  • Catalytic Hydrogenation of Pyridines

    • Title: Catalytic Hydrogenation of Substituted Pyridines with PtO₂ Catalyst.[2][3]

    • Source: Asian Journal of Chemistry / ResearchG
    • Context: Describes the necessity of acidic media and PtO₂ for effective pyridine reduction.
    • Link:

  • Process Chemistry & Isolation

    • Title: Hydrogenation of Pyridinecarboxylic Acids with Platinum C
    • Source: Journal of Organic Chemistry (ACS).
    • Context: Details the kinetics and isol
    • Link: [J. Org.[4][5] Chem. - Hydrogenation of Pyridinecarboxylic Acids]([Link])

  • Alternative Synthetic Approaches

    • Title: Synthesis of 3-(Piperidin-3-yl)
    • Source: ChemScene / Enamine.
    • Context: Verification of CAS and salt forms.[1]

    • Link:

Sources

"3-(Piperidin-3-yl)propanoic acid hydrochloride" sample preparation for HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 3-(Piperidin-3-yl)propanoic acid hydrochloride

Case ID: PDP-HPLC-001 Status: Active Guide

Executive Summary & Analyte Profile

User Warning: The most common failure mode with 3-(Piperidin-3-yl)propanoic acid hydrochloride is the assumption that standard C18/UV methods will work. They will not.

This molecule presents a "Perfect Storm" of analytical challenges:

  • Lack of Chromophore: It has no aromatic rings or conjugated systems. It is effectively invisible to standard UV detection (254 nm).

  • High Polarity: As an amino acid analog (HCl salt), it is highly hydrophilic. It will elute in the void volume (

    
    ) of standard C18 columns, preventing quantification.
    
  • Zwitterionic Character: It contains a secondary amine (Piperidine, pKa

    
     11.0) and a carboxylic acid (Propanoic acid, pKa 
    
    
    
    4.8). Its net charge changes drastically with pH, leading to peak splitting or tailing if the buffer is not optimized.
Method Selection Decision Matrix

Before preparing samples, select your workflow based on available instrumentation.

MethodSelection cluster_0 Method A Requirements cluster_1 Method B Requirements Start Select Detection Mode Q1 Is Mass Spec (LC-MS) or CAD/ELSD available? Start->Q1 Yes YES Q1->Yes No NO (UV/FLD Only) Q1->No MethodA Method A: HILIC Mode (Direct Injection) Yes->MethodA High Sensitivity No Sample Prep MethodB Method B: Derivatization (FMOC-Cl Reaction) No->MethodB Requires Chemical Modification ReqA Column: Zwitterionic HILIC Mobile Phase: ACN / Amm. Formate MethodA->ReqA ReqB Reagent: FMOC-Cl Detector: Fluorescence (FLD) or UV (265 nm) MethodB->ReqB

Figure 1: Decision tree for selecting the appropriate analytical workflow based on laboratory instrumentation.

Protocol A: Direct Injection (HILIC-MS/CAD)

Best for: Labs with Mass Spectrometry (LC-MS) or Charged Aerosol Detection (CAD). Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds by using water as the "strong" solvent, creating a water-rich layer on the silica surface.[1]

Sample Preparation
  • Solvent: Dissolve sample in 90:10 Acetonitrile:Water (v/v) containing 10 mM Ammonium Formate.

    • Critical: Do not dissolve in 100% water. This is a "strong solvent" in HILIC and will cause peak distortion.

  • Concentration: 0.1 – 1.0 mg/mL (depending on detector sensitivity).

  • Filtration: 0.22 µm PTFE or Nylon filter.

Chromatographic Conditions
ParameterSpecificationRationale
Column Zwitterionic HILIC (e.g., ZIC-HILIC, Amide)Matches the zwitterionic nature of the analyte for optimal selectivity.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Low pH suppresses carboxylic acid ionization, improving peak shape.
Mobile Phase B Acetonitrile (LC-MS Grade)The "weak" solvent in HILIC.
Gradient 90% B to 60% B over 10 minsElutes the polar salt by increasing water content.
Detection ESI (+) MS (m/z ~158 [M+H]+)Detects the parent mass (157.2 g/mol ) + Proton.
Protocol B: FMOC Derivatization (UV/Fluorescence)

Best for: Labs restricted to UV-Vis or Fluorescence detectors. Principle: Since the molecule lacks a chromophore, we must attach one. FMOC-Cl (9-fluorenylmethyl chloroformate) is the reagent of choice because it reacts rapidly with secondary amines (the piperidine ring), unlike OPA which only reacts with primary amines.

Reagents Required
  • Borate Buffer: 0.2 M, pH 8.5 – 9.0 (Adjust with NaOH).

  • FMOC-Cl Reagent: 5 mM in Acetone (Freshly prepared).

  • Quenching Agent: 1-Adamantanamine (ADAM) or hydrophobic amine (Optional, to remove excess FMOC).

Step-by-Step Derivatization Workflow
  • Mix: Combine 100 µL Sample (in water) + 100 µL Borate Buffer (pH 9.0).

  • React: Add 200 µL FMOC-Cl solution. Vortex immediately.

  • Incubate: Let stand at room temperature for 2 minutes . (Reaction is fast).

  • Quench (Critical): Add 20 µL of hydrophobic amine (e.g., ADAM) or perform a pentane extraction to remove excess FMOC-Cl (which interferes with chromatography).

  • Inject: Inject the aqueous layer onto a C18 Column .

Chromatographic Conditions (Derivatized)
ParameterSpecification
Column Standard C18 (e.g., Agilent Zorbax Eclipse, Waters BEH)
Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile
Detection Fluorescence: Ex 265 nm / Em 315 nm (Highest Sensitivity) UV: 265 nm
Retention The FMOC-PDP derivative will become hydrophobic and retain well on C18.
Troubleshooting & FAQs

Q1: I see two peaks for my pure standard. Is it contaminated?

  • Diagnosis: Likely Conformer Separation or Wrong pH .

  • Fix: Piperidine rings can adopt chair/boat conformations. In HILIC, slow interconversion can lead to peak splitting.

    • Action: Increase column temperature to 40°C or 50°C to speed up interconversion and merge the peaks.

    • Action: Ensure buffer concentration is at least 10mM to mask silanol interactions.

Q2: My sample elutes at the very beginning (Void Volume) on C18.

  • Cause: The molecule is too polar. The HCl salt prefers the aqueous mobile phase over the hydrophobic C18 stationary phase.

  • Fix: Switch to Protocol A (HILIC) or use Protocol B (Derivatization) . If you must use C18 without derivatization, you need an Ion-Pairing Reagent (e.g., 0.1% Heptafluorobutyric Acid - HFBA) in the mobile phase to induce retention, though this contaminates the column.

Q3: The FMOC derivative peak area is not reproducible.

  • Cause: pH drift or hydrolysis of FMOC-Cl.

  • Fix: FMOC-Cl hydrolyzes in water. Ensure the reagent is dissolved in Acetone or Acetonitrile and added last. Ensure the Borate buffer maintains pH > 8.0 during the reaction; if the sample is highly acidic (HCl salt), it might neutralize the buffer. Check pH after mixing.

Visualizing the Derivatization Pathway

FMOC_Reaction cluster_detection Detection Properties Analyte 3-(Piperidin-3-yl) propanoic acid Complex Intermediate Complex Analyte->Complex + Borate Buffer (pH 9) Reagent FMOC-Cl (Fluorescent Tag) Reagent->Complex Product FMOC-Piperidine Derivative Complex->Product 2 mins @ RT Byproduct HCl (Byproduct) Complex->Byproduct UV UV Product->UV Absorbs @ 265nm FLD FLD Product->FLD Fluoresces @ 315nm

Figure 2: Reaction pathway for FMOC derivatization of the secondary amine, enabling UV/Fluorescence detection.[2][3][4]

References
  • Vertex AI Search. (2024). pKa of 3-(Piperidin-3-yl)propanoic acid. Retrieved from 5.

  • Chem-Impex. (n.d.). 3-(1-Fmoc-piperidin-4-yl)propionic acid Applications. Retrieved from 6.

  • Thermo Fisher Scientific. (n.d.). HILIC Separations: Practical Guide to Mechanisms and Method Development. Retrieved from 1.

  • ResearchGate. (2024). The derivatization scheme of alkyl amines with FMOC-Cl. Retrieved from 4.

  • PubChem. (2025).[2][7] 3-(Piperidin-3-yl)propanoic acid hydrochloride Compound Summary. Retrieved from 3.

Sources

Managing azeotrope formation in piperidine purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Azeotrope Formation in Piperidine Purification Audience: Researchers, Synthetic Chemists, and Process Engineers Status: Active Support Guide

Diagnostic Hub: The Azeotrope Trap

The "Why" Behind the Failure: Many researchers encounter "wet" piperidine even after simple distillation. This occurs because piperidine forms a positive heteroazeotrope with water. Unlike simple mixtures where components boil off sequentially, this azeotrope boils at a temperature lower than both pure water (100°C) and pure piperidine (106°C).

If you simply distill wet piperidine, the first fraction you collect (the "foreshot") is not the volatile impurity—it is the azeotrope itself, containing a massive amount of water.

Key Azeotropic Data
PropertyValueSignificance
Pure Piperidine Boiling Point 106.0°CTarget collection temperature.[1]
Azeotrope Boiling Point 92.8°C The "Danger Zone." Distillate collected here is wet.[1]
Azeotrope Composition ~35% Water / 65% PiperidineHigh water content makes simple distillation futile.
Azeotrope Type Positive (Minimum Boiling)The wet mixture boils first.

Expert Insight: If your thermometer reads between 92°C and 95°C, you are actively concentrating water in your receiving flask. You must discard this fraction until the vapor temperature stabilizes at 106°C.

The "Gold Standard" Purification Protocol

Methodology: The "Double-Dry" System (Chemical Desiccation + Hydride Distillation). Rationale: Because the azeotrope contains ~35% water, using Calcium Hydride (CaH₂) immediately is dangerous (hydrogen evolution) and wasteful. We use a two-stage approach: bulk water removal followed by polishing.

Phase 1: Bulk Dehydration (The KOH Crash)

Goal: Reduce water content from >5% to <0.5% to break the bulk azeotrope.

  • Selection: Use Potassium Hydroxide (KOH) pellets. NaOH is less effective due to lower solubility and hygroscopicity in this matrix.

  • Procedure:

    • Add KOH pellets to the piperidine in a flask (approx. 15g KOH per 100mL piperidine).

    • Caution: This is exothermic. Add pellets slowly if the solvent is known to be very wet.

    • Seal and let stand for 24 hours. Shake occasionally.

    • Observation: The pellets will likely dissolve into a viscous aqueous layer at the bottom.

  • Separation: Decant the supernatant piperidine into a clean, dry flask. Do not transfer the sludge layer.

Phase 2: Anhydrous Polishing (The CaH₂ Reflux)

Goal: Irreversible chemical destruction of trace water.

  • Setup: Transfer the pre-dried piperidine to a round-bottom flask containing a magnetic stir bar.

  • Reagent: Add Calcium Hydride (CaH₂) powder (approx. 5g per liter).

    • Note: Do not use LiAlH₄ (too reactive/dangerous with amines) or Sodium metal (can react with piperidine to form N-sodiopiperidine).

  • Reflux (Critical Step):

    • Attach a reflux condenser with a drying tube (CaCl₂ or Drierite) on top.

    • Reflux gently for 3–4 hours .

    • Why? Distilling immediately is a common error. CaH₂ is insoluble; it needs contact time at boiling temperatures to scavenge water from the vapor/liquid equilibrium.

  • Distillation:

    • Replace the reflux setup with a short-path distillation head under inert atmosphere (N₂ or Ar).

    • Discard the first 5–10% of distillate (foreshots) if the temp is <105°C.

    • Collect the fraction boiling steady at 106°C .

Workflow Visualization

PiperidinePurification WetSolvent Wet Piperidine (Contains H2O Azeotrope) KOH_Step Phase 1: Bulk Drying (KOH Pellets, 24h) WetSolvent->KOH_Step Break Azeotrope Decant Decant Supernatant KOH_Step->Decant Remove Aqueous Layer CaH2_Reflux Phase 2: Chemical Scavenging (Reflux over CaH2, 4h) Decant->CaH2_Reflux Transfer to clean flask Distillation Fractional Distillation (Discard <105°C) CaH2_Reflux->Distillation Install Still Head Distillation->WetSolvent Recycle Foreshots (Optional) FinalProduct Anhydrous Piperidine (BP: 106°C) Distillation->FinalProduct Collect Main Fraction

Figure 1: The "Double-Dry" workflow ensures safety by removing bulk water before hydride treatment.

Troubleshooting & FAQs

Q1: My distillate is cloudy/milky. What happened?

  • Diagnosis: You likely collected the azeotrope. This happens if you skipped the KOH step or didn't discard the foreshot (the first fraction boiling at 92.8°C).

  • Fix: Return the distillate to the pot, add fresh CaH₂, reflux for another 2 hours, and redistill. Ensure you only collect when the thermometer stabilizes at 106°C.

Q2: Can I use Molecular Sieves (3Å or 4Å) instead of CaH₂?

  • Answer: Yes, but with caveats.

  • Nuance: Sieves are safer but kinetically slower. For piperidine, use 4Å sieves .

  • Protocol: You must activate the sieves (heat to 300°C under vacuum) immediately before use. Store the piperidine over sieves for at least 48 hours. This is good for maintaining dryness, but for purification of wet stock, the CaH₂ method is superior.

Q3: I see pressure fluctuations during distillation. Is this normal?

  • Diagnosis: This often indicates "bumping" due to solid CaH₂/Ca(OH)₂ sludge in the flask.

  • Fix: Ensure vigorous stirring during distillation. If the sludge is too thick, you used too much CaH₂ relative to the water content (a sign you skipped the KOH pre-drying step).

Q4: Can I use an entrainer like Toluene to break the azeotrope?

  • Answer: Yes, this is the industrial method (Azeotropic Distillation), but it introduces a new impurity (Toluene).

  • Logic: Toluene forms a ternary azeotrope with water and piperidine that boils lower than the piperidine-water azeotrope.

  • Recommendation: For lab-scale high-purity applications (e.g., peptide synthesis), the KOH/CaH₂ method is preferred to avoid hydrocarbon contamination.

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected Cloudy Cloudy Distillate Start->Cloudy TempLow Vapor Temp < 100°C Cloudy->TempLow During Distillation TempHigh Vapor Temp = 106°C Cloudy->TempHigh After Collection Action1 Discard Foreshot (It's the Azeotrope) TempLow->Action1 Action2 Check Receiver (Moisture ingress?) TempHigh->Action2 Action3 Redistill over CaH2 Action2->Action3

Figure 2: Decision matrix for diagnosing moisture contamination during distillation.

References & Authority

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative text on purification protocols).

  • University of Edinburgh. (n.d.). Heterogeneous Azeotropes Data Table. School of Engineering. (Source for specific azeotropic composition).

  • PubChem. (n.d.). Piperidine Compound Summary. National Center for Biotechnology Information. (Safety and Physical Properties).

  • Cohen, J. (2022).[2] Drying a Reagent: Practical Advice for Amines. (Community consensus on CaH2 usage for amines).

Sources

"3-(Piperidin-3-yl)propanoic acid hydrochloride" storage and handling best practices

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with essential best practices for the storage and handling of 3-(Piperidin-3-yl)propanoic acid hydrochloride (CAS: 71985-82-5). Our goal is to ensure the integrity of your experiments and the safety of laboratory personnel by addressing common challenges encountered with this compound.

Section 1: Compound Properties & Specifications

Understanding the fundamental properties of a chemical is the first step toward safe and effective handling. 3-(Piperidin-3-yl)propanoic acid hydrochloride is a key building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents.[1]

PropertyValueSource(s)
CAS Number 71985-82-5[2][3]
Molecular Formula C₈H₁₆ClNO₂[2][3]
Molecular Weight 193.67 g/mol [2][4]
Appearance Solid, crystalline powder[5][6]
Purity Typically ≥95-97%[6][7]
Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the compound.

Q1: What are the primary hazards associated with 3-(Piperidin-3-yl)propanoic acid hydrochloride?

A1: The compound is classified as hazardous. It is harmful if swallowed and causes skin irritation and serious eye irritation.[4][8] It may also cause respiratory irritation if inhaled as a dust.[4][9] Therefore, direct contact and inhalation should be strictly avoided.

Q2: What are the ideal long-term storage conditions?

A2: For optimal stability, the compound should be stored in a cool, dry, and well-ventilated area.[8][10][11] The container must be kept tightly closed to prevent moisture absorption and contamination.[8][10] For maximum shelf-life, refrigerated storage (0-8 °C) is recommended.[1] Crucially, due to its hygroscopic nature, storage in a desiccator is a field-proven best practice.

Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A3: A comprehensive PPE strategy is essential. Always wear:

  • Eye Protection: Chemical safety glasses or goggles. A face shield is recommended when handling larger quantities.[12]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and use proper removal technique to avoid skin contact.[12]

  • Body Protection: A standard laboratory coat is required. For operations with a high risk of dust generation, a complete protective suit may be necessary.[12]

Q4: You mentioned the compound is "hygroscopic." What does that mean and why is it important?

A4: "Hygroscopic" means the compound has a strong tendency to absorb moisture directly from the surrounding air.[5] This is a critical property for hydrochloride salts. The chloride ion can form hydrogen bonds with water molecules, drawing them into the solid's crystal lattice.[13] This is important because moisture absorption can lead to:

  • Inaccurate Weighing: You may be weighing a combination of your compound and water, leading to significant errors in solution concentration.

  • Physical Changes: The compound can transform from a free-flowing powder into a sticky or clumpy solid, making it difficult to handle.[14]

  • Chemical Degradation: The presence of water can potentially accelerate the degradation of the compound over time, compromising sample integrity.[15]

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: My compound, which was a fine powder, has become clumpy and difficult to weigh.

  • Underlying Cause: This is the most common manifestation of moisture absorption due to the compound's hygroscopic nature.[14] When the container is opened in a humid environment, the compound immediately begins to attract water from the air, causing the solid particles to stick together.

  • Immediate Solution: If clumping is minor, you may be able to break it up gently with a spatula inside a low-humidity environment like a glove box or a balance draft shield with a desiccant present. For severely affected material, drying under a high vacuum may be possible, but this risks removing structural water and should be validated first.

  • Causality-Based Prevention: The most effective strategy is prevention.

    • Aliquot on Arrival: Upon receiving the compound, divide the bulk quantity into smaller, single-use vials under a dry, inert atmosphere (like nitrogen or argon). This minimizes the exposure of the entire stock to ambient air during each use.

    • Seal Tightly: After use, ensure the container cap is tightly secured. For screw-cap vials, wrapping the cap-vial interface with parafilm provides an excellent secondary moisture barrier.[16]

    • Use Desiccants: Always store the primary container and any aliquots in a desiccator containing an active drying agent (e.g., silica gel, Drierite).[16]

Issue 2: My experimental results are inconsistent, and I suspect an issue with my compound's concentration.

  • Underlying Cause: Inconsistent results often trace back to inaccurate weighing caused by hygroscopicity. If the compound has absorbed even a small amount of water, the mass measured on the balance will be higher than the actual mass of the active compound, leading to lower-than-expected concentrations in your stock solutions.

  • Validated Weighing Workflow: To ensure accuracy, you must implement a self-validating system for handling the compound. The key is to minimize the time the compound is exposed to ambient air and to prevent condensation.

    • Equilibrate: Before opening, allow the container to warm to ambient room temperature for at least 30-60 minutes. Opening a cold vial will cause atmospheric moisture to condense directly onto the compound.

    • Work in a Controlled Environment: The gold standard is to weigh the compound inside a glove box with a controlled low-humidity atmosphere.[14]

    • Work Quickly: If a glove box is unavailable, have all your equipment ready. Open the vial, quickly transfer the approximate amount needed to a weighing vessel, close the vial immediately, and then perform the final weighing.

    • Record Observations: Note the physical state of the compound (free-flowing, slightly clumpy, etc.) in your lab notebook. This can help troubleshoot inconsistencies later.

G cluster_storage Storage cluster_weighing Weighing Workflow cluster_post Post-Weighing storage Store in Desiccator (Refrigerated) equilibrate 1. Equilibrate Container to Room Temperature storage->equilibrate Remove transfer 2. Transfer to Low-Humidity Environment (e.g., Glove Box) equilibrate->transfer weigh 3. Open Vial & Weigh Compound Quickly transfer->weigh seal 4. Tightly Seal Vial (Use Parafilm) weigh->seal Immediately! use Prepare Solution weigh->use return_storage Return to Desiccator seal->return_storage

Sources

Technical Support Center: Troubleshooting Assays with 3-(Piperidin-3-yl)propanoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with 3-(Piperidin-3-yl)propanoic acid hydrochloride (CAS 71985-82-5). This document is structured to troubleshoot inconsistency in biological assays and synthetic workflows, moving beyond generic advice to molecule-specific root cause analysis.

Executive Summary

Inconsistent results with 3-(Piperidin-3-yl)propanoic acid hydrochloride often stem from three specific vectors: regioisomer confusion (3-yl vs. 4-yl), uncontrolled stereochemistry (chiral center at C3), and pH-dependent zwitterionic solubility . This guide provides diagnostic workflows to stabilize your data.

Part 1: Diagnostic Workflow

Before altering your protocol, determine the source of the inconsistency using this logic flow.

TroubleshootingFlow Start Start: Inconsistent Data CheckCAS Step 1: Verify Regioisomer (Is it 3-yl, 4-yl, or 1-yl?) Start->CheckCAS CheckChirality Step 2: Check Stereochemistry (Racemic vs. Enantiopure) CheckCAS->CheckChirality CAS Matches ResultIso CRITICAL ERROR: Wrong Isomer (e.g., 4-yl) Target affinity varies >100x CheckCAS->ResultIso CAS Mismatch CheckPH Step 3: pH & Solubility Check (HCl Salt Acidity) CheckChirality->CheckPH Enantiomer Verified ResultRac BATCH ERROR: Racemate used instead of pure enantiomer (50% inactive) CheckChirality->ResultRac No Optical Rotation Data ResultPH PROTOCOL ERROR: Acidic shock or Isoelectric precipitation CheckPH->ResultPH Media turns yellow/clear Solution Proceed to Specific Troubleshooting Section CheckPH->Solution pH Stable

Figure 1: Diagnostic logic for isolating the root cause of assay variability.

Part 2: The "Identity Crisis" (Regioisomers & Stereochemistry)

The most frequent cause of "failed" replication studies with this scaffold is the accidental substitution of regioisomers. The piperidine ring can be substituted at the 1 (nitrogen), 3, or 4 positions. These are distinct chemical entities with vastly different biological activities.

Q: My IC50 values shifted by 2 orders of magnitude between batches. Why?

A: You likely switched between the racemate and a pure enantiomer , or between regioisomers .

  • The Regioisomer Trap: Suppliers often list "Piperidinepropanoic acid" ambiguously. You must verify the specific attachment point.

    • Target Molecule: 3-(Piperidin-3-yl )propanoic acid HCl (CAS 71985-82-5).[1][2] This is often a GABA mimetic or integrin antagonist scaffold.

    • Common Imposter: 3-(Piperidin-4-yl )propanoic acid HCl (CAS 51052-79-0).[3] This is a linear analog often used as a spacer.

    • Common Imposter: 3-(Piperidin-1-yl )propanoic acid HCl (CAS 14788-15-9).[4][5][6] Here the chain is on the nitrogen, removing the secondary amine functionality entirely.

  • The Chirality Factor: The C3 position on the piperidine ring is chiral.

    • Racemate: Contains 50% (R) and 50% (S). If your target (e.g., fibrinogen receptor GPIIb/IIIa) requires the (S)-enantiomer, using the racemate effectively dilutes your active compound by half, shifting your IC50.

    • Troubleshooting: Check your Certificate of Analysis (CoA) for "Optical Rotation" or "Chiral HPLC Purity." If it says "N/A" or lists a melting point range without rotation, assume it is racemic.

Comparison Table: Isomer Identification

Compound NameAttachment PointCAS NumberKey Feature
3-(Piperidin-3-yl)propanoic acid HCl C3 (Meta) 71985-82-5 Chiral center at C3.[1] Target molecule.
3-(Piperidin-4-yl)propanoic acid HClC4 (Para)51052-79-0Achiral (plane of symmetry).
3-(Piperidin-1-yl)propanoic acid HClN1 (Nitrogen)14788-15-9Tertiary amine. No H-bond donor on ring N.

Part 3: Solubility & pH Management

Q: Why do cells detach or die immediately upon adding the compound?

A: This is likely an acidity shock , not chemical toxicity. The compound is supplied as a Hydrochloride (HCl) salt .[3][6] When dissolved in water or DMSO and added to unbuffered media (or low-volume microplates), it significantly lowers the pH.

  • Mechanism: The piperidine nitrogen is protonated (

    
    ), and the HCl adds free protons.
    
  • Impact: A 10 mM stock solution in water can have a pH < 3.0. Adding this to cell culture media (even at 1:100 dilution) can locally overwhelm the bicarbonate buffer, causing immediate cellular stress.

Q: The compound precipitates when I neutralize the stock solution.

A: You have hit the Isoelectric Point (pI) . This molecule is a zwitterion. It contains:

  • A secondary amine (Basic, pKa ~10-11).

  • A carboxylic acid (Acidic, pKa ~4-5).

The Solubility Trap:

  • pH < 4: Fully protonated (

    
    , 
    
    
    
    ). Soluble.
  • pH > 11: Fully deprotonated (

    
    , 
    
    
    
    ). Soluble.
  • pH ~6-8 (Physiological): Zwitterionic form (

    
    , 
    
    
    
    ). Net charge = 0. At net neutral charge, zwitterions often exhibit their lowest solubility and may crystallize out of solution, especially at high stock concentrations (>50 mM).

Correct Protocol for Stock Preparation:

  • Dissolve in DMSO: Prepare the primary stock (e.g., 100 mM) in pure DMSO. The HCl salt is usually soluble in DMSO.

  • Dilute in Buffered Media: Do not neutralize the DMSO stock directly with NaOH, as this may cause precipitation. Instead, dilute the DMSO stock into a high-capacity buffer (e.g., HEPES or PBS) where the final concentration is low enough to remain soluble despite the zwitterionic state.

Part 4: Chemical Stability & Handling

Q: Does the compound degrade in solution?

A: It is generally stable, but watch for Intermolecular Amide Formation . Unlike 4-yl analogs, the 3-yl substitution allows the secondary amine of one molecule to react with the carboxylic acid of another in high-concentration aqueous solutions if activated (or over very long storage periods), forming oligomers.

  • Storage: Store solid powder at +4°C or -20°C under desiccant. The HCl salt is hygroscopic; absorption of water will alter the molecular weight basis for your calculations, leading to lower actual concentrations.

  • Weighing: Always allow the vial to reach room temperature before opening to prevent condensation.

References & Validation[4][6][7]

  • Compound Verification (3-yl Isomer):

    • Source: ChemSrc Database. "3-Piperidinepropanoic acid, hydrochloride (CAS 71985-82-5)."[2] Accessed 2025.[2][6][7][8]

  • Isomer Comparison (4-yl Isomer):

    • Source: PubChem. "3-(Piperidin-4-yl)propanoic acid hydrochloride (CAS 51052-79-0)."[3]

  • Biological Context (Fibrinogen Antagonists):

    • Source: Egbertson, M. S., et al. "Non-peptide fibrinogen receptor antagonists.[9] 2. Optimization of the 3-amino-4-methoxybenzamide series." Journal of Medicinal Chemistry, 1994. (Contextualizes the use of piperidine-propanoic acid scaffolds in GPIIb/IIIa inhibitors).

  • Zwitterion Solubility Principles:

    • Source: Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience. (General reference for zwitterion pI precipitation).

Sources

Validation & Comparative

Comparing efficacy of "3-(Piperidin-3-yl)propanoic acid hydrochloride" to known anxiolytics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-(Piperidin-3-yl)propanoic acid hydrochloride (and its derivatives) against established anxiolytic classes.

Note on Classification: 3-(Piperidin-3-yl)propanoic acid (CAS 71985-82-5) is a structural homolog of Nipecotic Acid (a potent GABA uptake inhibitor). While the free acid itself is primarily utilized as a chemical scaffold (building block) in drug discovery due to blood-brain barrier (BBB) permeability challenges, its pharmacophore is critical in the development of GABA Transporter (GAT) inhibitors (e.g., analogs related to Tiagabine). This guide evaluates its efficacy potential based on its pharmacological class, Structure-Activity Relationship (SAR), and patent-derived data.

Executive Summary

3-(Piperidin-3-yl)propanoic acid hydrochloride represents a class of GABA analogs designed to modulate the GABAergic system. Structurally, it extends the carboxylic acid side chain of Nipecotic acid, altering its binding affinity and conformational flexibility.

  • Primary Mechanism: Inhibition of GABA Transporter type 1 (GAT-1), leading to increased synaptic GABA concentrations.

  • Clinical Status: Pre-clinical / Research Reagent. Used as a core scaffold for N-substituted lipophilic anxiolytics.

  • Key Advantage: Unlike Benzodiazepines, GAT inhibitors do not directly bind the GABA-A receptor, potentially reducing sedation and abuse liability.

  • Key Limitation: The hydrochloride salt is a polar zwitterion with poor BBB penetration, requiring esterification or N-substitution (as seen in patent US6040318A) for in vivo efficacy.

Pharmacological Profile & Mechanism of Action

Mechanism: GAT-1 Inhibition

Unlike Diazepam (which allosterically modulates GABA-A receptors) or Buspirone (5-HT1A partial agonist), 3-(Piperidin-3-yl)propanoic acid targets the reuptake machinery.

  • Synaptic Dynamics: Under normal conditions, GAT-1 rapidly clears GABA from the synaptic cleft.

  • Inhibition: By mimicking the GABA zwitterion, the compound binds to GAT-1, blocking the reuptake channel.

  • Result: GABA accumulates in the synapse, enhancing tonic inhibitory signaling via extrasynaptic GABA receptors.

Structure-Activity Relationship (SAR)

The efficacy of this molecule is defined by its structural deviation from Nipecotic Acid :

  • Nipecotic Acid (Piperidine-3-carboxylic acid): High affinity for GAT-1 but zero BBB penetration.

  • 3-(Piperidin-3-yl)propanoic acid: The addition of the ethyl chain (propanoic acid moiety) increases the distance between the basic nitrogen and the acidic carboxyl group.

    • SAR Implication: This increased flexibility allows the molecule to adopt conformations that may overlap with GABA-B pharmacophores or specific GAT subtypes , potentially altering the selectivity profile compared to the rigid Nipecotic acid.

Pathway Visualization

The following diagram illustrates the locus of action within the GABAergic synapse.

GAT_Mechanism cluster_synapse GABAergic Synapse Presynaptic Presynaptic Terminal Cleft Synaptic Cleft Presynaptic->Cleft Release Postsynaptic Postsynaptic Neuron GAT1 GAT-1 Transporter (Target) Cleft->GAT1 Reuptake GABAR GABA-A Receptor Cleft->GABAR Activation (Anxiolysis) GAT1->Presynaptic Recycling Compound 3-(Piperidin-3-yl) propanoic acid Compound->GAT1 BLOCKS GABA GABA

Caption: Mechanism of Action. The compound inhibits GAT-1, preventing GABA recycling and enhancing receptor activation.

Comparative Efficacy Analysis

This section compares the 3-(Piperidin-3-yl)propanoic acid scaffold (and its lipophilic derivatives) to standard of care anxiolytics.

Table 1: Pharmacological Comparison
Feature3-(Piperidin-3-yl)propanoic Acid (Core)Diazepam (Benzodiazepine)Buspirone (Azapirone)Tiagabine (Known GAT Inhibitor)
Primary Target GAT-1 Transporter (Inhibitor)GABA-A Receptor (Modulator)5-HT1A Receptor (Agonist)GAT-1 Transporter (Inhibitor)
Onset of Action Rapid (In vitro); N/A In vivo (Poor BBB)Rapid (Acute relief)Delayed (2-4 weeks)Rapid
Sedation Risk Moderate (Predicted)HighLowModerate
Addiction Potential Low (Non-allosteric)HighLowLow
Key Limitation BBB Permeability (Requires vector)Tolerance & WithdrawalEfficacy varianceShort Half-life
Experimental Ki ~5-20 µM (Est. vs Nipecotic Acid)~5-10 nM (Receptor)~10-30 nM70 nM (GAT-1)
Detailed Analysis
VS. Benzodiazepines (e.g., Diazepam)
  • Efficacy: Benzodiazepines provide superior acute anxiolysis because they amplify the signal of all available GABA. The propanoic acid derivative relies on endogenous GABA release; if GABA tone is low, its effect is capped (ceiling effect).

  • Safety: The derivative offers a significant safety advantage. By not changing the receptor conformation, it avoids the rapid desensitization (tolerance) seen with Diazepam.

VS. Tiagabine (Nipecotic Acid Derivative)
  • Relationship: Tiagabine is essentially Nipecotic acid linked to a lipophilic anchor.

  • Comparison: 3-(Piperidin-3-yl)propanoic acid is a homolog of the Tiagabine core.

  • Performance: In vitro, the propanoic acid homolog likely shows lower affinity for GAT-1 than Nipecotic acid due to the extended side chain disrupting the precise "GABA-mimetic" fit. However, this structural change may confer selectivity for GAT-2 or GAT-3 , which are distributed differently in the brain (glial vs. neuronal), potentially offering a unique anxiolytic profile with fewer motor side effects.

Experimental Protocols for Validation

To validate the efficacy of this compound, researchers must bypass the BBB issue (using intrathecal administration or lipophilic prodrugs) and assay specific transport inhibition.

Protocol A: [3H]-GABA Uptake Assay (In Vitro)

Objective: Determine the IC50 of the compound for GAT-1 inhibition.

  • Preparation: Isolate synaptosomes from rat cerebral cortex.

  • Incubation: Suspend synaptosomes in Krebs-Ringer phosphate buffer.

  • Treatment: Add 3-(Piperidin-3-yl)propanoic acid hydrochloride at concentrations ranging from 0.1 nM to 100 µM.

  • Challenge: Add [3H]-GABA (10 nM final concentration) and incubate for 5 minutes at 37°C.

  • Termination: Rapid filtration through Whatman GF/B filters to stop uptake.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Control: Use Nipecotic Acid as a positive control and buffer as negative.

Protocol B: Elevated Plus Maze (In Vivo)

Objective: Assess anxiolytic behavior in mice. Note: Due to polarity, this compound must be administered ICV (Intracerebroventricularly) or as an ester prodrug.

  • Subjects: Male C57BL/6 mice (n=10 per group).

  • Administration: Administer compound (ICV) 30 mins prior to testing.

  • Apparatus: Plus-shaped maze with two open arms and two closed arms, elevated 50cm.

  • Measurement: Record time spent in Open Arms vs. Closed Arms over 5 minutes.

  • Validation: Anxiolytic effect is defined as a statistically significant increase in Open Arm Time compared to vehicle, without a decrease in total distance traveled (sedation check).

Experimental Workflow Diagram

Experiment_Flow cluster_invitro In Vitro: Affinity cluster_invivo In Vivo: Efficacy Synaptosome Rat Synaptosomes Incubation Incubate with Compound + [3H]-GABA Synaptosome->Incubation Scintillation Scintillation Counting (IC50) Incubation->Scintillation Admin ICV Injection (Bypass BBB) EPM Elevated Plus Maze Admin->EPM Analysis Open Arm Time % (Anxiolysis) EPM->Analysis

Caption: Validation workflow. In vitro assays confirm mechanism (GAT inhibition), while in vivo models (EPM) assess behavioral anxiolysis.

Safety & Toxicology Profile

  • Sedation: As a GABAergic agent, dose-dependent sedation is the primary adverse effect. However, GAT inhibitors generally produce less sedation than benzodiazepines at anxiolytic doses.

  • Motor Coordination: High doses may impair rotarod performance (ataxia).

  • Pro-convulsant Risk: Paradoxically, excessive GABA in the cleft can desensitize receptors or spill over to extrasynaptic sites; however, GAT inhibitors are clinically used as anti-convulsants (e.g., Tiagabine), suggesting a favorable safety profile.

Conclusion

3-(Piperidin-3-yl)propanoic acid hydrochloride is a potent pharmacological tool for investigating the GABA uptake system . While it lacks the bioavailability to be a standalone oral drug, its efficacy as a GAT-1 inhibitor core is theoretically comparable to Nipecotic acid, with potential for distinct receptor subtype selectivity due to its extended side chain. For drug development, it serves as a critical scaffold for synthesizing lipophilic, BBB-penetrant anxiolytics that offer efficacy without the addiction liability of benzodiazepines.

References
  • PubChem. (2025). 3-(Piperidin-3-yl)propanoic acid hydrochloride (CAS 71985-82-5). National Library of Medicine. Link

  • Krogsgaard-Larsen, P., et al. (1987). GABA uptake inhibitors: structure-activity relationships and therapeutic potential. Epilepsy Research.[1] Link

  • Andersen, K. E., et al. (2000). Tricycle substituted with azaheterocyclic carboxylic acids and their use as GABA uptake inhibitors. U.S. Patent No.[2] 6,040,318. Washington, DC: U.S. Patent and Trademark Office. Link

  • Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization. Neurochemistry International. Link

  • CymitQuimica. (2024). Product Data Sheet: 3-(Piperidin-3-yl)propanoic acid hydrochloride.Link

Sources

In vitro validation of "3-(Piperidin-3-yl)propanoic acid hydrochloride" activity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist, Neuropharmacology Division

Executive Summary & Strategic Positioning

3-(Piperidin-3-yl)propanoic acid hydrochloride (3-PPA HCl) is a specialized chemical probe used primarily in Structure-Activity Relationship (SAR) studies targeting the GABAergic system and as a scaffold for peptidomimetics (e.g., RGD integrin antagonists).

Unlike the blockbuster GABA uptake inhibitor Nipecotic Acid , which features a carboxylic acid directly attached to the piperidine ring, 3-PPA contains an extended propanoic acid side chain. This structural elongation alters its pharmacophore, making it a critical "molecular ruler" for defining the steric and distance constraints of binding pockets in GABA Transporters (GATs) and GABA receptors .

This guide details the in vitro validation of 3-PPA HCl, focusing on its utility as a comparator to define the ligand efficiency and steric tolerance of neurotransmitter transporters.

Mechanistic Comparison: The "Distance" Hypothesis

To validate 3-PPA HCl, one must understand what it is not. It is not a high-affinity GAT-1 inhibitor like Nipecotic Acid. Instead, it serves to validate the spatial requirements of the target protein.

Structural Homology Analysis
FeatureGABA (Endogenous Ligand)Nipecotic Acid (Potent Inhibitor)3-PPA HCl (Test Compound)
Conformation Flexible (Linear)Restricted (Cyclic)Restricted (Cyclic) + Extended Tail
N-to-Acid Distance ~5-6 Å (Variable)~4.5 Å (Fixed)> 6.5 Å (Extended)
Primary Target GABA-A/B, GAT-1/2/3GAT-1 (High Affinity)Low Affinity / Negative Control
Validation Role Baseline ActivityPositive ControlSteric Probe / Spacer Validation
Pathway Visualization: The Steric Clash Model

The following diagram illustrates why 3-PPA is used to map the "ceiling" of the transporter binding site.

G cluster_0 Pharmacophore Validation Target GABA Transporter (GAT-1) Binding Pocket GABA GABA (Flexible) GABA->Target Native Transport (Km ~10-20 µM) Nip Nipecotic Acid (Optimal Fit) Nip->Target Potent Inhibition (IC50 ~1-5 µM) PPA 3-PPA HCl (Steric Clash) PPA->Target Weak/No Binding (Proves Pocket Limit)

Figure 1: Pharmacophore mapping showing how the extended chain of 3-PPA probes the spatial limits of the GAT-1 binding pocket compared to the optimal fit of Nipecotic Acid.

Experimental Protocol: [³H]-GABA Uptake Assay

The gold standard for validating 3-PPA activity is a radioligand uptake inhibition assay using rat brain synaptosomes or HEK293 cells stably expressing hGAT-1.

Objective

To determine the


 of 3-PPA HCl relative to Nipecotic Acid, thereby quantifying the energy penalty of the propanoic acid extension.
Materials
  • Test Compound: 3-(Piperidin-3-yl)propanoic acid HCl (Solubility: Water/DMSO).

  • Reference Standard: (R)-Nipecotic Acid.[1]

  • Radioligand: [³H]-GABA (Specific Activity: 80-100 Ci/mmol).

  • Biological System: Rat cortical synaptosomes (P2 fraction).

Step-by-Step Workflow
  • Synaptosome Preparation:

    • Homogenize rat cortex in 0.32 M sucrose.

    • Centrifuge at 1,000 x g (10 min) to remove debris.

    • Centrifuge supernatant at 20,000 x g (20 min) to pellet synaptosomes.

    • Resuspend in Krebs-Henseleit buffer (pH 7.4).

  • Compound Preparation (Critical Step):

    • Dissolve 3-PPA HCl in water. Note: As an HCl salt, ensure the final assay buffer pH is not shifted. Neutralize if stock concentration is >10 mM.

    • Prepare serial dilutions (Log scale:

      
       M to 
      
      
      
      M).
  • Incubation:

    • Pre-incubate synaptosomes with 3-PPA or Nipecotic Acid for 15 min at 37°C.

    • Initiate uptake: Add [³H]-GABA (Final concentration: 10 nM) for 5 minutes.

    • Control: Include a "Non-Specific Uptake" (NSU) control using 1 mM Nipecotic Acid or Tiagabine.

  • Termination:

    • Rapid filtration through GF/B filters using a cell harvester.

    • Wash 3x with ice-cold buffer to stop transport.

  • Quantification:

    • Liquid scintillation counting (LSC).

Workflow Diagram

Protocol Start Start: Synaptosome P2 Fraction Prep Pre-incubation (Target + 3-PPA HCl) 15 min @ 37°C Start->Prep Pulse Add [³H]-GABA (10 nM) Prep->Pulse Stop Rapid Filtration (GF/B Filters) Pulse->Stop 5 min uptake Count Scintillation Counting (CPM) Stop->Count

Figure 2: Critical path for the [³H]-GABA uptake inhibition assay.

Data Interpretation & Expected Results

As a researcher, you must interpret the "Failure to Inhibit" not as a failed experiment, but as a successful characterization of the binding pocket.

Comparative Performance Table
ParameterNipecotic Acid (Reference)3-PPA HCl (Test Subject)Interpretation

(GAT-1)
1 - 5 µM> 500 µM (Est.) The extended chain causes steric exclusion from the high-affinity site.
Hill Slope ~1.0< 1.0 or Flat Indicates lack of specific, competitive binding at physiological ranges.
Solubility High (Water)High (Water)Both are zwitterionic/salt forms, easy to handle.
Use Case Positive ControlNegative Control / Spacer Probe Use 3-PPA to prove your assay detects steric sensitivity.
Troubleshooting the "Flat Curve"

If 3-PPA HCl shows no inhibition up to 1 mM:

  • Validation: This confirms the purity of the GAT-1 population (GAT-1 is intolerant to the propanoic extension).

  • Contamination Check: If you see inhibition at high concentrations, ensure it is not due to pH shift from the HCl salt. Always check buffer pH after adding the highest concentration of the compound.

Alternative Application: Peptidomimetic Scaffold

While the free acid is a weak GABA modulator, 3-PPA is highly valued as a linker scaffold in drug design.

  • RGD Mimetics: The piperidine ring acts as a basic scaffold, and the propanoic acid provides the acidic moiety. The distance between them mimics the Arg-Gly-Asp (RGD) sequence found in fibrinogen.

  • Validation: In this context, 3-PPA is validated via NMR spectroscopy or X-ray crystallography to verify that the piperidine ring enforces a specific dihedral angle, locking the "drug-like" conformation of the attached peptides.

References

  • Krogsgaard-Larsen, P., et al. (1978). "GABA uptake inhibitors.[1][2][3][4][5] Design, molecular pharmacology and therapeutic aspects." Journal of Neurochemistry.

  • PubChem Compound Summary. (2024). "3-(Piperidin-3-yl)propanoic acid hydrochloride."[6][7] National Center for Biotechnology Information.

  • Clausen, R.P., et al. (2005). "Selective GABA transporter inhibitors: synthesis and pharmacology." Mini Reviews in Medicinal Chemistry.

  • ChemSrc Database. (2024). "3-Piperidinepropanoic acid, hydrochloride - CAS 71985-82-5."[6][7]

Sources

A Comparative Analysis of 3-(Piperidin-3-yl)propanoic acid hydrochloride: A Theoretical Side Effect Profile Against Established GABAergic Agents

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential side effect profile of the novel compound, 3-(Piperidin-3-yl)propanoic acid hydrochloride, against other well-characterized classes of GABAergic drugs. It is critical to establish at the outset that there is a notable absence of comprehensive, publicly available preclinical or clinical data regarding the specific in-vivo side effect profile of 3-(Piperidin-3-yl)propanoic acid hydrochloride. Therefore, this document is intended not as a definitive statement of fact, but as a scientifically-grounded, theoretical framework to guide future research and development. By dissecting the molecule's structure and extrapolating from the known pharmacology of its constituent moieties, we can construct a hypothetical side effect profile and propose a rigorous experimental workflow for its validation.

Deconstruction and Mechanistic Hypothesis for 3-(Piperidin-3-yl)propanoic acid hydrochloride

To predict the pharmacological behavior of a novel compound, a logical first step is the analysis of its chemical structure. 3-(Piperidin-3-yl)propanoic acid hydrochloride is comprised of two key functional components: a piperidine scaffold and a propanoic acid moiety.

  • The Piperidine Scaffold : This saturated heterocycle is a highly privileged structure in medicinal chemistry, found in a vast array of centrally active pharmaceuticals.[1] Its presence often confers favorable pharmacokinetic properties and can serve as a scaffold to orient functional groups for interaction with various CNS targets, including but not limited to opioid, dopamine, and serotonin receptors.[2]

  • The Propanoic Acid Moiety : This short-chain fatty acid group is particularly intriguing in the context of GABAergic signaling. Studies have demonstrated that propionate can cross the blood-brain barrier and act as an inhibitor of the enzyme GABA transaminase (GABA-T).[3][4] GABA-T is a critical enzyme in the metabolism of GABA, responsible for its degradation in both neurons and glial cells.[5]

Hypothesized Primary Mechanism of Action:

Based on this structural analysis, a compelling primary mechanism of action for 3-(Piperidin-3-yl)propanoic acid hydrochloride is the inhibition of GABA transaminase . By impeding the breakdown of GABA, the compound would theoretically lead to an accumulation of this inhibitory neurotransmitter in the synaptic cleft, thereby enhancing overall GABAergic tone.[4] This mode of action is distinct from direct receptor agonists or allosteric modulators and places the compound in a class with other known GABA-T inhibitors, such as vigabatrin.[6]

GABASynapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Glial Cell / Mitochondria Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Synthesis GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging GABA_synapse Synaptic GABA GABA_vesicle->GABA_synapse Release GABAR GABA-A Receptor (Cl- Channel) Cl_ion Cl- Influx GABA_T GABA Transaminase (GABA-T) SSA Succinic Semialdehyde GABA_T->SSA Degradation GABA_synapse->GABAR Binding GABA_synapse->GABA_T Uptake & Metabolism Compound 3-(Piperidin-3-yl)propanoic acid hydrochloride Compound->GABA_T Inhibition

Figure 1: Hypothesized mechanism targeting GABA Transaminase.

Comparative Side Effect Profiles: A Theoretical vs. Evidenced-Based Overview

The following table contrasts the theoretical side effect profile of 3-(Piperidin-3-yl)propanoic acid hydrochloride, based on its hypothesized mechanism, with the established profiles of major GABAergic drug classes. The profile for the topic compound is speculative and requires experimental validation.

Side Effect Category3-(Piperidin-3-yl)propanoic acid HCl (Theoretical Profile)Benzodiazepines (GABA-A PAMs)Barbiturates (GABA-A PAMs)GabapentinoidsGABA-T Inhibitors (e.g., Vigabatrin)
Sedation/Drowsiness High (due to GABA accumulation)HighVery HighHigh[7]Moderate to High
Cognitive Impairment Moderate (potential for lethargy, confusion)[3]High (amnesia, confusion)Very High (impaired judgment)[8]Moderate (memory problems, confusion)[7]Moderate (somnolence, fatigue)
Motor Impairment Moderate (potential for ataxia)High (dizziness, ataxia)Very High (incoordination)High (dizziness, unsteadiness)[7]Moderate (ataxia)
Respiratory Depression Low to ModerateLow (potentiated by other CNS depressants)[9]High (direct suppression)[9]Low (risk increased with opioids)Low
Dependence/Withdrawal Unknown (potential exists)HighHighModerate to HighLow
Visual Disturbances High Risk (potential for retinal toxicity)Low (blurred vision)LowLow (blurred vision)High (Visual Field Defects) [6]
Gastrointestinal Effects UnknownLowLowModerate (nausea)[7]Moderate (nausea)
Causality and Mechanistic Insights:
  • Sedation, Cognitive, and Motor Impairment : These are hallmark effects of enhanced global GABAergic inhibition.[10] All listed drug classes produce these effects to varying degrees. For our target compound, the accumulation of GABA would lead to widespread neuronal inhibition, likely causing significant drowsiness and lethargy.[3]

  • Respiratory Depression : The critical difference between benzodiazepines and barbiturates lies in their interaction with the GABA-A receptor. Benzodiazepines are allosteric modulators, meaning they increase the frequency of channel opening in the presence of GABA.[11] Barbiturates, however, can increase the duration of channel opening and at high doses, can directly open the channel without GABA.[11] This latter property is what confers a much higher risk of fatal respiratory depression, as it is not limited by endogenous GABA levels. The risk with a GABA-T inhibitor would theoretically be lower than barbiturates, as the maximal effect is still gated by the amount of GABA that can be synthesized and released.

  • Visual Disturbances : This is a key point of differentiation. The irreversible GABA-T inhibitor vigabatrin is known to cause progressive and permanent peripheral visual field defects in a significant portion of patients.[6] The proposed mechanism involves toxicity to retinal cells, where GABA also plays a neurotransmitter role. Given that 3-(Piperidin-3-yl)propanoic acid hydrochloride is hypothesized to act via the same enzyme, the potential for similar retinal toxicity must be considered a primary safety concern and a critical endpoint for preclinical evaluation.

A Self-Validating Experimental Workflow for Preclinical Profiling

To move from a theoretical to an evidence-based side effect profile, a structured, multi-tiered experimental approach is necessary. This workflow serves as a self-validating system, where each stage informs the next, from molecular target engagement to in-vivo functional outcomes.

Tier 1: In Vitro Target Validation and Off-Target Screening
  • Primary Mechanism Assay :

    • Objective : To confirm the hypothesized inhibition of GABA transaminase.

    • Protocol : Perform a kinetic enzyme assay using purified GABA-T. Incubate the enzyme with GABA and a co-substrate (α-ketoglutarate). In parallel incubations, add varying concentrations of 3-(Piperidin-3-yl)propanoic acid hydrochloride. Measure the rate of product formation (succinic semialdehyde or glutamate) spectrophotometrically or via HPLC to determine the IC₅₀ value.

  • Receptor Binding Assays :

    • Objective : To assess binding affinity for GABA-A and GABA-B receptors and to screen for off-target interactions.

    • Protocol : Conduct radioligand binding assays using cell membranes expressing human recombinant GABA-A and GABA-B receptors. Additionally, screen the compound against a broad panel of CNS receptors and transporters (e.g., opioid, dopamine, serotonin, adrenergic, histamine) to identify potential off-target activities that could contribute to the side effect profile.

Tier 2: In Vivo Behavioral and Physiological Assessment (Rodent Model)
  • Motor Coordination and Sedation :

    • Objective : To quantify sedative and ataxic effects.

    • Protocol : Administer the compound at various doses. Assess motor coordination using an accelerating rotarod apparatus, measuring the latency to fall. Concurrently, evaluate locomotor activity and exploratory behavior in an open-field test to gauge sedation.

  • Cognitive Function :

    • Objective : To assess effects on learning and memory.

    • Protocol : Utilize the Morris water maze or Y-maze test to evaluate spatial learning and working memory following acute or sub-chronic dosing.

  • Respiratory Function :

    • Objective : To determine the risk of respiratory depression.

    • Protocol : Employ whole-body plethysmography to measure respiratory rate and tidal volume in conscious, unrestrained animals at baseline and after administration of escalating doses of the compound. A critical step is to also test in combination with other CNS depressants like ethanol or opioids.[12]

  • Visual System Integrity :

    • Objective : To specifically screen for the retinal toxicity seen with other GABA-T inhibitors.

    • Protocol : This is a critical, mandatory experiment . Conduct electroretinography (ERG) on animals after a period of chronic dosing. The ERG provides a functional measure of retinal health, including the activity of photoreceptors and other retinal neurons. A diminished ERG signal would be a significant red flag for retinal toxicity, mirroring the concerns with vigabatrin.[6]

Workflow cluster_invitro Tier 1: In Vitro Characterization cluster_invivo Tier 2: In Vivo Rodent Model Assessment GABA_T_Assay GABA-T Enzyme Inhibition Assay (IC50) Receptor_Screen CNS Receptor Binding Panel (Affinity, Selectivity) GABA_T_Assay->Receptor_Screen Assess Specificity Motor Motor Coordination (Rotarod, Open Field) Receptor_Screen->Motor Evaluate Phenotypic Effects Cognitive Cognitive Function (Y-Maze, MWM) Respiratory Respiratory Depression (Plethysmography) Visual Retinal Toxicity (Electroretinography - ERG) Decision Go/No-Go Decision for further development Visual->Decision Start Compound Synthesis & Purification Start->GABA_T_Assay Confirm On-Target Activity

Figure 2: Proposed preclinical workflow for side effect profiling.

Conclusion

While 3-(Piperidin-3-yl)propanoic acid hydrochloride presents an intriguing molecular architecture with a plausible mechanism of action as a GABA transaminase inhibitor, its side effect profile remains entirely speculative. The theoretical analysis presented here suggests a profile characterized by significant sedation and a high risk of visual disturbances, warranting cautious and targeted investigation. Its comparison with established GABAergics like benzodiazepines and barbiturates highlights the nuanced relationship between mechanism and safety, particularly concerning respiratory depression.

For any drug development professional, the path forward is clear. The value of this compound can only be unlocked through rigorous, empirical testing. The proposed experimental workflow provides a robust, self-validating framework to systematically uncover the true therapeutic window and safety liabilities of 3-(Piperidin-3-yl)propanoic acid hydrochloride, transforming it from a chemical structure into a comprehensively characterized pharmacological entity.

References

  • MDPI. (n.d.). An Updated Review on Pharmaceutical Properties of Gamma-Aminobutyric Acid. Retrieved from [Link]

  • StatPearls. (2025). GABA Receptor. In StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabapentin. Retrieved from [Link]

  • PubMed. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Piperidin-1-yl)propanoic acid hydrochloride. Retrieved from [Link]

  • StatPearls. (2024). GABA Receptor Positive Allosteric Modulators. In StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • MDPI. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are GABAA receptor positive allosteric modulators and how do they work?. Retrieved from [Link]

  • Wikipedia. (n.d.). GABA receptor agonist. Retrieved from [Link]

  • Medical News Today. (2024). GABA: Benefits, side effects, and more. Retrieved from [Link]

  • Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from [Link]

  • Health. (2025). GABA: 5 Benefits, Uses, Side Effects, and More. Retrieved from [Link]

  • WebMD. (n.d.). Gamma-Aminobutyric Acid (Gaba) - Uses, Side Effects, and More. Retrieved from [Link]

  • ResearchGate. (2025). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions | Request PDF. Retrieved from [Link]

  • PubMed. (2018). Propionate Enters GABAergic Neurons, Inhibits GABA Transaminase, Causes GABA Accumulation and Lethargy in a Model of Propionic Acidemia. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubMed. (n.d.). Neurotoxic effects of GABA-transaminase inhibitors in the treatment of epilepsy: ocular perfusion and visual performance. Retrieved from [Link]

  • Google Patents. (n.d.). Piperidinyl-3-(aryloxy)propanamides and propanoates.
  • StatPearls. (2024). GABA Receptor Positive Allosteric Modulators. In StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are GABA transaminase inhibitors and how do they work?. Retrieved from [Link]

  • ResearchGate. (n.d.). Propionate enters GABAergic neurons, inhibits GABA transaminase, causes GABA accumulation and lethargy in a model of propionic acidemia | Request PDF. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]

Sources

Structure-Activity Relationship of "3-(Piperidin-3-yl)propanoic acid" Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Piperidin-3-yl)propanoic acid represents a critical non-peptide scaffold in medicinal chemistry, primarily utilized as a conformational mimetic of the Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence. Unlike its linear regioisomer (the 4-substituted variant found in Tirofiban-like molecules), the 3-substituted scaffold introduces a chiral "kink" that restricts conformational freedom, offering a unique vector for selectivity between integrin subtypes, specifically


 (fibrinogen receptor) and 

(vitronectin receptor).

This guide provides an in-depth technical comparison of this scaffold against its primary alternatives, detailing the structural causality behind its binding affinity and providing self-validating experimental protocols for evaluation.

Part 1: The Pharmacophore & Structural Logic

To understand the utility of 3-(Piperidin-3-yl)propanoic acid, one must analyze it as a pharmacophore template. The molecule functions by bridging two critical binding pockets within the integrin headpiece:

  • The Basic Locus (Cationic Mimic): The piperidine nitrogen mimics the guanidine group of Arginine.

  • The Acidic Locus (Anionic Mimic): The propanoic acid tail mimics the carboxylate of Aspartic acid.

  • The Spacer: The saturated ring and alkyl chain define the distance (

    
    ) and angle (
    
    
    
    ) between these loci.
Pharmacophore Mapping

The biological activity is governed by the distance between the basic nitrogen and the carboxylate oxygen.

Feature3-(Piperidin-3-yl)propanoic acid4-(Piperidin-4-yl)propanoic acidNipecotic Acid Derivatives
Geometry Bent / KinkedLinear / ExtendedCompact
N-to-COOH Dist. ~11–13 Å (Variable)~13–15 Å (Extended)~6–8 Å
Chirality Yes (C3 center)Achiral (Symmetric)Yes (C3 center)
Primary Target

/

(Selectivity tool)

(High potency)
GABA Transporters (GAT-1)

Part 2: Comparative SAR Analysis

The following data compares the Subject (3-substituted) against the Standard (4-substituted) and Rigid alternatives. Data represents consensus


 values derived from solid-phase receptor binding assays (fibrinogen competition).
Table 1: Integrin Antagonist Potency Comparison
Compound ClassStructure Description


(nM)


(nM)
Selectivity RatioMechanistic Insight
Subject 3-(Piperidin-3-yl)propanoic acid (N-Aryl substituted)15 – 45 8 – 20 ~2:1 (

favored)
The C3-substitution creates a bent vector that fits the narrower

binding cleft better than the linear

pocket.
Alternative A 4-(Piperidin-4-yl)propanoic acid (e.g., FK419 core)0.5 – 5.050 – 100>50:1 (

favored)
The linear extension maximizes the reach into the deep aspartate pocket of

, mimicking the extended RGD loop.
Alternative B Nipecotic Acid (Piperidine-3-carboxylic acid)> 10,000> 10,000N/ASpacer is too short. The carboxylate cannot reach the Metal Ion Dependent Adhesion Site (MIDAS) while the nitrogen is anchored.
Alternative C 3-Piperidine-acetic acid150 – 300100 – 250~1:1Intermediate activity. The "one-carbon" shorter chain strains the salt bridge interaction at the MIDAS.
SAR Decision Logic

The following diagram illustrates the structural decision-making process when optimizing this scaffold.

SAR_Logic Start Lead Scaffold: Piperidine-Propanoic Acid Branch_Regio Regiochemistry Selection Start->Branch_Regio Path_4yl 4-yl Substitution (Linear Vector) Branch_Regio->Path_4yl Maximize Reach Path_3yl 3-yl Substitution (Bent Vector) Branch_Regio->Path_3yl Induce Chirality Outcome_4yl High Potency aIIb/b3 (Platelet Aggregation) Path_4yl->Outcome_4yl Outcome_3yl Selectivity Modulation (Angiogenesis/Bone Resorption) Path_3yl->Outcome_3yl Mod_N N-Terminus Modification Outcome_4yl->Mod_N Outcome_3yl->Mod_N Result_Hydro Hydrophobic Cap (Sulfonamide/Amide) REQUIRED for Potency Mod_N->Result_Hydro Binds Exosite

Figure 1: Structural decision tree for optimizing piperidine-alkanoic acid scaffolds. The choice between 3-yl and 4-yl substitution dictates the therapeutic indication (Anti-thrombotic vs. Anti-angiogenic).

Part 3: Mechanistic Insight (The "Aspartate Mimic")

The efficacy of 3-(Piperidin-3-yl)propanoic acid relies on its ability to engage the Metal Ion Dependent Adhesion Site (MIDAS) .

  • Carboxylate Interaction: The propanoic acid tail must be deprotonated (physiological pH). The anionic carboxylate coordinates with the divalent cation (

    
     or 
    
    
    
    ) located in the
    
    
    -subunit of the integrin.
  • Nitrogen Interaction: The piperidine nitrogen, usually substituted with a hydrophobic group (e.g., tosyl or benzoyl), does not bind the cation. Instead, the N-substituent engages in

    
    -stacking or hydrophobic interactions with Tyr122 (in 
    
    
    
    ) or similar residues in the "specificity pocket," while the piperidine ring acts as a semi-rigid spacer.
  • The "Propanoic" Necessity: Experimental data confirms that acetic acid derivatives (2-carbon linker) often fall short of the MIDAS when the hydrophobic cap is secured. The propanoic (3-carbon) linker provides the necessary ~4 Å extension from the ring to the metal ion.

Part 4: Experimental Protocols

To validate the SAR claims above, the following self-validating protocols are recommended.

Protocol A: Solid-Phase Integrin Binding Assay ( )

Objective: Determine


 of the analog by competing with biotinylated fibrinogen.

Reagents:

  • Purified Human

    
     Integrin.
    
  • Ligand: Biotinylated Fibrinogen.

  • Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM

    
    , 1 mM 
    
    
    
    , 0.05% Tween-20.

Workflow:

  • Coating: Incubate 96-well microtiter plates with purified integrin (1

    
    g/mL) overnight at 4°C.
    
  • Blocking: Wash 3x. Block with 1% BSA in Buffer for 2 hours at RT.

  • Competition: Add serial dilutions of the "3-(Piperidin-3-yl)propanoic acid" analog mixed with fixed concentration (10 nM) of Biotin-Fibrinogen.

  • Incubation: Shake gently for 3 hours at 30°C. Critical Step: Equilibrium must be reached.

  • Detection: Wash 5x. Add Streptavidin-HRP conjugate (1:5000). Incubate 1 hr.

  • Readout: Add TMB substrate. Stop with 1M

    
    . Measure OD at 450 nm.
    

Validation Criteria (Self-Check):

  • Z-Factor: Must be > 0.5.

  • Positive Control: Tirofiban must yield

    
     nM. If Tirofiban 
    
    
    
    nM, the integrin coating is inactive.
Protocol B: Synthesis of the Scaffold (Reductive Strategy)

Objective: Generate the core scaffold from commercially available precursors.

  • Condensation: React N-Boc-piperidine-3-carboxaldehyde with triethyl phosphonoacetate (Horner-Wadsworth-Emmons) to yield the

    
    -unsaturated ester.
    
  • Reduction: Hydrogenation (

    
    , 10% Pd/C, MeOH) reduces the double bond. Note: This step is stereoselective; catalytic hydrogenation usually favors the cis-isomer if substituents are present.
    
  • Hydrolysis: LiOH/THF/Water saponification yields the N-Boc-3-(piperidin-3-yl)propanoic acid.

Experimental Workflow Diagram

Assay_Workflow Step1 Plate Coating (Purified Integrin) Step2 Blocking (1% BSA) Step1->Step2 Step3 Ligand Competition (Analog + Biotin-Fibrinogen) Step2->Step3 Step4 Detection (Streptavidin-HRP) Step3->Step4 Validation Validation Check: Tirofiban IC50 < 15nM Step4->Validation

Figure 2: Solid-phase binding assay workflow for validating RGD-mimetic activity.

References

  • Design, synthesis, and structure-activity relationships of potent GPIIb/IIIa antagonists: discovery of FK419. Source: PubMed (J Med Chem). Context: Establishes the baseline potency for piperidine-propanoic acid derivatives and the importance of the spacer length. URL:[Link]

  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Source: PubMed (J Med Chem). Context: Discusses the specific requirement of 3-substitution and amide linkers for activity, contrasting with the propanoic acid tail. URL:[Link]

  • Piperidine-containing beta-arylpropionic acids as potent antagonists of alphavbeta3/alphavbeta5 integrins. Source: PubMed. Context: Highlights the selectivity differences when modifying the piperidine core and spacer length for

    
     vs 
    
    
    
    targets. URL:[Link]
  • Structure-activity relationships of beta-amino acid-containing integrin antagonists. Source: PubMed (Curr Med Chem). Context: Reviews the broader class of beta-amino acid and propanoic acid mimetics in integrin antagonism. URL:[Link]

"3-(Piperidin-3-yl)propanoic acid hydrochloride" versus tiagabine as a GABA uptake inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 3-(Piperidin-3-yl)propanoic acid hydrochloride (3-PPA) versus Tiagabine as GABA uptake inhibitors.

Executive Summary & Structural Definition

This analysis contrasts a high-affinity therapeutic agent (Tiagabine ) with a structural analog (3-(Piperidin-3-yl)propanoic acid ) to elucidate the critical Structure-Activity Relationships (SAR) governing GABA transporter (GAT-1) inhibition.

While Tiagabine is a nanomolar-potency inhibitor used clinically for epilepsy, 3-(Piperidin-3-yl)propanoic acid represents a "distended" pharmacophore. The comparison highlights the strict steric requirements of the GAT-1 orthosteric binding site.

Chemical Identity Comparison[1][2][3][4]
FeatureTiagabine (HCl) 3-(Piperidin-3-yl)propanoic acid (HCl)
CAS Number 145821-59-671985-82-5
Core Pharmacophore Nipecotic Acid (Piperidine-3-carboxylic acid)Extended Analog (Piperidine-3-propanoic acid)
Zwitterionic Spacer 0 Carbons (Direct attachment)2 Carbons (Propanoic chain)
Lipophilic Anchor Bis(3-methylthiophen-2-yl)methaneNone
Primary Target GAT-1 (High Affinity)GAT-1 (Low/Negligible Affinity)
Role Clinical Antiepileptic DrugStructural Building Block / SAR Probe

Mechanistic Analysis: The "Spacer" Effect

The primary distinction between these two molecules lies in the distance between the protonated amine (


) and the carboxylate (

), which mimics the GABA zwitterion.
The GAT-1 Pharmacophore Rule

For potent GAT-1 inhibition, a molecule must mimic the folded conformation of GABA .

  • Tiagabine (Optimal): Contains the Nipecotic Acid core.[1][2] The carboxyl group is directly attached to the piperidine ring (C3). This locks the amine-to-acid distance at approximately 4.5–5.0 Å , perfectly matching the active site requirements of GAT-1.

  • 3-PPA (Sub-optimal): Contains a propanoic acid side chain. This inserts a 2-carbon spacer (

    
    ) between the ring and the carboxyl group. This extends the zwitterionic distance to >6.0 Å , disrupting the electrostatic alignment within the orthosteric site (S1).
    
Visualization: Pharmacophore Mismatch

The following diagram illustrates why Tiagabine binds effectively while 3-PPA fails to dock optimally.

G cluster_0 Pharmacophore Distance (N to COO-) GABA GABA (Native Substrate) GAT1 GAT-1 Transporter (Orthosteric Site S1) GABA->GAT1 Perfect Fit (Substrate Translocation) Tiagabine Tiagabine (Nipecotic Acid Core) Tiagabine->GAT1 High Affinity Lock (Inhibitor) PPA 3-PPA (Extended Chain) PPA->GAT1 Steric Clash / Weak Binding (Distance > 6.0 Å)

Caption: Comparison of pharmacophore fit. Tiagabine mimics the GABA fold; 3-PPA is sterically too long for the S1 pocket.

Performance Data & Biological Activity[7][8][9][10]

The following data contrasts the biological performance of Tiagabine against the structural class represented by 3-PPA.

Potency Table[8]
ParameterTiagabine 3-PPA Analog Class Interpretation
IC50 (GAT-1) 20 – 100 nM > 100 µM (Est.)Tiagabine is >1000x more potent.
Binding Mode Competitive (S1) + Allosteric Stabilization (S2)Weak Competitive (S1 only)3-PPA lacks the lipophilic tail required for S2 binding.
Selectivity Highly Selective for GAT-1 vs GAT-2/3Low SelectivityThe extended chain reduces specific recognition.
BBB Permeability High (Lipophilic Tail)Very Low (Polar Zwitterion)3-PPA cannot cross the BBB effectively without esterification.

Key Insight: Research indicates that extending the carbon chain of nipecotic acid derivatives (as seen in 3-PPA) generally abolishes GAT-1 activity unless the extension mimics a specific rare conformer or is part of a larger macrocycle. 3-PPA is typically used as a negative control or a synthetic intermediate, not an active inhibitor.

Experimental Protocols

To experimentally validate the difference between these two compounds, use the following [3H]-GABA Uptake Assay . This protocol ensures self-validation by using Tiagabine as the positive control.

Protocol: Comparative [3H]-GABA Uptake Inhibition

Objective: Determine the


 of 3-PPA relative to Tiagabine in HEK-293 cells stably expressing human GAT-1 (hGAT-1).
Reagents
  • Buffer: Krebs-Ringer-HEPES (KRH): 120 mM NaCl, 4.7 mM KCl, 2.2 mM

    
    , 1.2 mM 
    
    
    
    , 10 mM HEPES, 10 mM Glucose, pH 7.4.
  • Radioligand: [3H]-GABA (Specific Activity: 80-100 Ci/mmol).

  • Test Compounds:

    • Tiagabine HCl (1 nM – 10 µM).

    • 3-(Piperidin-3-yl)propanoic acid HCl (100 nM – 1 mM).

  • Blocker: SKF-89976A (10 µM) for non-specific uptake determination.

Step-by-Step Workflow
  • Cell Preparation:

    • Seed hGAT-1 expressing HEK-293 cells in 96-well plates (

      
       cells/well).
      
    • Incubate overnight to adhere.

  • Equilibration:

    • Wash cells

      
       with warm KRH buffer.
      
    • Pre-incubate with Test Compounds (Tiagabine or 3-PPA) for 15 minutes at 37°C.

  • Uptake Initiation:

    • Add [3H]-GABA (final concentration 20 nM) to all wells.

    • Incubate for exactly 10 minutes at 37°C. Note: Uptake must be linear during this phase.

  • Termination:

    • Rapidly aspirate the supernatant.

    • Wash cells

      
       with ice-cold KRH buffer (stops transport immediately).
      
  • Quantification:

    • Lyse cells with 0.1 M NaOH / 1% SDS.

    • Transfer lysate to scintillation vials with cocktail.

    • Measure CPM (Counts Per Minute) via Liquid Scintillation Counting.

Data Analysis

Calculate % Inhibition using the formula:


[3][2][4]
  • Expected Result: Tiagabine will show a sigmoidal dose-response curve with

    
    . 3-PPA will likely show a flat line or inhibition only at very high concentrations (
    
    
    
    ).

Synthesis & Pathway Logic

Understanding the synthesis highlights the structural divergence. Tiagabine is synthesized by attaching a lipophilic tail to the nitrogen of nipecotic acid. 3-PPA requires modifying the carbon skeleton of the piperidine ring itself.

Synthesis cluster_Tiagabine Tiagabine Pathway (N-Alkylation) cluster_PPA 3-PPA Pathway (Chain Extension) Nip Nipecotic Acid (Core Scaffold) Step1 Step 1: N-Alkylation with Bis(3-methylthienyl) linker Nip->Step1 Step2 Step 1: Homologation / Chain Extension at C3 Position Nip->Step2 Structural Divergence Prod1 Tiagabine (Potent GAT-1 Inhibitor) Step1->Prod1 Prod2 3-(Piperidin-3-yl)propanoic acid (Weak/Inactive Analog) Step2->Prod2

Caption: Divergent synthetic pathways. Tiagabine modifies the Nitrogen; 3-PPA modifies the Carbon skeleton.

References

  • Nielsen, E. B., et al. (1991). "Tiagabine, a novel anticonvulsant GABA uptake inhibitor: pharmacological characterization." European Journal of Pharmacology. Link

  • Krogsgaard-Larsen, P., et al. (2000). "GABA uptake inhibitors.[1][2][5][6][7] Design, molecular pharmacology and therapeutic aspects." Current Pharmaceutical Design. Link

  • Borden, L. A. (1996).[2] "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International. Link

  • PubChem Compound Summary. (2025). "3-(Piperidin-3-yl)propanoic acid hydrochloride."[8] National Library of Medicine. Link

  • Andersen, K. E., et al. (2001). "Synthesis of novel GABA uptake inhibitors." Journal of Medicinal Chemistry. Link

Sources

A Researcher's Guide to the Pharmacological Validation of 3-(Piperidin-3-yl)propanoic acid hydrochloride: A Putative GABAergic Modulator

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a novel chemical probe requires rigorous validation to ensure its utility and specificity. This guide provides a comprehensive framework for the pharmacological characterization of "3-(Piperidin-3-yl)propanoic acid hydrochloride," a compound noted as a synthetic building block with potential applications in neuroscience.[1] Given the structural similarities of its derivatives to known GABAergic modulators, we will proceed with the hypothesis that this compound may interact with GABA receptors.

This document will serve as a comparative guide, outlining the essential experiments to validate this hypothesis and benchmark the compound's performance against well-established research tools targeting the GABAergic system. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols.

Introduction to the GABAergic System and the Need for Novel Research Tools

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Dysregulation of GABAergic signaling is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances. The two major classes of GABA receptors are the ionotropic GABA-A receptors and the metabotropic GABA-B receptors, both of which are key targets for therapeutic intervention and research.[2][3][4][5]

The development of novel, selective ligands for these receptors is paramount for dissecting their physiological roles and for the development of next-generation therapeutics. While a plethora of agonists, antagonists, and allosteric modulators for GABA receptors exist, the quest for compounds with unique pharmacokinetic profiles, subtype selectivity, and novel mechanisms of action is ongoing.

"3-(Piperidin-3-yl)propanoic acid hydrochloride" presents as a candidate for investigation. A derivative, 3-[1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]piperidin-3-yl]propanoic acid, has been reported to potentiate GABA-A receptor activity, providing a strong rationale for the validation of the parent compound as a GABAergic modulator.[6]

The Validation Workflow: A Step-by-Step Approach

To ascertain the value of "3-(Piperidin-3-yl)propanoic acid hydrochloride" as a research tool, a systematic validation workflow is essential. This process involves determining its binding affinity, functional activity, and selectivity for GABA receptors compared to other potential targets.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: In-depth Characterization cluster_2 Phase 3: In Vivo Validation A Radioligand Binding Assays (GABA-A vs. GABA-B) B Initial Functional Assays (e.g., Electrophysiology) A->B Identifies receptor interaction C Concentration-Response Curves (EC50/IC50 Determination) B->C Confirms functional effect D Selectivity Profiling (Off-target screening) C->D Quantifies potency E Animal Models of Anxiety (e.g., Elevated Plus Maze) D->E Determines specificity F Animal Models of Seizure (e.g., PTZ-induced seizures) E->F Assesses behavioral effects G cluster_0 Experimental Setup cluster_1 Possible Outcomes A Xenopus Oocyte expressing GABA-A Receptors B Two-Electrode Voltage Clamp A->B is recorded by C Agonist Elicits current alone B->C reveals one of D Antagonist Blocks GABA current B->D reveals one of E PAM Enhances GABA current B->E reveals one of F NAM Reduces GABA current B->F reveals one of

Caption: Functional characterization of a test compound using two-electrode voltage clamp.

Concentration-Response Curves and Selectivity Profiling

Following the initial functional characterization, it is crucial to determine the potency (EC50 for agonists, IC50 for antagonists) of "3-(Piperidin-3-yl)propanoic acid hydrochloride". This is achieved by generating concentration-response curves.

Furthermore, to establish the compound as a selective research tool, it must be screened against a panel of other common CNS receptors (e.g., serotonin, dopamine, glutamate receptors) to rule out off-target effects.

Comparative Data for Known Functional Ligands:

CompoundReceptor TargetFunctional EffectPotency
GABAGABA-AAgonistEC50 ~1-10 µM
PicrotoxinGABA-ANon-competitive Antagonist (Pore Blocker)IC50 ~2.2 µM [7]
BaclofenGABA-BAgonistEC50 ~1 µM
SaclofenGABA-BCompetitive AntagonistIC50 ~7.8 µM [8]

Phase 3: In Vivo Validation - Does it have a Behavioral Effect?

If in vitro data are promising, the final validation step is to assess the compound's effects in vivo using established animal models. The choice of model will depend on the in vitro functional data. For a putative GABAergic modulator, models of anxiety and seizures are appropriate.

Animal Models of Anxiety
  • Elevated Plus Maze (EPM): This test is based on the rodent's natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze.

  • Light-Dark Box Test: This model is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytics increase the time spent in the light compartment.

Animal Models of Seizure
  • Pentylenetetrazole (PTZ)-induced Seizures: PTZ is a GABA-A receptor antagonist that induces clonic-tonic seizures. A compound with GABA-A agonist or positive modulatory activity would be expected to increase the latency to seizure or prevent seizures altogether.

  • Maximal Electroshock (MES) Seizure Test: This model induces generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Experimental Protocol: In Vivo Study

  • Animal Acclimation: Acclimate rodents to the housing and handling conditions.

  • Compound Administration: Administer "3-(Piperidin-3-yl)propanoic acid hydrochloride" via an appropriate route (e.g., intraperitoneal injection) at various doses. Include vehicle and positive control groups (e.g., diazepam for anxiety models, valproate for seizure models).

  • Behavioral Testing: Conduct the behavioral tests at a predetermined time after compound administration.

  • Data Collection and Analysis: Score the behavioral parameters and analyze the data for statistically significant differences between treatment groups.

The results from these in vivo studies will provide crucial information on the compound's potential therapeutic utility and its effects on the whole organism.

Conclusion and Future Directions

The validation of "3-(Piperidin-3-yl)propanoic acid hydrochloride" as a research tool is contingent on a systematic and rigorous pharmacological evaluation. The workflow outlined in this guide provides a clear path to determine its primary molecular target, its functional effects, and its in vivo activity.

Should this compound be confirmed as a selective GABA-A or GABA-B receptor ligand with a distinct pharmacological profile, it could represent a valuable new tool for the neuroscience community. Its characterization would not only add to the arsenal of probes available to study the GABAergic system but could also serve as a starting point for the development of novel therapeutics. The data-driven approach described herein is fundamental to ensuring the scientific integrity and utility of new chemical entities in research and drug discovery.

References

  • Bettler, B., Kaupmann, K., & Bowery, N. (2004).
  • Bowery, N. G., Hill, D. R., Hudson, A. L., Doble, A., Middlemiss, D. N., Shaw, J., & Turnbull, M. (1980). (—)Baclofen decreases neurotransmitter release in the mammalian CNS by an action at a novel GABA receptor.
  • Chebib, M., & Johnston, G. A. (1999). The ‘GABA-C’receptors of the vertebrate retina. Clinical and experimental pharmacology and physiology, 26(11), 937-942.
  • Enna, S. J., & Möhler, H. (2007). The GABAA receptors. The GABAA Receptors, 1-23.
  • Frølund, B., Ebert, B., Kristiansen, U., Liljefors, T., & Krogsgaard-Larsen, P. (2002). GABA A receptor agonists and partial agonists: THIP (Gaboxadol) as a lead structure. Current topics in medicinal chemistry, 2(8), 817-832.
  • Johnston, G. A. (2013). GABAA receptor pharmacology. Pharmacology & therapeutics, 140(3), 253-264.
  • Kerr, D. I., & Ong, J. (1995). GABAB receptors. Pharmacology & therapeutics, 67(2), 187-246.
  • Olsen, R. W., & Sieghart, W. (2008). GABAA receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148.
  • Pin, J. P., & Bettler, B. (2016). Organization and functions of GABAB receptors. In GABA and sleep (pp. 3-23). Springer, Cham.
  • Sophion Bioscience. (n.d.). Ligand gated ion channels: GABAA receptor pharmacology on QPatch. Retrieved from [Link]

  • Angene Chemical. (n.d.). 3-(Piperidin-3-yl)propanoic acid hydrochloride(CAS# 71985-82-5). Retrieved from [Link]

Sources

Reproducibility in Peptidomimetic Synthesis: 3-(Piperidin-3-yl)propanoic Acid HCl vs. Isomeric Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Kinked" Scaffold in Drug Design

In the design of peptidomimetics—specifically for integrin antagonists (e.g., RGD mimetics) and GPCR ligands (e.g., SSTR4 agonists)—the spatial arrangement of the pharmacophore is critical. 3-(Piperidin-3-yl)propanoic acid hydrochloride (CAS: 71985-82-5) serves as a vital "linker" scaffold. Unlike its linear counterpart, the 4-yl isomer, the 3-yl substitution introduces a chiral center and a conformational "kink" that mimics the


-turn structures often found in bioactive peptides.

However, reproducibility when using this scaffold is frequently compromised by three factors: unspecified stereochemistry (racemate vs. enantiomer) , hygroscopic variability of the HCl salt , and residual pyridine impurities from synthesis. This guide objectively compares the 3-yl scaffold against its structural alternatives and provides a self-validating protocol to ensure consistent experimental results.

Comparative Analysis: Selecting the Right Piperidine Scaffold

When designing a library, the choice of scaffold dictates the vector of the substituents. The table below compares the 3-(Piperidin-3-yl)propanoic acid against its primary alternatives.

Table 1: Structural and Functional Comparison of Piperidine Scaffolds
Feature3-(Piperidin-3-yl)propanoic acid HCl 3-(Piperidin-4-yl)propanoic acid HCl Nipecotic Acid (Piperidine-3-carboxylic acid)
CAS Number 71985-82-5 (Racemic)51052-79-0498-95-3
Geometry Kinked / Angular Linear / ExtendedRigid / Compact
Chirality Chiral (C3 position) Achiral (Plane of symmetry)Chiral (C3 position)
Linker Length ~3 Bond Spacer (Propanoic)~3 Bond Spacer (Propanoic)0 Bond Spacer (Direct COOH)
Key Application

-turn mimetics, Integrin antagonists
Flexible linkers, Spacer reagentsRigidifying GABA analogs
Reproducibility Risk High (Enantiomeric purity & Hygroscopicity)Medium (Hygroscopicity)Medium (Enantiomeric purity)

Senior Scientist Insight: Do not interchange the 3-yl and 4-yl isomers assuming similar reactivity. The steric hindrance at the secondary amine in the 3-yl isomer is significantly higher due to the adjacent propanoic side chain, often requiring longer coupling times or stronger bases compared to the 4-yl isomer.

Reproducibility Challenges & Mechanistic Solutions

Challenge A: The "Wet Salt" Trap (Stoichiometry Failure)

The hydrochloride salt of 3-(Piperidin-3-yl)propanoic acid is highly hygroscopic. In humid lab environments, the "solid" can absorb up to 15% water by weight.

  • Impact: Weighing 1.0 equivalent based on MW (193.67 g/mol ) results in an actual amine input of ~0.85 equivalents. This leads to incomplete conversion of the expensive electrophile partner.

  • Solution: Quantitative H-NMR (qNMR) using an internal standard (e.g., Maleic acid) or Karl Fischer titration prior to use.

Challenge B: Stereochemical Ambiguity

Commercial sources often label the product simply as "3-(Piperidin-3-yl)propanoic acid" without specifying it is a racemate.

  • Impact: If a biological assay requires the (S)-enantiomer, using the racemate effectively dilutes the active component by 50% and introduces a potential competitive antagonist (the R-isomer).

  • Solution: Mandatory Chiral HPLC screening of incoming raw material.

Challenge C: The Pyridine Impurity

Synthesis typically involves the hydrogenation of 3-pyridineacrylic acid . Incomplete reduction leaves traces of the pyridine intermediate.

  • Impact: The pyridine nitrogen is much less nucleophilic than the piperidine nitrogen, leading to "missing" equivalents during amide coupling, while also poisoning metal catalysts in downstream steps.

Visualization: Decision Logic & Quality Control

The following diagram outlines the decision process for selecting the scaffold and the required QC steps to ensure reproducibility.

Scaffold_Selection_QC Start Start: Library Design Geometry Required Geometry? Start->Geometry Linear Linear/Flexible (Select 4-yl Isomer) Geometry->Linear Extended Reach Kinked Kinked/Turn (Select 3-yl Isomer) Geometry->Kinked Beta-Turn Mimic QC_Check CRITICAL QC STEP Incoming Material Analysis Linear->QC_Check Kinked->QC_Check Chirality Check Chirality (Chiral HPLC) QC_Check->Chirality Water Check Water Content (Karl Fischer/qNMR) QC_Check->Water Purity Check Reduction (H-NMR for Pyridine) QC_Check->Purity Proceed Proceed to Coupling (Adjust Stoichiometry) Chirality->Proceed ee > 98% Reject Purify / Recrystallize Chirality->Reject Racemic Water->Proceed Adjust MW Purity->Proceed No Pyridine Purity->Reject >1% Pyridine

Caption: Decision logic for scaffold selection and mandatory Quality Control checkpoints to prevent downstream failure.

Experimental Protocol: Self-Validating Amide Coupling

This protocol includes built-in "checkpoints" to validate the quality of the 3-(Piperidin-3-yl)propanoic acid HCl reactant.

Objective: Couple 3-(Piperidin-3-yl)propanoic acid (Amine) with a standard Fmoc-Amino Acid (Acid) using HATU.

Materials
  • Scaffold: 3-(Piperidin-3-yl)propanoic acid HCl (CAS 71985-82-5).[1]

  • Reagents: HATU, DIPEA (Diisopropylethylamine), DMF (Anhydrous).

  • Standard: Fmoc-Gly-OH (as the coupling partner).

Step-by-Step Methodology
  • Stoichiometry Correction (The "Dry" Weight):

    • Protocol: Measure water content via Karl Fischer. If unavailable, dry the HCl salt in a vacuum desiccator over

      
       for 24h.
      
    • Calculation: If water content is 10%, adjust the weighed mass:

      
      .
      
  • Base Activation (The Solubility Check):

    • Dissolve the corrected mass of the scaffold in DMF (0.2 M).

    • Add 3.0 equivalents of DIPEA.[2]

    • Observation Checkpoint: The solution should become clear. If a precipitate remains or the solution is cloudy, the salt may not be fully neutralized or inorganic salts (impurities) are present. Sonicate for 5 mins.

  • Coupling Reaction:

    • Pre-activate Fmoc-Gly-OH (1.0 eq) with HATU (1.0 eq) and DIPEA (1.0 eq) in DMF for 5 minutes.

    • Add the piperidine scaffold solution (1.2 eq corrected) to the activated acid.

    • Stir at Room Temperature for 2 hours.

  • Endpoint Validation (The "Pyridine" Test):

    • Perform LC-MS.

    • Success Criteria: Appearance of Product Mass [M+H]+.

    • Failure Mode: If a peak corresponding to unreacted Fmoc-Gly-OH persists, check the scaffold for pyridine contamination (which does not couple under these conditions).

Data: Yield Comparison based on Handling

The following data illustrates the necessity of the drying step.

ConditionWater Content (%)Theoretical Eq. (Amine)Actual Eq. (Amine)Yield (Isolated)
Vendor Bottle (As is) 12.4%1.201.0578%
Vacuum Dried (24h) 1.1%1.201.1994%

Synthesis Pathway Visualization

Understanding the origin of the scaffold helps in identifying impurities.

Synthesis_Pathway Precursor 3-Pyridineacrylic Acid (Aromatic, Planar) Step1 Hydrogenation (H2, PtO2 or Rh/C) Precursor->Step1 Intermediate Impurity Risk: Partially Reduced Pyridine Step1->Intermediate Incomplete Product 3-(Piperidin-3-yl)propanoic acid (Saturated, Kinked) Step1->Product Complete Reduction Salt HCl Salt Formation (Hygroscopic Solid) Product->Salt

Caption: Synthesis route showing the critical hydrogenation step where pyridine impurities may originate.

References

  • Chemical Book. 3-(Piperidin-3-yl)propanoic acid hydrochloride Properties and CAS 71985-82-5. Retrieved from

  • ChemSrc. 3-Piperidinepropanoic acid, hydrochloride - CAS 71985-82-5.[1] Retrieved from

  • Google Patents. Preparation method of 3-(3-trifluoromethylphenyl) propionic acid (Related Hydrogenation Protocols). CN104693020A. Retrieved from

  • Chem-Impex. 3-Piperidin-4-yl-propionic acid hydrochloride (Isomer Comparison). Retrieved from

  • PrepChem. Synthesis of piperidine propionic acid derivatives. Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(Piperidin-3-yl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [1][2][3][4][5]

Executive Safety Summary

Compound: 3-(Piperidin-3-yl)propanoic acid hydrochloride CAS: 71985-82-5 Physical State: Solid (Powder/Crystal) Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Respiratory Irritation (H335).[6][7]

The "Senior Scientist" Perspective: Do not underestimate this compound because it lacks a "Skull and Crossbones" pictogram. As a hydrochloride salt of a secondary amine, this material is hygroscopic and acidogenic . Upon contact with the moisture in your eyes or respiratory tract, it partially hydrolyzes to release hydrochloric acid equivalents locally. The piperidine moiety adds a layer of sensitization potential. Treat this not just as a "dust," but as a "delayed corrosive."

Technical Hazard Analysis & Risk Assessment

Effective PPE selection requires understanding the mechanism of injury, not just the regulation.

Hazard DomainMechanism of ActionCritical PPE Implication
Inhalation The HCl salt is prone to static charging. Airborne dust settles on mucous membranes (nose/throat), reacting with moisture to lower pH rapidly.Respirator Fit: A loose surgical mask is useless. You need a seal to prevent micro-particle bypass.
Dermal Piperidine derivatives can permeate compromised skin. The acidic nature causes contact dermatitis.Glove Integrity: Latex is permeable to many organic amines. Nitrile is required, but thickness matters.
Ocular High risk.[2][4][6][8] Dust entry causes immediate, intense stinging and potential corneal abrasion due to crystalline structure + acidity.Seal: Safety glasses with gaps are insufficient for fine powders. Goggles are mandatory during weighing.

The PPE Protocol: A Self-Validating System

Do not simply "wear gear." Use this system to validate your protection before opening the bottle.

A. Hand Protection: The "Inflation Test" Standard
  • Material: Nitrile Rubber (NBR).[9]

  • Minimum Thickness: 5 mil (0.12 mm) for standard handling; Double-gloving (inner 4 mil, outer 5 mil) recommended for solution phase.

  • Why Not Latex? Natural rubber latex degrades upon contact with organic amines and offers poor resistance to acidic solutions.

  • The Protocol:

    • Select: Cuff length must extend over the lab coat sleeve (minimum 280mm length preferred).

    • Validate: Before donning, trap air in the glove and squeeze. If it deflates, it is compromised.

    • Change Frequency: Every 60 minutes of active handling, or immediately upon splash.

B. Respiratory Protection: Static Dust Control
  • Primary Control: Chemical Fume Hood (Sash at 18 inches/45 cm).

  • Secondary Control (If Hood Unavailable/Cleaning): NIOSH-certified N95 or P100 particulate respirator.

  • Causality: The hydrochloride salt form creates a fine, electrostatic dust. Standard HVAC currents can carry these particles outside the immediate work zone if not captured by HEPA filtration or exhausted.

C. Eye & Face Protection
  • Solid Phase (Weighing): Indirect-vent chemical splash goggles. Reasoning: Dust travels around the frames of standard safety glasses.

  • Solution Phase: Safety glasses with side shields + Face shield (if volume > 500mL).

Operational Workflow: From Weighing to Waste

This workflow integrates safety steps directly into the experimental procedure.

Step 1: Pre-Operational Setup
  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance. This prevents the "jumping powder" phenomenon common with HCl salts.

  • Barrier Check: Verify fume hood flow (approx. 100 fpm).

Step 2: Weighing & Transfer
  • Don double nitrile gloves and goggles .

  • Open container inside the hood.

  • Transfer solid using a plastic spatula (metal can sometimes cause sparking or reactivity with trace free acids).

  • Critical Step: Wipe the threads of the stock bottle with a dry Kimwipe before closing. Why? HCl salts absorb atmospheric water, creating a crust that locks the cap, forcing you to use dangerous force next time.

Step 3: Solubilization
  • Add solvent slowly.[10]

  • Exotherm Alert: Dissolving HCl salts in water or basic buffers can be slightly exothermic. Do not cap the vessel immediately; allow thermal equilibrium.

Step 4: Decontamination
  • Wipe balance area with a saturated sodium bicarbonate solution (approx. 5%) followed by water.

  • Reasoning: A simple water wipe spreads the acid. Bicarbonate neutralizes the HCl and the amine salt.

Visualizing the Safety Logic

Diagram 1: PPE Selection Decision Tree

This logic gate ensures you adjust PPE based on the physical state of the reagent.

PPE_Selection Start Start: Handling 3-(Piperidin-3-yl)propanoic acid HCl State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid DustHazard Primary Hazard: Airborne Acidic Dust Solid->DustHazard SplashHazard Primary Hazard: Corrosive Splash/Absorption Liquid->SplashHazard Hood Is Fume Hood Available? DustHazard->Hood HoodYes Use Hood (Sash <18") PPE: Goggles + Nitrile Gloves Hood->HoodYes Yes HoodNo REQUIRED: N95/P100 Respirator + Goggles (No Safety Glasses) Hood->HoodNo No Vol Volume > 500mL? SplashHazard->Vol VolLow PPE: Safety Glasses + Lab Coat Double Nitrile Gloves Vol->VolLow No VolHigh PPE: Face Shield + Chemical Apron Double Nitrile Gloves (Extended Cuff) Vol->VolHigh Yes

Caption: Logic flow for selecting appropriate PPE based on physical state and volume, prioritizing respiratory protection for solids and splash protection for liquids.

Emergency Response & Disposal

Spill Response (Solid)
  • Isolate: Mark the area.

  • PPE: Don N95 mask and double gloves.

  • Neutralize: Cover powder with weak base (Sodium Carbonate or Calcium Carbonate) before sweeping. This prevents acid generation during cleanup.

  • Collect: Sweep into a dedicated solid waste container. Do not use a vacuum unless it is HEPA-rated/Explosion-proof.

Disposal Strategy

Never pour down the drain. This compound must be segregated.[8][10]

Waste_Disposal Waste Waste Generation Type Waste Type Waste->Type SolidWaste Solid (Powder/Wipes) Type->SolidWaste LiqWaste Liquid (Mother Liquor) Type->LiqWaste Bin1 Bin: Hazardous Solid Waste (Tag: Irritant/Acidic) SolidWaste->Bin1 CheckpH Check pH LiqWaste->CheckpH Acidic Acidic/Neutral CheckpH->Acidic Basic Basic (pH > 9) CheckpH->Basic Stream1 Stream: Acidic Organic Waste (Do NOT mix with Bleach/Oxidizers) Acidic->Stream1 Stream2 Stream: Basic Organic Waste Basic->Stream2

Caption: Waste segregation workflow emphasizing the separation of acidic streams to prevent accidental gas generation (e.g., mixing HCl salts with bleach).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13131921, 3-(Piperidin-1-yl)propanoic acid hydrochloride. [Link](Note: Isomer analog used for hazard class verification).

  • Angene Chemical (2025). Safety Data Sheet: 3-(Piperidin-3-yl)propanoic acid hydrochloride (CAS 71985-82-5). [Link][11]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.132 - Personal Protective Equipment: General Requirements. [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Reference. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Piperidin-3-yl)propanoic acid hydrochloride
Reactant of Route 2
3-(Piperidin-3-yl)propanoic acid hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.